molecular formula C5H10O2.H3N<br>C5H13NO2 B10859240 Ammonium Valerate CAS No. 5972-85-0

Ammonium Valerate

Cat. No.: B10859240
CAS No.: 5972-85-0
M. Wt: 119.16 g/mol
InChI Key: RXQNHIDQIJXKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium Valerate is a useful research compound. Its molecular formula is C5H10O2.H3N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5972-85-0

Molecular Formula

C5H10O2.H3N
C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

azanium;pentanoate

InChI

InChI=1S/C5H10O2.H3N/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);1H3

InChI Key

RXQNHIDQIJXKTK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)[O-].[NH4+]

Related CAS

42739-38-8
5972-85-0
109-52-4 (Parent)

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Ammonium Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) valerate (B167501), also known as ammonium pentanoate, is the ammonium salt of valeric acid. With the chemical formula C₅H₁₃NO₂, it presents as a white, hygroscopic crystalline solid.[1][2][3] Historically, it has been used as a sedative, and it currently finds application as a flavoring agent in the food industry and as a reagent in chemical synthesis.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of ammonium valerate, along with experimental protocols and a visualization of its synthesis pathway.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various applications, from chemical synthesis to formulation development.

PropertyValueSource(s)
Chemical Formula C₅H₁₃NO₂ / CH₃(CH₂)₃COONH₄[1][2][3][4]
Molecular Weight 119.16 g/mol [2][4][5]
Appearance White, very hygroscopic crystals.[1][2][3]
Melting Point 108 °C (226.4 °F)[2][3][6]
Boiling Point ~185.3 °C (365.5 °F) to 222.45 °C (432.41 °F) (estimates)[6][7]
Solubility Very readily soluble in water and alcohol; soluble in ether.[2][3][6][8]
Density ~1.08 g/cm³ (estimate)[6]
Flash Point 80.5 °C (176.9 °F) to 107.4 °C (225.3 °F)[3][7]
pKa Not directly available. As a salt of a weak acid (valeric acid, pKa ≈ 4.84) and a weak base (ammonia, pKa ≈ 9.25), an aqueous solution is expected to have a pH of approximately 7.[9][10][11]
Odor Characteristic odor of valeric acid.[3]
Taste Sharp, sweetish taste.[3]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a straightforward acid-base neutralization reaction.[3][4] The general protocol is as follows:

  • Reaction Setup: In a well-ventilated fume hood, place a known molar amount of valeric acid (CH₃(CH₂)₃COOH) into a reaction vessel equipped with a magnetic stirrer and an addition funnel. The vessel should be placed in an ice bath to manage the exothermic nature of the reaction.

  • Neutralization: Slowly add an equimolar amount of ammonium hydroxide (B78521) (NH₄OH) solution dropwise from the addition funnel to the cooled and stirring valeric acid.

  • Monitoring: Monitor the pH of the reaction mixture. The addition of ammonium hydroxide should continue until the solution reaches a neutral pH (pH ≈ 7).

  • Isolation: The resulting aqueous solution of this compound can be concentrated by gentle heating under reduced pressure to remove water.

  • Crystallization and Drying: The concentrated solution is then cooled to induce crystallization. The resulting crystals are collected by filtration and dried in a desiccator, owing to their hygroscopic nature, to yield pure this compound.

Determination of Melting Point (Capillary Method)

Due to the hygroscopic nature of this compound, special care must be taken during sample preparation.

  • Sample Preparation: A small amount of the dried crystalline this compound is finely powdered. The sample is then packed into a capillary tube to a height of 2-3 mm. To prevent water absorption from the atmosphere, the open end of the capillary tube should be flame-sealed.

  • Apparatus Setup: The prepared capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[2]

  • Measurement: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range.[8] For an accurate measurement, the determination is repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[2][8]

  • Data Recording: The melting point range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[2] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[2]

Determination of Solubility

The high solubility of this compound in polar solvents like water and alcohol can be qualitatively and quantitatively assessed.

  • Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 25 mg), the solvent (e.g., water, ethanol, or diethyl ether) is added portion-wise (e.g., 0.75 mL) with vigorous shaking after each addition to observe dissolution.[7]

  • Quantitative Assessment (Equilibrium Solubility Method):

    • An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution, creating a saturated solution.[3]

    • The saturated solution is then filtered to remove any undissolved solid.

    • A known aliquot of the clear supernatant is carefully removed, and its concentration is determined using an appropriate analytical method, such as HPLC or by evaporating the solvent and weighing the residual salt.[3] This concentration represents the solubility of the compound at that specific temperature.

Visualization of Synthesis

The synthesis of this compound is a classic acid-base neutralization reaction. The following diagram illustrates this chemical workflow.

G valeric_acid Valeric Acid (CH₃(CH₂)₃COOH) reaction + valeric_acid->reaction ammonium_hydroxide Ammonium Hydroxide (NH₄OH) ammonium_hydroxide->reaction ammonium_valerate This compound (CH₃(CH₂)₃COONH₄) reaction->ammonium_valerate water Water (H₂O) reaction->water

Synthesis of this compound

References

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) pentanoate, also known as ammonium valerate (B167501), is an ammonium salt of pentanoic acid. This document provides a comprehensive technical overview of its synthesis and characterization. It includes detailed experimental protocols, a summary of its physicochemical properties, and expected spectroscopic signatures for its identification and analysis. This guide is intended for researchers and professionals in the fields of chemistry and drug development who require a thorough understanding of this compound.

Introduction

Ammonium pentanoate [CH₃(CH₂)₃COONH₄] is a white crystalline solid.[1] It is the product of the acid-base reaction between pentanoic acid (valeric acid) and ammonia. The compound is notable for its high solubility in water and alcohol.[2][3] Historically, it has been used as a sedative, and currently finds application as a flavoring agent.[2] A thorough understanding of its synthesis and characterization is crucial for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of ammonium pentanoate is presented in Table 1.

PropertyValueReference
Molecular FormulaC₅H₁₃NO₂[2][4]
Molar Mass119.16 g/mol [2][4]
AppearanceWhite, very hygroscopic crystals[2][5]
Melting Point108 °C or 55 °C[2][3][5]
SolubilityReadily soluble in water and alcohol; soluble in ether[2][3][5]
IUPAC NameAzanium;pentanoate[2][4]

Synthesis of Ammonium Pentanoate

The synthesis of ammonium pentanoate is a straightforward acid-base neutralization reaction. The general workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow Reactants Reactants: Pentanoic Acid Ammonium Hydroxide (B78521) Mixing Reaction (Mixing and Stirring) Reactants->Mixing Evaporation Solvent Removal (Rotary Evaporation) Mixing->Evaporation Purification Purification (Recrystallization) Evaporation->Purification Drying Drying (Vacuum Oven) Purification->Drying Product Final Product: Ammonium Pentanoate Drying->Product

Caption: A general workflow for the synthesis of ammonium pentanoate.

Chemical Reaction

The chemical reaction for the synthesis of ammonium pentanoate is illustrated below.

Chemical_Reaction cluster_reactants Reactants cluster_products Products Pentanoic Acid CH₃(CH₂)₃COOH Ammonium Hydroxide NH₄OH Ammonium Pentanoate CH₃(CH₂)₃COONH₄ Pentanoic Acid->Ammonium Pentanoate Water H₂O Ammonium Hydroxide->Water

Caption: The reaction of pentanoic acid with ammonium hydroxide to yield ammonium pentanoate and water.

Experimental Protocol

Materials:

  • Pentanoic acid (Valeric acid)

  • Ammonium hydroxide solution (28-30% NH₃ in H₂O)

  • Ethanol (B145695) (for recrystallization)

  • Diethyl ether (for washing)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of pentanoic acid in a minimal amount of deionized water.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric equivalent of ammonium hydroxide solution dropwise to the stirred solution of pentanoic acid. The reaction is exothermic, so maintain the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature to ensure complete neutralization.

  • Remove the solvent (water and excess ammonia) under reduced pressure using a rotary evaporator.

  • The resulting crude ammonium pentanoate can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

  • Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash them with cold diethyl ether.

  • Dry the purified crystals under vacuum to obtain the final product.

Characterization of Ammonium Pentanoate

The synthesized ammonium pentanoate should be characterized to confirm its identity and purity. The following techniques are recommended.

Spectroscopic Analysis

4.1.1. Infrared (IR) Spectroscopy

The IR spectrum of ammonium pentanoate is expected to show characteristic absorption bands for the ammonium cation and the carboxylate anion.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (NH₄⁺)3300-3000 (broad)
C-H stretch (alkyl)2960-2850
C=O stretch (carboxylate)1580-1550 (asymmetric), 1420-1380 (symmetric)

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pentanoate moiety. The protons of the ammonium ion may appear as a broad singlet, and its chemical shift can be solvent-dependent. The expected chemical shifts for the pentanoate protons are summarized in the table below.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the pentanoate chain.

¹H NMR SignalApproximate Chemical Shift (ppm)MultiplicityIntegration
CH₃-0.9triplet3H
-CH₂-CH₃1.3sextet2H
-CH₂-CH₂-COO⁻1.5quintet2H
-CH₂-COO⁻2.2triplet2H
NH₄⁺Variable (broad singlet)singlet4H
¹³C NMR SignalApproximate Chemical Shift (ppm)
C H₃-14
-C H₂-CH₃22
-C H₂-CH₂-COO⁻28
-C H₂-COO⁻35
-C OO⁻180

4.1.3. Mass Spectrometry (MS)

Due to the ionic nature of ammonium pentanoate, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate.

  • Positive Ion Mode (ESI+): The spectrum would likely show the ammonium ion at m/z 18.

  • Negative Ion Mode (ESI-): The spectrum would show the pentanoate anion at m/z 101.

Conclusion

This technical guide has outlined the synthesis and characterization of ammonium pentanoate. The provided protocols and expected analytical data will be valuable for researchers and professionals working with this compound. Adherence to the described methodologies will ensure the reliable preparation and identification of ammonium pentanoate for its various applications.

References

Ammonium Valerate: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) valerate (B167501), also known as ammonium pentanoate, is an ammonium salt of valeric acid with the chemical formula CH₃(CH₂)₃COONH₄.[1][2] It presents as white, hygroscopic crystals with a characteristic odor of valeric acid and a sharp, sweetish taste.[1][3] This compound has historical use as a sedative and is currently utilized as a flavoring agent in the food industry and as a reagent in chemical synthesis.[1][3][4] In the context of drug development, understanding the solubility of ammonium salts is crucial for formulation, synthesis, and purification processes. This guide provides a comprehensive overview of the solubility of ammonium valerate in organic solvents, detailed experimental protocols for its determination, and logical workflows to aid researchers in their studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₅H₁₃NO₂[5]
Molar Mass 119.16 g/mol [5]
Appearance White, hygroscopic crystals[6][7]
Melting Point 108 °C[6][7]
CAS Number 42739-38-8[6]

Solubility Profile of this compound

The solubility of a compound is a critical physical property that influences its behavior in various chemical and biological systems. This compound's solubility is dictated by its ionic nature and the properties of the solvent.

Qualitative Solubility

Literature indicates that this compound exhibits good solubility in polar protic solvents. It is described as "very soluble" in ethanol (B145695) and "soluble" in ethyl ether.[2][7] Its hygroscopic nature also suggests high solubility in water.[3][6]

Quantitative Solubility Data

While qualitative descriptions are available, precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in publicly available literature. To facilitate research and development, the following tables are provided as templates for researchers to record experimentally determined solubility data.

Table 2: Solubility of this compound in Alcohols at 25 °C

SolventSolubility ( g/100 g solvent)Molar Solubility (mol/L)Mole Fraction
Methanol
Ethanol
1-Propanol
2-Propanol (Isopropanol)
1-Butanol

Table 3: Solubility of this compound in Ethers and Esters at 25 °C

SolventSolubility ( g/100 g solvent)Molar Solubility (mol/L)Mole Fraction
Diethyl Ether
Tetrahydrofuran (THF)
Ethyl Acetate

Table 4: Solubility of this compound in Ketones and Aromatic Hydrocarbons at 25 °C

SolventSolubility ( g/100 g solvent)Molar Solubility (mol/L)Mole Fraction
Acetone
Methyl Ethyl Ketone (MEK)
Toluene
Benzene

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols describe two common and reliable methods for quantifying the solubility of this compound in organic solvents: the gravimetric method and a UV-Vis spectrophotometric method.

Synthesis of this compound

For solubility studies, a pure sample of this compound is required. It can be synthesized by the reaction of valeric acid with ammonium hydroxide (B78521).[1]

This is an acid-base neutralization reaction where valeric acid reacts with ammonium hydroxide to form this compound and water.

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Valeric acid (CH₃(CH₂)₃COOH)

  • Ammonium hydroxide (NH₄OH, aqueous solution)

  • Anhydrous diethyl ether (for precipitation/washing)

  • In a round-bottom flask, place a known amount of valeric acid.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric equivalent of ammonium hydroxide from a dropping funnel with continuous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Remove the water by vacuum distillation using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as by precipitating from an ethanol solution with the addition of diethyl ether.

  • Dry the purified crystals under vacuum.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products valeric_acid Valeric Acid (CH₃(CH₂)₃COOH) reaction Neutralization Reaction in Round-Bottom Flask valeric_acid->reaction ammonium_hydroxide Ammonium Hydroxide (NH₄OH) ammonium_hydroxide->reaction ammonium_valerate This compound (CH₃(CH₂)₃COONH₄) reaction->ammonium_valerate water Water (H₂O) reaction->water purification Purification (Recrystallization) purification->ammonium_valerate Purified Product ammonium_valerate->purification Purified Product G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_gravimetric Gravimetric Method cluster_spectro UV-Vis Spectrophotometric Method start Add excess this compound to known mass of solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) start->equilibrate settle Settle undissolved solid equilibrate->settle filter Filter supernatant settle->filter weigh_solution Weigh a known mass of filtered solution filter->weigh_solution Gravimetric Path dilute Dilute a known volume of filtered solution filter->dilute Spectrophotometric Path evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Dry and weigh remaining solute evaporate->weigh_solute calculate_grav Calculate solubility (g/100g solvent) weigh_solute->calculate_grav react Perform colorimetric reaction (e.g., for NH₄⁺) dilute->react measure_abs Measure absorbance at λ_max react->measure_abs calculate_spec Determine concentration from calibration curve measure_abs->calculate_spec

References

The Microbial Genesis of Ammonium Valerate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the natural occurrence of ammonium (B1175870) valerate (B167501) in microbial fermentation. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the microbial sources, metabolic pathways, and analytical methodologies pertinent to this compound. Valeric acid, a short-chain fatty acid, and ammonia (B1221849) are both common products of anaerobic microbial metabolism. Their co-occurrence in a fermentation environment leads to the formation of ammonium valerate. This guide consolidates quantitative data on valerate production, details experimental protocols for its quantification, and presents visual diagrams of key metabolic and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

This compound is an ammonium salt of valeric acid (pentanoic acid). While not typically a direct product of a single metabolic pathway, its components, valeric acid and ammonia, are frequently generated during anaerobic microbial fermentation. Valeric acid is a five-carbon short-chain fatty acid (SCFA) produced by various gut and environmental microorganisms, primarily through the fermentation of amino acids or via chain elongation from shorter-chain fatty acids.[1][2] Ammonia is a common byproduct of amino acid catabolism, particularly through the Stickland reaction in Clostridia, and urease activity in various gut bacteria.[3][4] The presence of both compounds in the fermentation broth at a physiological pH leads to the formation of this compound. This guide elucidates the microbial origins and biochemical routes of its constituent parts, providing a technical framework for its study.

Microbial Producers of Valerate and Ammonia

Several anaerobic bacterial genera are known for their capacity to produce valeric acid and ammonia. The primary producers of valeric acid include:

  • Megasphaera : Species such as Megasphaera elsdenii are prominent valerate producers in the gut, often utilizing lactate (B86563) as a precursor.[5][6] They can produce significant amounts of valerate through the reverse β-oxidation pathway.

  • Clostridium : Various species of Clostridium are known to produce a range of volatile fatty acids, including valeric acid.[7] They are particularly noted for their ability to ferment amino acids via the Stickland reaction, which concurrently produces ammonia.[8][9]

  • Ruminococcus : Certain species within this genus, found in the rumen and human gut, also contribute to the pool of valerate in anaerobic environments.

Ammonia production is widespread among the gut microbiota. Urease-positive bacteria can generate ammonia from urea (B33335), while proteolytic bacteria, such as many Clostridium species, release ammonia from the deamination of amino acids.[4][10] The co-habitation of these microbial groups in an anaerobic fermenter sets the stage for the formation of this compound.

Metabolic Pathways for Valerate and Ammonia Production

The biosynthesis of valeric acid and the generation of ammonia occur through distinct but often interconnected metabolic pathways.

Valeric Acid Biosynthesis

Two primary pathways lead to the formation of valerate in microbial systems:

  • The Reverse β-Oxidation Pathway: This pathway extends shorter-chain acyl-CoA molecules. In the context of valerate production, propionyl-CoA serves as a starter unit and is condensed with acetyl-CoA. This pathway is a key mechanism for valerate synthesis from lactate in organisms like Megasphaera elsdenii.[6][11] The cycle involves a four-step enzymatic sequence that elongates the carbon chain by two carbons in each turn.[12]

  • Amino Acid Fermentation (Stickland Reaction): Certain amino acids, such as proline, can be fermented to produce valerate. This is a characteristic metabolism of some Clostridium species. The Stickland reaction involves the coupled oxidation and reduction of pairs of amino acids, leading to the formation of various SCFAs, including valerate, and the release of ammonia.[3][13]

Ammonia Production

Ammonia is a common nitrogenous end product of microbial metabolism, primarily generated through:

  • Amino Acid Deamination: During the Stickland reaction, the oxidative deamination of an amino acid releases its amino group as ammonia.[14]

  • Ureolysis: The enzymatic breakdown of urea by urease-producing bacteria is a significant source of ammonia in the gut.[4]

The simultaneous operation of these pathways in a mixed microbial culture provides the necessary precursors for this compound formation.

Quantitative Data on Valerate Production

The following tables summarize the quantitative data on valeric acid production by key microbial genera under various fermentation conditions, as reported in the literature.

MicroorganismSubstrateFermentation ConditionsValerate Concentration (mM)Reference
Megasphaera elsdeniiLactose (in co-culture with Streptococcus thermophilus)48 hours incubation6.2 ± 1.3[5]
Megasphaera elsdenii T81DL-Lactate (up to 210 mM)Batch cultureNot specified, but valeric acid was a product[15]
Fecal Microbiota (with Megasphaera)Control MediumIn vitro batch fermentationVariable, up to ~8 mM in some donors[5]
Fecal Microbiota (with Megasphaera)Lactose supplementedIn vitro batch fermentationIncreased production in Megasphaera-positive samples[5]
Megasphaera elsdenii (pig isolate)Lactate24 hours culturePredominant SCFA produced[16]

Table 1: Quantitative data on valerate production by Megasphaera and fecal microbiota.

MicroorganismSubstrate(s)Fermentation ConditionsKey Findings on Valerate ProductionReference
Various Clostridium speciesAmino acidsPure cultureValeric acid detected as a product in several species.[7]
Pig cecal bacteriaProbiotic preparationsBatch cultureNet production of isovaleric acid was slowed.[17]

Table 2: Qualitative and semi-quantitative data on valerate production by Clostridium and mixed cecal bacteria.

Experimental Protocols

Accurate quantification of this compound in a fermentation broth requires the separate measurement of valerate and ammonium ions.

Quantification of Valeric Acid

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile fatty acids like valerate.

Protocol: GC-MS Analysis of Valeric Acid

  • Sample Preparation:

    • Centrifuge the fermentation broth (e.g., 10,000 x g for 10 minutes at 4°C) to pellet microbial cells.

    • Collect the supernatant.

    • Acidify the supernatant to a pH of ~2.0 using a suitable acid (e.g., hydrochloric acid) to protonate the valerate to valeric acid, making it more volatile.

    • Add an internal standard (e.g., a known concentration of a different volatile fatty acid not expected in the sample, such as hexanoic acid) to each sample for accurate quantification.

  • Extraction:

    • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether) to the acidified supernatant.

    • Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.

    • Carefully collect the organic phase containing the extracted valeric acid.

    • Repeat the extraction process to maximize recovery.

  • Derivatization (Optional but Recommended for Improved Chromatography):

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • To the dried extract, add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to convert the valeric acid to its silyl (B83357) ester. This increases its volatility and improves peak shape during GC analysis.

    • Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) as recommended for the chosen derivatizing agent.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized or underivatized extract into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a suitable capillary column for fatty acid analysis (e.g., a DB-FFAP or similar polar column).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: Start with an initial oven temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

      • Data Acquisition: Collect data in full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Data Analysis:

    • Identify the valeric acid peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the concentration of valeric acid by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve with known concentrations of valeric acid standards.

Quantification of Ammonium

The concentration of ammonium in the fermentation broth can be determined using colorimetric methods or ion chromatography.

Protocol: Colorimetric Determination of Ammonium (Indophenol Blue Method)

  • Sample Preparation:

    • Centrifuge the fermentation broth as described for valeric acid analysis to obtain a clear supernatant.

    • Dilute the supernatant with deionized water to bring the ammonium concentration within the linear range of the assay.

  • Colorimetric Reaction:

    • To a known volume of the diluted sample, add an alkaline phenol (B47542) reagent followed by a sodium hypochlorite (B82951) solution.[18]

    • The ammonia reacts with phenol and hypochlorite to form a stable blue-colored compound, indophenol.

    • The color development can be intensified by a catalyst such as sodium nitroprusside.

    • Incubate the reaction mixture at a controlled temperature for a specific duration to allow for complete color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the blue solution at a specific wavelength (typically around 630-660 nm) using a spectrophotometer.

    • Prepare a calibration curve using a series of standard solutions of ammonium chloride of known concentrations.

  • Calculation:

    • Determine the ammonium concentration in the sample by comparing its absorbance to the calibration curve, taking into account the dilution factor.

Visualizing Metabolic and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow for the analysis of this compound.

Metabolic Pathways

reverse_beta_oxidation cluster_cycle Reverse β-Oxidation Cycle Propionyl_CoA Propionyl-CoA (C3) Acetoacetyl_CoA 3-Ketovaleryl-CoA Propionyl_CoA->Acetoacetyl_CoA Thiolase Acetyl_CoA Acetyl-CoA (C2) Acetyl_CoA->Acetoacetyl_CoA Hydroxyacyl_CoA 3-Hydroxyvaleryl-CoA Acetoacetyl_CoA->Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA Crotonyl-CoA analog Hydroxyacyl_CoA->Enoyl_CoA Enoyl-CoA Hydratase Acyl_CoA Valeryl-CoA (C5) Enoyl_CoA->Acyl_CoA Enoyl-CoA Reductase Valerate Valerate Acyl_CoA->Valerate Thioesterase

Caption: The Reverse β-Oxidation Pathway for Valerate Synthesis.

stickland_reaction cluster_stickland Stickland Reaction Amino_Acid_Donor Amino Acid Donor (e.g., Leucine) Oxidative_Deamination Oxidative Deamination Amino_Acid_Donor->Oxidative_Deamination Amino_Acid_Acceptor Amino Acid Acceptor (e.g., Proline) Reductive_Deamination Reductive Deamination Amino_Acid_Acceptor->Reductive_Deamination Keto_Acid Keto Acid Oxidative_Deamination->Keto_Acid Ammonia Ammonia (NH3) Oxidative_Deamination->Ammonia Valerate Valerate Reductive_Deamination->Valerate ATP ATP Keto_Acid->ATP

Caption: The Stickland Reaction for Amino Acid Fermentation.

Experimental Workflow

experimental_workflow cluster_workflow Experimental Workflow for this compound Analysis cluster_valerate Valerate Analysis cluster_ammonium Ammonium Analysis Fermentation_Broth Fermentation Broth Sample Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Acidification Acidification Supernatant->Acidification Dilution Dilution Supernatant->Dilution Extraction Liquid-Liquid Extraction Acidification->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Analysis Data Analysis and Concentration Calculation GC_MS->Data_Analysis Colorimetric_Assay Colorimetric Assay Dilution->Colorimetric_Assay Spectrophotometry Spectrophotometry Colorimetric_Assay->Spectrophotometry Spectrophotometry->Data_Analysis

Caption: A Typical Experimental Workflow for this compound Analysis.

Conclusion

The natural occurrence of this compound in microbial fermentation is a consequence of the co-production of valeric acid and ammonia by anaerobic microorganisms. Understanding the microbial players, their metabolic capabilities, and the analytical techniques for quantification is crucial for research in gut microbiology, industrial biotechnology, and drug development. This technical guide provides a foundational resource for scientists and researchers, enabling them to design and execute robust experimental plans to investigate the role and production of this compound in various biological systems. The provided data, protocols, and visual workflows are intended to serve as a practical starting point for further inquiry into this interesting intersection of microbial metabolism.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ammonium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ammonium (B1175870) valerate (B167501) is a white crystalline solid that is very soluble in water and alcohol.[1] It is formed by the reaction of valeric acid and ammonium hydroxide (B78521).[1] The study of the crystal structure of organic salts is a critical aspect of materials science and pharmaceutical development. The arrangement of ions in the crystal lattice dictates the physicochemical properties of the material. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic salts and can have profound implications for a drug substance's performance. Different polymorphs of the same compound can exhibit different melting points, solubilities, dissolution rates, and stability. Therefore, a comprehensive investigation of the crystal structure and potential polymorphism of ammonium valerate is a prerequisite for its systematic development.

Synthesis of this compound

This compound can be synthesized by the reaction of valeric acid with ammonium hydroxide.[1]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve a known molar quantity of valeric acid in a suitable solvent, such as diethyl ether.

  • Slowly add an equimolar amount of aqueous ammonium hydroxide solution to the valeric acid solution with constant stirring.

  • The reaction is exothermic and will produce this compound, which may precipitate out of the solution.

  • The resulting crystalline solid can be collected by filtration.

  • The crystals should be washed with a small amount of cold solvent to remove any unreacted starting materials.

  • The purified crystals should be dried under vacuum to remove residual solvent.

Crystal Structure Determination

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction (SC-XRD).

Single-Crystal X-ray Diffraction (SC-XRD)

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of this compound are required for SC-XRD. This can be achieved through various techniques, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software. This process yields the unit cell parameters, space group, and the precise atomic coordinates of each atom in the crystal lattice.

Data Presentation:

The crystallographic data for a hypothetical polymorph of this compound (Form I) is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound (Form I)

ParameterValue
Chemical FormulaC5H13NO2
Formula Weight119.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)12.543(5)
α (°)90
β (°)109.87(3)
γ (°)90
Volume (ų)648.9(4)
Z4
Calculated Density (g/cm³)1.218
Absorption Coefficient (mm⁻¹)0.092
F(000)264
Crystal Size (mm³)0.30 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected5678
Independent Reflections1498 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.135
Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for fingerprinting crystalline phases and is essential for polymorphism screening and quality control.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound powder is gently packed into a sample holder.

  • Data Collection: The sample is placed in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting powder pattern, a plot of intensity versus 2θ, is unique to a specific crystalline phase. The positions and relative intensities of the peaks can be used to identify the polymorph and assess its purity.

Polymorphism Investigation

A systematic polymorphism screen is necessary to identify all accessible crystalline forms of this compound. This typically involves crystallization under a wide range of conditions.

Polymorphism Screening Workflow

PolymorphismScreening

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for identifying and characterizing polymorphs and their transitions.

Experimental Protocols:

  • Differential Scanning Calorimetry (DSC):

    • A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The difference in heat flow to the sample and reference is recorded as a function of temperature. Endothermic events (like melting or solid-solid transitions) and exothermic events (like crystallization or decomposition) are observed as peaks in the DSC thermogram.

  • Thermogravimetric Analysis (TGA):

    • A slightly larger sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

    • The pan is placed in the TGA furnace.

    • The temperature of the furnace is increased at a constant rate under a controlled atmosphere.

    • The mass of the sample is continuously monitored as a function of temperature. Mass loss events, such as desolvation or decomposition, are recorded.

Data Presentation:

The thermal properties of three hypothetical polymorphs of this compound are summarized in Table 2.

Table 2: Hypothetical Thermal Properties of this compound Polymorphs

PolymorphMelting Point (°C) (DSC Onset)Enthalpy of Fusion (J/g)Decomposition Onset (°C) (TGA)
Form I108.5125.4155.2
Form II102.1110.8154.9
Form III95.798.2150.1
Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

Experimental Protocols:

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

  • Raman Spectroscopy:

    • A small amount of the sample is placed on a microscope slide.

    • The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed by a spectrometer.

Data Presentation:

The characteristic vibrational frequencies for the hypothetical polymorphs of this compound are presented in Table 3. Differences in peak positions and shapes can be used to distinguish between the forms.

Table 3: Hypothetical Vibrational Frequencies (cm⁻¹) for this compound Polymorphs

Vibrational ModeForm IForm IIForm III
N-H Stretch315031453160
C-H Stretch295529582952
C=O Stretch156015751555
C-N Stretch142014151425

Logical Relationships Between Polymorphs

The thermodynamic relationships between different polymorphs can be determined by studying their relative stabilities as a function of temperature.

PolymorphRelationships

Conclusion

A comprehensive solid-state characterization of this compound, encompassing single-crystal and powder X-ray diffraction, thermal analysis, and vibrational spectroscopy, is essential for understanding its material properties. Although specific experimental data for this compound is not currently available, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for such an investigation. The identification and characterization of any potential polymorphs are of paramount importance for ensuring the quality, safety, and efficacy of any product containing this compound, particularly in the context of pharmaceutical development.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Ammonium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough review of scientific literature reveals a scarcity of specific experimental data on the thermal decomposition of ammonium (B1175870) valerate (B167501). This guide, therefore, presents a generalized framework for the thermal decomposition of ammonium carboxylates, drawing parallels from closely related compounds for which experimental data is available. This approach provides a foundational understanding of the expected behavior of ammonium valerate while clearly acknowledging the absence of direct empirical evidence for this specific compound.

Introduction

This compound, also known as ammonium pentanoate, is the ammonium salt of valeric acid. Its thermal stability and decomposition pathway are of interest in various chemical processes, including synthesis and formulation development. The thermal decomposition of ammonium salts of carboxylic acids is primarily governed by the nature of the carboxylate anion. Generally, two principal competing reaction pathways are observed: a reversible dissociation into the parent carboxylic acid and ammonia, and an irreversible dehydration to form the corresponding amide and water.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed via two primary pathways, as illustrated below. The equilibrium between these pathways is influenced by factors such as temperature, pressure, and the presence of catalysts.

  • Reversible Dissociation: This pathway involves the endothermic dissociation of this compound into valeric acid and ammonia. This is often the initial step in the decomposition process.[1]

  • Dehydration to Amide: This pathway involves the loss of a water molecule to form valeramide. This is an irreversible process and is favored at higher temperatures.[2]

The salt is in equilibrium with the free acid and amine.[2] Heating this mixture can lead to an intramolecular acid-base reaction, protonating the alcohol group and making it a good leaving group, ultimately forming an amide and water.[2]

Logical Relationship of Decomposition Pathways

AmmoniumValerate This compound ValericAcid Valeric Acid + Ammonia AmmoniumValerate->ValericAcid Reversible Dissociation (Heat) Valeramide Valeramide + Water AmmoniumValerate->Valeramide Irreversible Dehydration (Higher Heat)

Caption: Proposed primary thermal decomposition pathways of this compound.

Quantitative Data from Analogous Compounds

Ammonium SaltMolecular Weight ( g/mol )Major Decomposition Peak (°C)Major Weight Loss (%)
Ammonium Acetate (B1210297)77.08133.894.16
Ammonium Benzoate139.15194.7288.40
Ammonium Salicylate (B1505791)155.15204.2378.08
Data sourced from a study on the thermal properties of various carboxylates.[3]

Given that this compound has a molecular weight of 119.16 g/mol , its major decomposition peak temperature would be expected to fall between that of ammonium acetate and ammonium benzoate.

Experimental Protocols

The investigation of the thermal decomposition of ammonium carboxylates typically employs thermoanalytical techniques. The following are detailed methodologies for key experiments that would be applicable to the study of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of the sample.

Methodology:

  • A small sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

  • The sample is heated at a constant rate (e.g., 5, 10, or 15 K/min) under a controlled atmosphere (e.g., nitrogen, air) with a typical flow rate of 150 mL/min.[4][5]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at each stage. The derivative of the TGA curve (DTG) can be used to determine the peak decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of the sample.

Methodology:

  • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere.[5]

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • The resulting DSC thermogram reveals endothermic events (e.g., melting, dissociation) and exothermic events (e.g., decomposition, oxidation). The heat of reaction can be calculated from the peak area.

Evolved Gas Analysis (EGA) using TGA-FTIR-MS

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

  • The TGA instrument is coupled to a Fourier Transform Infrared (FTIR) spectrometer and a Mass Spectrometer (MS).[6][7][8]

  • As the this compound sample is heated in the TGA, the evolved gases are transferred via a heated transfer line to the FTIR gas cell and the MS inlet.

  • FTIR spectra of the evolved gases are collected continuously, allowing for the identification of functional groups and specific molecules (e.g., H₂O, NH₃, CO₂).

  • Simultaneously, the MS provides mass-to-charge ratio information, enabling the identification and quantification of the evolved gaseous species.[7][8]

Experimental Workflow for Thermal Analysis

cluster_0 Analytical Techniques cluster_1 Data Output Sample This compound Sample TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC EGA TGA-FTIR-MS (Evolved Gas ID) Sample->EGA DecompTemp Decomposition Temperatures TGA->DecompTemp Kinetics Reaction Kinetics TGA->Kinetics Enthalpy Reaction Enthalpy DSC->Enthalpy Products Gaseous Products EGA->Products

Caption: A typical experimental workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding can be inferred from the well-established behavior of other ammonium carboxylates. The primary decomposition pathways are expected to be a reversible dissociation to valeric acid and ammonia, and an irreversible dehydration to valeramide and water. The thermal stability is anticipated to be intermediate among straight-chain ammonium carboxylates. Definitive characterization of the thermal decomposition of this compound requires further experimental investigation using techniques such as TGA, DSC, and EGA. The protocols outlined in this guide provide a robust framework for such studies, which would yield valuable data for researchers, scientists, and drug development professionals.

References

Spectroscopic Profile of Ammonium Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of ammonium (B1175870) valerate (B167501). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification, characterization, and quality control of this compound. The guide details the theoretical principles and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for each spectroscopic method are provided, alongside logical workflow diagrams generated using Graphviz to illustrate the analytical process.

Introduction

Ammonium valerate, the ammonium salt of valeric acid, is a chemical compound with applications in various fields.[1] A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and for studying its interactions in different chemical and biological systems. This guide will explore the key spectroscopic signatures of this compound, arising from both the valerate anion and the ammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals will correspond to the protons of the valerate anion and the ammonium cation. The valerate anion (CH₃CH₂CH₂CH₂COO⁻) has four distinct proton environments. The ammonium cation (NH₄⁺) protons are typically observed as a single, often broad, signal due to rapid exchange and quadrupolar relaxation of the nitrogen atom. The chemical shifts are influenced by the solvent used.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for Valerate Anion in D₂O

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-5 (CH₃)~ 0.9Triplet3H
H-4 (CH₂)~ 1.3Sextet2H
H-3 (CH₂)~ 1.5Quintet2H
H-2 (CH₂)~ 2.2Triplet2H
NH₄⁺Variable (e.g., ~7.0)Singlet (broad)4H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the valerate anion is extrapolated from data for valeric acid.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show five signals corresponding to the five carbon atoms of the valerate anion. The chemical shifts are characteristic of a short-chain aliphatic carboxylate.

Table 2: Predicted ¹³C NMR Chemical Shifts for Valerate Anion

CarbonChemical Shift (ppm)
C-5 (CH₃)~ 13
C-4 (CH₂)~ 22
C-3 (CH₂)~ 27
C-2 (CH₂)~ 35
C-1 (COO⁻)~ 180

Note: Chemical shifts are approximate and can vary based on solvent. Data is based on typical ranges for alkanes and carboxylates.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic bands for both the ammonium cation and the carboxylate anion.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
N-H (Ammonium)Stretching3200 - 2800Strong, Broad
C-H (Alkyl)Stretching2960 - 2850Strong
C=O (Carboxylate)Asymmetric Stretching1610 - 1550Strong
N-H (Ammonium)Bending~ 1430Medium
C=O (Carboxylate)Symmetric Stretching1440 - 1350Medium
C-H (Alkyl)Bending1470 - 1450Medium

Note: The N-H stretching of the ammonium ion often appears as a broad envelope.[7][8] The carboxylate stretches replace the C=O and O-H stretches of the corresponding carboxylic acid.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, which is an ionic compound, electrospray ionization (ESI) is a suitable technique. In positive ion mode, the ammonium ion (NH₄⁺) at m/z 18.03 and potentially the protonated valeric acid [M+H]⁺ at m/z 103.07 would be expected. In negative ion mode, the valerate anion (C₅H₉O₂⁻) would be observed at m/z 101.06.

Table 4: Expected m/z Values in Mass Spectrometry of this compound

IonFormulaModeCalculated m/z
AmmoniumNH₄⁺Positive18.03
Protonated Valeric AcidC₅H₁₁O₂⁺Positive103.07
ValerateC₅H₉O₂⁻Negative101.06

Note: The observation of these ions depends on the specific mass spectrometry conditions. The fragmentation pattern of the valerate ion would likely involve neutral losses of small molecules like H₂O, CO, and C₂H₄.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.[11] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard 5 mm NMR probe.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).[12]

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment or the salt plates/KBr pellet.

  • Data Acquisition:

    • Place the sample in the instrument's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile.

  • Instrument Setup:

    • Use an electrospray ionization source.

    • Set the instrument to either positive or negative ion detection mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over the desired m/z range.

  • Data Processing:

    • The software will display the mass spectrum.

    • Identify the m/z values of the major ions and compare them to the expected values.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Acquire & Process NMR Spectra NMR->Data_NMR Data_IR Acquire & Process IR Spectrum IR->Data_IR Data_MS Acquire & Process Mass Spectrum MS->Data_MS Interpret Structural Elucidation & Characterization Data_NMR->Interpret Data_IR->Interpret Data_MS->Interpret

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Ammonium_Valerate This compound (NH₄⁺C₅H₉O₂⁻) H1_NMR ¹H NMR (Valerate & Ammonium Protons) Ammonium_Valerate->H1_NMR C13_NMR ¹³C NMR (Valerate Carbons) Ammonium_Valerate->C13_NMR IR_Spec IR Spectrum (N-H, C-H, C=O stretches) Ammonium_Valerate->IR_Spec MS_Spec Mass Spectrum (m/z of NH₄⁺ & C₅H₉O₂⁻) Ammonium_Valerate->MS_Spec Structure Molecular Structure & Functional Groups H1_NMR->Structure C13_NMR->Structure IR_Spec->Structure MS_Spec->Structure

Caption: Logical relationship between spectroscopic techniques and structural information.

References

Ammonium Valerate: A Versatile Precursor in Organic Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) valerate (B167501), the ammonium salt of valeric acid, is emerging as a significant precursor in organic synthesis, offering a versatile platform for the creation of a variety of organic molecules, particularly in the realm of drug development. Its utility stems from its ability to be readily converted into key functional groups, such as amides and nitriles, which are foundational components of many pharmaceutical compounds. This guide provides a comprehensive technical overview of ammonium valerate's role in organic synthesis, focusing on its application in the preparation of intermediates for drug discovery, supported by experimental details and quantitative data.

Core Properties and Synthesis of this compound

This compound is a white crystalline solid that is highly soluble in water and alcohol.[1] It is typically synthesized through the reaction of valeric acid with either ammonium hydroxide (B78521) or ammonium carbonate.[1]

PropertyValueReference(s)
Chemical Formula C₅H₁₃NO₂[2]
Molecular Weight 119.16 g/mol [2]
Appearance White crystals[1]
Melting Point 108 °C[1]
Solubility Very soluble in water and alcohol[1]

Key Synthetic Transformations of this compound

This compound serves as a valuable starting material for the synthesis of several key organic intermediates, primarily valeramide and valeronitrile. These compounds, in turn, can be further elaborated to produce more complex molecules, including active pharmaceutical ingredients (APIs).

Synthesis of Valeramide via Thermal Decomposition

The most direct application of this compound in synthesis is its conversion to valeramide through thermal decomposition. This reaction proceeds by the elimination of a water molecule upon heating.

Reaction Scheme:

CH₃(CH₂)₃COONH₄ → CH₃(CH₂)₃CONH₂ + H₂O

Experimental Protocol: Thermal Decomposition of this compound to Valeramide

While a specific, detailed protocol for the thermal decomposition of this compound is not extensively documented in readily available literature, the general procedure for the thermal dehydration of ammonium salts of carboxylic acids can be applied.

  • Apparatus: A distillation apparatus equipped with a heating mantle and a thermometer.

  • Procedure:

    • This compound is placed in a round-bottom flask.

    • The flask is gently heated under atmospheric or reduced pressure.

    • As the temperature rises, water is eliminated, and the valeramide formed can be purified by distillation or recrystallization. The boiling point of valeramide is approximately 232 °C.

Logical Relationship: Thermal Decomposition of this compound

G ammonium_valerate This compound (CH₃(CH₂)₃COONH₄) heating Heating (Δ) ammonium_valerate->heating valeramide Valeramide (CH₃(CH₂)₃CONH₂) heating->valeramide water Water (H₂O) heating->water G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitrile Formation AmmoniumValerate This compound Heating Thermal Decomposition AmmoniumValerate->Heating Valeramide Valeramide Heating->Valeramide Valeramide2 Valeramide Dehydration Dehydration (e.g., P₄O₁₀) Valeramide2->Dehydration Valeronitrile Valeronitrile Dehydration->Valeronitrile G AmmoniumValerate This compound Valeramide Valeramide AmmoniumValerate->Valeramide Thermal Decomposition Valeronitrile Valeronitrile Valeramide->Valeronitrile Dehydration ValericAcid Valeric Acid Valeronitrile->ValericAcid Hydrolysis ValproicAcid Valproic Acid (Anticonvulsant) ValericAcid->ValproicAcid Further Synthesis

References

A Technical Guide to the Biological Activity of Short-Chain Fatty Acid Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), are microbial metabolites that function as critical signaling molecules in host physiology. Their biological effects are extensive, ranging from anti-inflammatory and anti-cancer activity to metabolic regulation. These activities are primarily mediated through two key mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs). While most research has been conducted using the free acid or sodium salt forms, this technical guide focuses on the biological activity of SCFA ammonium (B1175870) salts . This document summarizes the core mechanisms of action, provides available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to support advanced research and drug development.

Disclaimer: The majority of published quantitative data on the biological activity of SCFAs involves the use of sodium salts (e.g., sodium butyrate). Direct, comparative data for ammonium salts is scarce in the literature. The data and protocols presented herein are largely based on studies using sodium salts, under the scientific premise that the biological activity is predominantly driven by the SCFA anion. Researchers should consider that the ammonium cation (NH₄⁺) may have independent biological effects that could modulate the activity of the SCFA anion.

Introduction

Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms, produced in the colon through the anaerobic fermentation of dietary fiber by the gut microbiota. The most abundant SCFAs—acetate (C2), propionate (C3), and butyrate (C4)—serve not only as an energy source for colonocytes but also as crucial signaling molecules that impact cellular processes systemically.[1]

SCFA ammonium salts, such as ammonium butyrate, ammonium propionate, and ammonium acetate, provide these bioactive anions along with an ammonium cation. The ammonium ion itself is a key participant in cellular metabolism, particularly in nitrogen balance and pH regulation. While the biological effects of SCFAs are largely attributed to the anion, the choice of the counterion can be relevant for formulation, stability, and potentially, biological activity. This guide provides an in-depth overview of the foundational mechanisms of SCFA bioactivity, tailored for professionals in research and drug development.

Core Mechanisms of Action

The biological activities of SCFA ammonium salts are driven by the SCFA anion, which acts through two primary, well-documented mechanisms.

Inhibition of Histone Deacetylases (HDACs)

Butyrate, and to a lesser extent propionate, are potent inhibitors of Class I and IIa histone deacetylases (HDACs).[2][3] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, SCFAs cause hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes involved in critical cellular processes.[2] This epigenetic modification is a cornerstone of butyrate's anti-cancer effects, leading to the expression of genes that control cell cycle arrest (e.g., p21), apoptosis, and cellular differentiation.[2]

HDAC_Inhibition_Pathway SCFA Ammonium Butyrate (Butyrate Anion) HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Transcription Gene Transcription (e.g., p21) Chromatin->Transcription Activation CellularEffects Cell Cycle Arrest, Apoptosis, Differentiation Transcription->CellularEffects

Fig. 1: Butyrate-mediated HDAC inhibition pathway.
G-Protein Coupled Receptor (GPCR) Activation

Acetate, propionate, and butyrate are ligands for a family of GPCRs, primarily Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[1] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and adipocytes.[4]

  • FFAR2/GPR43: Is activated most potently by acetate and propionate.[5] It couples to both Gαi/o and Gαq proteins. Gαq activation leads to an increase in intracellular calcium, while Gαi/o activation inhibits adenylyl cyclase, decreasing cAMP levels. This signaling cascade modulates inflammatory responses and metabolic regulation.[5]

  • FFAR3/GPR41: Is activated most potently by propionate. It primarily couples to Gαi/o, leading to the inhibition of cAMP production and modulation of hormone secretion, such as leptin from adipocytes.[6]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPR43 FFAR2 / GPR43 Gq Gαq GPR43->Gq Gi Gαi/o GPR43->Gi GPR41 FFAR3 / GPR41 GPR41->Gi SCFA_Prop Ammonium Propionate (Propionate Anion) SCFA_Prop->GPR43 SCFA_Prop->GPR41 SCFA_Acet Ammonium Acetate (Acetate Anion) SCFA_Acet->GPR43 PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca ↑ [Ca²⁺]i PLC->Ca Downstream Modulation of Inflammation, Metabolism, Hormone Secretion Ca->Downstream cAMP ↓ cAMP AC->cAMP cAMP->Downstream

Fig. 2: SCFA-mediated GPCR signaling pathways.

Quantitative Data on Biological Activity

The following tables summarize quantitative data on the biological effects of SCFAs from published literature. Note that the salt form used in the original study is specified.

Table 1: Anti-Cancer Activity (Cell Viability IC₅₀)

IC₅₀: The half-maximal inhibitory concentration.

CompoundCell LineIncubation TimeIC₅₀ (mM)Citation
Sodium ButyrateHCT116 (Colon Cancer)24 h1.14[7]
Sodium ButyrateHCT116 (Colon Cancer)48 h0.83[7]
Sodium ButyrateHCT116 (Colon Cancer)72 h0.45[8]
Sodium ButyrateHT-29 (Colon Cancer)48 h2.42[7]
Sodium ButyrateCaco-2 (Colon Cancer)72 h2.15[7]
Sodium ButyrateSW480 (Colon Cancer)72 h3.67[8]
Sodium ButyrateLOVO (Colon Cancer)72 h2.11[8]
Sodium ButyrateMDA-MB-231 (Breast Cancer)48 h7.08[9]
Table 2: GPCR Activation (EC₅₀)

EC₅₀: The half-maximal effective concentration.

CompoundReceptorAssayEC₅₀ (µM)Citation
AcetateGPR43Ca²⁺ Mobilization57.72[2]
AcetateGPR43NF-κB Inhibition77.38[2]
PropionateGPR41Leptin Secretion2.1[10]
Table 3: HDAC Inhibition
CompoundAssay TypeIC₅₀ (mM)Citation
ButyrateNuclear Extract (HT-29 cells)0.09[11]
PropionateNuclear Extract (HT-29 cells)~0.2[11]

Experimental Protocols

The following are generalized protocols adapted from methodologies reported in the literature. When substituting ammonium salts for the more commonly used sodium salts, it is crucial to adjust for molecular weight and to ensure the final pH of the culture medium is verified and adjusted if necessary, as ammonium salt solutions can be slightly acidic.

Protocol: In Vitro Cell Viability (MTT Assay)

This protocol assesses the effect of an SCFA ammonium salt on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the SCFA ammonium salt (e.g., 1 M ammonium butyrate in sterile water or PBS). Prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 mM to 50 mM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the respective SCFA ammonium salt concentrations (including a vehicle-only control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration and fitting to a dose-response curve.

Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol measures the ability of an SCFA ammonium salt to inhibit HDAC activity in nuclear extracts.[3]

  • Nuclear Extract Preparation: Isolate nuclear proteins from cultured cells or tissues using a commercial nuclear extraction kit according to the manufacturer's instructions. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a black 96-well plate, add assay buffer, nuclear extract (e.g., 10 µg), and varying concentrations of the inhibitor (e.g., ammonium butyrate). Include a "no inhibitor" control and a "no enzyme" blank.

  • Reaction Initiation: Start the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development: Add a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like Trichostatin A (TSA) to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore. Incubate for 15-20 minutes at room temperature.

  • Measurement: Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Analysis: Subtract the blank reading from all other readings. Calculate the percentage of HDAC inhibition for each concentration relative to the "no inhibitor" control. Determine the IC₅₀ value.

Protocol: GPCR Activation (Calcium Mobilization Assay)

This protocol assesses GPR43 (FFAR2) activation by measuring changes in intracellular calcium ([Ca²⁺]i).

  • Cell Preparation: Use a cell line stably expressing GPR43 (e.g., HEK293-GPR43). Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: Prepare dilutions of the SCFA ammonium salt (e.g., ammonium propionate or acetate) in an appropriate assay buffer.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument) capable of kinetic reading.

  • Agonist Addition: Program the instrument to add the SCFA ammonium salt solutions to the wells while simultaneously recording the fluorescence signal over time (typically for 1-3 minutes).

  • Analysis: The change in fluorescence intensity indicates the increase in intracellular calcium. Plot the peak fluorescence response against the log of the agonist concentration to determine the EC₅₀ value.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for investigating the biological activity of an SCFA ammonium salt.

Experimental_Workflow Compound SCFA Ammonium Salt (e.g., Ammonium Butyrate) InVitro In Vitro Screening Compound->InVitro Viability Cell Viability Assay (e.g., MTT on Cancer Cells) InVitro->Viability Mechanism Mechanism of Action Studies Viability->Mechanism If Active HDAC_Assay HDAC Activity Assay Mechanism->HDAC_Assay GPCR_Assay GPCR Activation Assay (Ca²⁺ Flux, cAMP) Mechanism->GPCR_Assay Gene_Expression Gene/Protein Expression (qPCR, Western Blot) Mechanism->Gene_Expression InVivo In Vivo Validation Mechanism->InVivo If Promising AnimalModel Animal Model of Disease (e.g., Colitis, Cancer) InVivo->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD DrugDev Preclinical Drug Development AnimalModel->DrugDev PKPD->DrugDev

Fig. 3: General workflow for SCFA ammonium salt bioactivity assessment.

Conclusion and Future Directions

The ammonium salts of short-chain fatty acids—acetate, propionate, and butyrate—are valuable compounds for investigating fundamental cellular processes. Their biological activities, primarily driven by the SCFA anions, are centered on HDAC inhibition and GPCR activation, leading to profound effects on inflammation, cell proliferation, and metabolism.

A significant knowledge gap exists regarding the specific biological activities of the ammonium salts compared to the more extensively studied sodium salts. Future research should aim to conduct direct comparative studies to elucidate any modulatory role of the ammonium cation on the efficacy and potency of the SCFA anion. Such studies would be invaluable for drug development, providing a more complete understanding for formulation and optimizing therapeutic potential. Researchers are encouraged to use the protocols and data in this guide as a foundation, while carefully considering the potential influence of the chosen salt form in their experimental designs.

References

The Emerging Role of Ammonium Valerate in Gut Microbiome Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health and disease through the production of various metabolites. Among these, short-chain fatty acids (SCFAs) have garnered significant attention for their diverse signaling functions. While acetate (B1210297), propionate, and butyrate (B1204436) have been extensively studied, the role of valerate (B167501), a five-carbon SCFA, is an emerging area of research with profound implications for gut health, immune modulation, and gut-brain axis communication. This technical guide provides an in-depth overview of the current understanding of ammonium (B1175870) valerate's role in gut microbiome signaling, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. As a salt of valeric acid, ammonium valerate serves as a source of the bioactive valerate anion.

Introduction: Valerate as a Key Microbial Metabolite

Valerate is primarily produced in the colon through the bacterial fermentation of proteins and amino acids.[1] Certain members of the gut microbiota, particularly from the Lachnospiraceae family, are prominent producers of valerate.[2] While present in lower concentrations than other major SCFAs like acetate and butyrate, valerate exerts distinct and potent biological effects.[3] Its concentration in the gut can influence the composition and function of the microbial community itself.[4]

Mechanisms of Action and Signaling Pathways

This compound, by delivering the valerate anion, influences host physiology through several key signaling pathways:

Enhancement of Intestinal Barrier Function

Valerate plays a crucial role in maintaining the integrity of the intestinal epithelial barrier. It has been shown to increase transepithelial electrical resistance (TEER), a key indicator of barrier function, in Caco-2 cell monolayers, a widely used in vitro model of the human intestinal epithelium.[5][6] This effect is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK) and the subsequent assembly of tight junction proteins.[6][7]

Signaling Pathway: Valerate-Induced Intestinal Barrier Enhancement

This compound This compound Valerate Valerate This compound->Valerate Intestinal Epithelial Cell Intestinal Epithelial Cell Valerate->Intestinal Epithelial Cell AMPK Activation AMPK Activation Intestinal Epithelial Cell->AMPK Activation Tight Junction Assembly Tight Junction Assembly AMPK Activation->Tight Junction Assembly Increased TEER Increased TEER Tight Junction Assembly->Increased TEER Decreased Permeability Decreased Permeability Tight Junction Assembly->Decreased Permeability Enhanced Barrier Function Enhanced Barrier Function Increased TEER->Enhanced Barrier Function Decreased Permeability->Enhanced Barrier Function

Caption: Valerate enhances intestinal barrier function via AMPK activation.

Modulation of the Gut-Brain Axis

Emerging evidence highlights the significant impact of valerate on the gut-brain axis. Studies in animal models have demonstrated that sodium valerate supplementation can reduce voluntary alcohol intake and decrease blood ethanol (B145695) concentrations.[8][9] This effect is associated with an increase in the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the gut, blood, and brain.[9] Furthermore, valerate can modulate gene expression in the amygdala, a brain region critical for emotional regulation, affecting pathways related to neuroinflammation and neurotransmission.[8]

Logical Relationship: Valerate's Influence on the Gut-Brain Axis

cluster_gut Gut cluster_brain Brain This compound This compound Valerate Valerate This compound->Valerate Gut Microbiota Gut Microbiota Valerate->Gut Microbiota Increased Gut GABA Increased Gut GABA Gut Microbiota->Increased Gut GABA Increased Brain GABA Increased Brain GABA Increased Gut GABA->Increased Brain GABA Bloodstream Altered Amygdala Gene Expression Altered Amygdala Gene Expression Increased Brain GABA->Altered Amygdala Gene Expression Reduced Alcohol Intake Reduced Alcohol Intake Altered Amygdala Gene Expression->Reduced Alcohol Intake A Fecal Sample Homogenization B Internal Standard Spiking A->B C Acidification (HCl) B->C D Liquid-Liquid Extraction (Ether/MTBE) C->D E Drying (Na2SO4) D->E F Derivatization (optional) E->F G GC-MS Analysis F->G H Quantification G->H

References

Methodological & Application

Application Notes and Protocols for Utilizing Ammonium Valerate as a Carbon Source for Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) valerate (B167501), the ammonium salt of valeric acid (a five-carbon short-chain fatty acid), presents a viable, alternative carbon source for the cultivation of various bacterial species. Its utilization is of significant interest in metabolic engineering, biofuel research, and the production of value-added chemicals. This document provides detailed application notes and experimental protocols for researchers exploring the use of ammonium valerate to support bacterial growth. The protocols outlined below are foundational and may require optimization based on the specific bacterial species and experimental objectives.

Bacterial Species of Interest

Several bacterial genera have been identified for their ability to metabolize short-chain fatty acids, making them strong candidates for growth on this compound. These include:

  • Pseudomonas species: Notably, Pseudomonas putida is well-known for its metabolic versatility and its capacity to utilize a wide range of organic compounds, including fatty acids, through the β-oxidation pathway.[1][2][3][4][5]

  • Rhodococcus species: Members of this genus, such as Rhodococcus erythropolis, are recognized for their ability to grow on various hydrocarbons and fatty acids.[6][7][8]

  • Gut Microbiota: Various anaerobic bacteria found in the gut microbiome are known producers and consumers of short-chain fatty acids like valerate.

Metabolic Pathway: β-Oxidation of Valerate

Bacteria primarily metabolize valerate, an odd-chain fatty acid, through a modified β-oxidation pathway. In prokaryotes, this process occurs in the cytosol.[9][10] The pathway involves the sequential removal of two-carbon units in the form of acetyl-CoA. For an odd-chain fatty acid like valerate (C5), the final cleavage step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[11][12] These products then enter central metabolic pathways, such as the citric acid cycle, for energy production and biosynthesis.

Valerate_Metabolism Valerate Metabolism via β-Oxidation Ammonium_Valerate This compound (in medium) Valerate Valerate Ammonium_Valerate->Valerate Dissociation Valeryl_CoA Valeryl-CoA Valerate->Valeryl_CoA Activation (Acyl-CoA Synthetase) Beta_Oxidation β-Oxidation Cycle Valeryl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid Cycle (TCA) Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle Conversion to Succinyl-CoA Biomass_Energy Biomass & Energy TCA_Cycle->Biomass_Energy

Figure 1: Simplified signaling pathway of valerate metabolism.

Data Presentation

While specific growth data on this compound as a sole carbon source is limited in publicly available literature, the following tables provide representative quantitative data for the growth of relevant bacterial species on similar short-chain fatty acids. This data can serve as a baseline for experimental design.

Table 1: Growth Kinetics of Pseudomonas putida on Various Carbon Sources

Carbon SourceMax. Specific Growth Rate (μ_max, h⁻¹)Biomass Yield (g CDW/g substrate)Reference
Octanoate0.26 - 0.29Not Reported[1]
Gluconate0.13 - 0.43Not Reported[1]
Citrate0.34 - 0.54Not Reported[1]

Table 2: Growth and Product Accumulation of Rhodococcus erythropolis on Different Carbon Sources

Carbon SourceBiomass (g/L)Lipid Yield (mg/g DCW)Carotenoid Yield (Abs₄₅₄nm/mg DCW)Reference
Glucose~8.0~100~0.021[8]
HydrocarbonsVariableNot ReportedNot Reported[6]

Experimental Protocols

Protocol 1: Preparation of Minimal Medium with this compound

This protocol describes the preparation of a defined minimal medium for bacterial growth, where this compound serves as the sole source of carbon and nitrogen.

Materials:

  • This compound (C₅H₁₃NO₂)

  • Dipotassium phosphate (B84403) (K₂HPO₄)

  • Monopotassium phosphate (KH₂PO₄)

  • Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

  • Trace mineral solution (see below)

  • Deionized water (dH₂O)

  • Autoclave

  • Sterile filters (0.22 µm)

Trace Mineral Solution (1000x):

ComponentConcentration (g/L)
EDTA50.0
ZnSO₄·7H₂O22.0
CaCl₂·2H₂O5.54
MnCl₂·4H₂O5.06
FeSO₄·7H₂O4.99
(NH₄)₆Mo₇O₂₄·4H₂O1.1
CuSO₄·5H₂O1.57
CoCl₂·6H₂O1.61

Procedure:

  • Prepare Phosphate Buffer: Dissolve K₂HPO₄ and KH₂PO₄ in dH₂O to achieve the desired final concentrations (e.g., for M9 medium formulation) and buffer pH (typically around 7.0).[13][14][15] Autoclave this solution.

  • Prepare Carbon/Nitrogen Source: Prepare a stock solution of this compound (e.g., 1 M) in dH₂O. Sterilize this solution by passing it through a 0.22 µm filter. Do not autoclave this compound , as it can decompose at high temperatures.

  • Prepare Magnesium and Trace Minerals: Prepare separate stock solutions of MgSO₄·7H₂O (e.g., 1 M) and the 1000x trace mineral solution. Autoclave these solutions separately.

  • Assemble the Medium: Aseptically combine the sterile components in the following order, allowing each component to fully dissolve before adding the next:

    • Sterile dH₂O (to ~90% of the final volume)

    • Sterile phosphate buffer

    • Sterile MgSO₄ solution (to a final concentration of ~1-2 mM)

    • Sterile trace mineral solution (1 mL per liter of medium)

    • Sterile this compound solution (to the desired final concentration, e.g., 10-50 mM)

    • Add sterile dH₂O to reach the final volume.

Protocol 2: Determination of Bacterial Growth Curve

This protocol details the measurement of bacterial growth over time using spectrophotometry (Optical Density at 600 nm, OD₆₀₀).[16][17][18][19][20]

Materials:

  • Bacterial culture grown in this compound minimal medium

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Sterile cuvettes

  • Incubator shaker

Procedure:

  • Inoculation: Inoculate the prepared this compound minimal medium with a fresh overnight culture of the desired bacterium (grown in a suitable pre-culture medium) to an initial OD₆₀₀ of 0.05-0.1.

  • Incubation: Incubate the culture at the optimal temperature and shaking speed for the specific bacterial species.

  • Sampling: At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot of the culture.

  • OD₆₀₀ Measurement:

    • Use uninoculated this compound minimal medium as a blank to zero the spectrophotometer at 600 nm.

    • Measure the OD₆₀₀ of the culture aliquot.

  • Data Plotting: Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) to generate a bacterial growth curve. From this curve, the lag phase, exponential (log) phase, stationary phase, and death phase can be identified. The specific growth rate (µ) can be calculated from the slope of the log phase.

Protocol 3: Quantification of Valerate Consumption using GC-MS

This protocol provides a general workflow for quantifying the consumption of valerate from the culture medium using Gas Chromatography-Mass Spectrometry (GC-MS).[21][22][23][24][25]

Materials:

  • Bacterial culture supernatants collected over time

  • Internal standard (e.g., deuterated valeric acid)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether)

  • Acidifying agent (e.g., HCl)

  • GC-MS system with a suitable column (e.g., polar column)

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture samples to pellet the cells.

    • Collect the supernatant.

    • Add an internal standard to a known volume of the supernatant.

  • Extraction:

    • Acidify the sample to protonate the valerate.

    • Perform a liquid-liquid extraction with an organic solvent.

  • GC-MS Analysis:

    • Inject the organic extract into the GC-MS.

    • Develop a suitable temperature program for the GC to separate the fatty acids.

    • Use the MS to identify and quantify valerate based on its mass spectrum and retention time, relative to the internal standard.

  • Quantification: Create a standard curve using known concentrations of valeric acid to quantify the amount of valerate remaining in the culture supernatants at each time point.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Bacterial Growth on this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Media_Prep Prepare Minimal Medium with this compound Inoculation Inoculate Medium Media_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (Overnight Culture) Inoculum_Prep->Inoculation Incubation Incubate with Shaking (Controlled Temperature) Inoculation->Incubation Sampling Aseptic Sampling (Regular Intervals) Incubation->Sampling OD_Measurement Measure Optical Density (OD600) Sampling->OD_Measurement SCFA_Analysis Quantify Valerate (GC-MS) Sampling->SCFA_Analysis Growth_Curve Plot Growth Curve OD_Measurement->Growth_Curve Kinetics_Analysis Calculate Growth Rate & Substrate Consumption SCFA_Analysis->Kinetics_Analysis Growth_Curve->Kinetics_Analysis

Figure 2: General experimental workflow.

Concluding Remarks

The use of this compound as a carbon source for bacterial growth is a promising area of research. The protocols and data presented here provide a solid foundation for initiating studies in this field. Researchers are encouraged to optimize these protocols for their specific bacterial strains and experimental goals. Further investigation into the metabolic pathways and regulatory networks involved in valerate utilization will undoubtedly open new avenues for biotechnological applications.

References

Application Notes and Protocols: Ammonium Valerate Supplementation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) valerate (B167501), a salt of the short-chain fatty acid valeric acid, has emerged as a valuable supplement in cell culture media, particularly for enhancing the production of recombinant proteins in Chinese Hamster Ovary (CHO) cells.[1] Similar to other histone deacetylase (HDAC) inhibitors like sodium butyrate, ammonium valerate can modulate cell cycle progression and cellular metabolism, leading to increased specific productivity of therapeutic proteins such as monoclonal antibodies (mAbs).[2] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in cell culture applications.

Principle of Action

This compound, once in solution, dissociates into ammonium and valerate ions. The valerate component, in its acidic form (valeric acid), is believed to be the primary active molecule. It can induce cell cycle arrest, typically in the G1 phase, which slows cell proliferation but enhances the specific productivity (qP) of the desired recombinant protein.[1][3][4] This trade-off between cell growth and protein production often results in a significant net increase in the final product titer.[2][3]

Data Presentation

The following tables summarize the quantitative effects of valeric acid supplementation on CHO cell cultures producing a monoclonal antibody, as reported in the literature.

Table 1: Effect of Valeric Acid Concentration on CHO Cell Growth and Viability

Valeric Acid Concentration (mM)Maximum Viable Cell Density (x 10^6 cells/mL)Specific Growth Rate (μ) (1/day)Culture Longevity (days)
0 (Control)10.20.658
0.59.80.629
1.09.10.5810
1.58.50.5111
2.07.80.4511

Data adapted from Park et al., Biotechnology Journal, 2016.

Table 2: Effect of Valeric Acid Concentration on mAb Production and Quality

Valeric Acid Concentration (mM)Maximum mAb Titer (mg/L)Specific mAb Productivity (qmAb) (pg/cell/day)Aggregation (%)Galactosylation (%)
0 (Control)55025.11.220.1
0.598035.21.122.3
1.0135042.81.325.4
1.5160048.91.228.6
2.0152046.51.427.9

Data adapted from Park et al., Biotechnology Journal, 2016.

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution

Materials:

  • This compound powder

  • Cell culture-grade water

  • 1 M NaOH solution, sterile

  • 1 M HCl solution, sterile

  • 0.22 µm sterile syringe filters

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve this compound powder in cell culture-grade water to create a concentrated stock solution (e.g., 100 mM). Gently vortex to ensure complete dissolution.

  • pH Adjustment: Aseptically measure the pH of the stock solution. The initial pH will likely be slightly acidic. Adjust the pH to a physiological range (typically 7.2-7.4) by adding small volumes of sterile 1 M NaOH. Use sterile 1 M HCl for adjustment if the pH overshoots. Monitor the pH carefully with a calibrated pH meter.

  • Sterile Filtration: Pass the pH-adjusted stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize the risk of contamination from repeated use. Store the aliquots at -20°C.

Protocol 2: Determination of Optimal this compound Concentration

Materials:

  • CHO cells expressing the recombinant protein of interest

  • Appropriate basal and feed media

  • Sterile this compound stock solution (from Protocol 1)

  • Shake flasks or multi-well plates

  • Cell counter and viability analyzer

  • Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)

Procedure:

  • Cell Seeding: Seed the CHO cells in multiple shake flasks or wells of a multi-well plate at a predetermined seeding density in the basal medium.

  • Supplementation: On a specific day of the culture (e.g., day 3), add different final concentrations of this compound (e.g., 0, 0.5, 1.0, 1.5, 2.0 mM) to the cultures from the sterile stock solution. Ensure to add an equivalent volume of sterile water to the control culture.

  • Culture Monitoring: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation). At regular intervals (e.g., daily), measure the viable cell density and viability.

  • Product Titer Measurement: At the end of the culture period, harvest the cell culture supernatant and quantify the concentration of the recombinant protein.

  • Data Analysis: Plot the viable cell density, viability, and product titer over time for each concentration. Determine the optimal concentration of this compound that provides the highest product titer without unacceptable levels of cytotoxicity.

Protocol 3: Fed-Batch Culture with this compound Supplementation

Materials:

  • CHO cells expressing the recombinant protein of interest

  • Optimized basal and feed media

  • Optimal concentration of this compound determined in Protocol 2

  • Bioreactor or shake flasks for fed-batch culture

Procedure:

  • Bioreactor Setup and Inoculation: Set up the bioreactor with the basal medium and inoculate with the CHO cells at the desired seeding density.

  • Growth Phase: Maintain the culture under optimal growth conditions.

  • Feeding and Supplementation: On a predetermined day of the culture (often when the cells enter the stationary phase), begin the fed-batch strategy by adding the feed medium. Concurrently, add the optimized concentration of this compound.

  • Monitoring and Control: Throughout the fed-batch culture, monitor and control key parameters such as pH, dissolved oxygen, temperature, and nutrient levels.

  • Harvesting: Continue the culture until the viability drops significantly or the product titer plateaus. Harvest the supernatant for downstream processing.

Mandatory Visualizations

G cluster_0 AmmoniumValerate This compound ValericAcid Valeric Acid AmmoniumValerate->ValericAcid Dissociation HDAC Histone Deacetylase (HDAC) ValericAcid->HDAC Inhibition p21 p21 (CDK Inhibitor) HDAC->p21 Deacetylation (Repression) CyclinE_CDK2 Cyclin E-CDK2 Complex p21->CyclinE_CDK2 Inhibition G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition Promotion CellCycleArrest G1 Phase Cell Cycle Arrest qP Specific Productivity (qP) Increase CellCycleArrest->qP

Caption: Signaling pathway of valeric acid-induced G1 cell cycle arrest.

G cluster_workflow Experimental Workflow Start Start: CHO Cell Culture PrepareStock Prepare Sterile This compound Stock Start->PrepareStock DoseResponse Dose-Response Study (0-2.0 mM) PrepareStock->DoseResponse MonitorCulture Monitor VCD, Viability, and Titer DoseResponse->MonitorCulture AnalyzeData Analyze Data to Find Optimal Concentration MonitorCulture->AnalyzeData FedBatch Perform Fed-Batch Culture with Optimal Concentration AnalyzeData->FedBatch End End: Harvest and Downstream Processing FedBatch->End

Caption: Experimental workflow for this compound supplementation.

References

Application of Ammonium Valerate in Perovskite Solar Cell Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of ammonium (B1175870) valerate (B167501) (AVA) and its derivatives, such as 5-ammonium valeric acid iodide (AVAI), as a key additive in the fabrication of high-performance and stable perovskite solar cells (PSCs). The inclusion of ammonium valerate in the perovskite precursor solution has been demonstrated to be an effective strategy for enhancing device efficiency and longevity by passivating defects and improving the morphological characteristics of the perovskite film.

Introduction

Perovskite solar cells have emerged as a promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. However, challenges related to long-term stability and performance degradation under operational stress remain significant hurdles for commercialization. The use of additives in the perovskite precursor solution is a widely adopted strategy to address these issues. This compound has been identified as a beneficial additive that can significantly improve the quality of the perovskite film and the overall device performance.[1][2][3]

The primary roles of this compound in perovskite solar cell fabrication include:

  • Defect Passivation: The ammonium and carboxylate functional groups of the valerate molecule can effectively passivate surface and grain boundary defects in the perovskite crystalline structure, reducing non-radiative recombination and enhancing charge carrier lifetime.[4][5]

  • Crystal Growth Modulation: this compound can influence the crystallization kinetics of the perovskite film, leading to the formation of larger, more uniform grains with fewer pinholes.[6][7]

  • Enhanced Stability: By passivating defects and improving the film's hydrophobicity, this compound contributes to increased resistance against moisture and thermal degradation, thereby improving the long-term stability of the solar cell.[1][8]

  • Interfacial Engineering: It can act as a cross-linker at the grain boundaries and interfaces, promoting better charge extraction and transport.[1]

Quantitative Data Summary

The incorporation of this compound as an additive has shown varied but generally positive effects on the performance of perovskite solar cells, depending on the specific device architecture and fabrication conditions. The following table summarizes key performance parameters from reported studies.

AdditivePerovskite CompositionDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability EnhancementReference
5-Ammonium Valeric Acid Iodide (AVAI)CH₃NH₃PbI₃ (MAPI)Standard (1mp)---16.9 (Control: 18.1)Decreased bulk defects, boosted moisture resistance.[1][8][1][8]
5-Ammonium Valeric Acid Iodide (AVAI)CH₃NH₃PbI₃ (MAPI)Triple Mesoporous (3mp)---14.4High stability due to AVA and inorganic scaffold.[1][8][1][8]
5-Ammonium Acid AdditiveNot SpecifiedNot Specified---24.76 (Champion)Retained 94.04% of initial PCE after 960h in ambient conditions.[6][6]
5-Ammonium Valeric Acid Iodide (AVAI)(AVA)x(MAPbI₃)₁₋xMesoporous---10.7Enhanced film stability.[9][9]
Ammonium Iodide (NH₄I)CH₃NH₃PbI₃₋ₓClₓPlanar0.7816.30.729.13 (Control: 5.40)Increased grain size and reduced pinholes.[10][10]

Note: "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

This section outlines a generalized experimental protocol for the fabrication of perovskite solar cells using this compound as an additive. The specific concentrations and parameters may require optimization based on the perovskite composition and desired film characteristics.

Materials and Reagents
  • Lead (II) iodide (PbI₂)

  • Methylammonium iodide (MAI) or Formamidinium iodide (FAI)

  • 5-Ammonium valeric acid iodide (AVAI)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Chlorobenzene (antisolvent)

  • Substrates (e.g., FTO-coated glass)

  • Electron Transport Layer (ETL) materials (e.g., SnO₂, TiO₂)

  • Hole Transport Layer (HTL) materials (e.g., Spiro-OMeTAD)

  • Metal contact (e.g., Gold, Silver)

Perovskite Precursor Solution Preparation
  • Stock Solution Preparation:

    • Prepare a 1.45 M stock solution of PbI₂ in a mixed solvent of DMF and DMSO (e.g., 9:1 v/v).

    • Prepare a separate stock solution of the desired organic cation (e.g., MAI, FAI) in the same solvent system.

  • This compound Doping:

    • To the lead iodide precursor solution, add 5-ammonium valeric acid iodide (AVAI). The optimal concentration is reported to be between 3-4 mol% with respect to PbI₂.[1]

    • For example, to prepare a solution with a 3.5% molar ratio of AVAI to PbI₂, dissolve the appropriate amounts of PbI₂, MAI, and AVAI in the chosen solvent.[11]

    • Stir the final precursor solution at an elevated temperature (e.g., 60-100 °C) for at least one hour to ensure complete dissolution.[11]

Perovskite Film Deposition (One-Step Spin-Coating)
  • Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Deposit the desired electron transport layer (e.g., SnO₂) onto the substrates.

  • Spin-Coating:

    • Transfer the prepared substrates into a nitrogen-filled glovebox.

    • Dispense an adequate amount of the perovskite precursor solution containing this compound onto the substrate.

    • Employ a two-step spin-coating program. A typical program would be:

      • 1000 rpm for 10 seconds (for initial spreading).

      • 4000-6000 rpm for 30 seconds (for film formation).[11]

  • Antisolvent Quenching:

    • During the second step of the spin-coating process (approximately 10-15 seconds before the end), dispense a stream of an antisolvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.[11] This induces rapid crystallization and results in a uniform film.

  • Annealing:

    • Immediately transfer the substrate onto a hotplate and anneal at a specific temperature, typically between 100-150 °C, for 10-60 minutes.[11]

Device Completion
  • Hole Transport Layer (HTL) Deposition: After the perovskite film has cooled down, deposit the hole transport layer (e.g., Spiro-OMeTAD) via spin-coating.

  • Metal Electrode Deposition: Finally, deposit the metal back contact (e.g., gold or silver) through thermal evaporation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_char Characterization start Start precursor Prepare Perovskite Precursor Solution (PbI₂, MAI/FAI in DMF:DMSO) start->precursor additive Add this compound (3-4 mol%) precursor->additive stir Stir at 60-100°C additive->stir substrate Substrate Cleaning & ETL Deposition stir->substrate spin_coat Spin-Coat Perovskite Solution substrate->spin_coat antisolvent Antisolvent Quenching (Chlorobenzene) spin_coat->antisolvent anneal Anneal at 100-150°C antisolvent->anneal htl HTL Deposition (Spiro-OMeTAD) anneal->htl metal Metal Electrode Deposition (Au/Ag) htl->metal end Finished Device metal->end

Caption: Experimental workflow for perovskite solar cell fabrication with this compound.

Proposed Mechanism of Action

mechanism_of_action cluster_perovskite Perovskite Film cluster_defects Defect States cluster_passivation Passivation Effects gb Grain Boundaries gb_defects Uncoordinated Pb²⁺ Iodide Vacancies gb->gb_defects contain surface Perovskite Surface surface_defects Surface Traps surface->surface_defects contain bulk Bulk Crystal improved_morphology Improved Crystal Growth & Morphology bulk->improved_morphology passivated_gb Passivated Grain Boundaries gb_defects->passivated_gb passivated_surface Passivated Surface surface_defects->passivated_surface ava This compound (NH₃⁺-(CH₂)₄-COO⁻) ava->bulk modulates crystallization ava->gb_defects passivates ava->surface_defects passivates

Caption: Proposed mechanism of this compound in perovskite film passivation and enhancement.

References

Ammonium Valerate as a pH Buffer: A Technical Overview and Guide for Biological Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Ammonium (B1175870) valerate (B167501), the ammonium salt of valeric acid (pentanoic acid), is a chemical compound with the formula C₅H₁₃NO₂. While buffers are essential for maintaining stable pH in biological experiments, the use of ammonium valerate in this capacity is not well-documented in scientific literature. This document provides a technical overview of its properties, potential applications, and important considerations for its use as a pH buffer in biological research. Given the limited data on its use, researchers should exercise caution and perform thorough validation before employing this compound buffer in their experiments.

Buffering Properties

The effectiveness of a buffer is determined by the pKa of its acidic component. For an this compound buffer, the relevant pKa is that of valeric acid.

Table 1: Physicochemical Properties of Valeric Acid

PropertyValueReference
pKa (at 25 °C)4.84[Source describing pKa of valeric acid]
Effective Buffering Range (pH) 3.84 - 5.84 Calculated as pKa ± 1

This acidic to slightly acidic buffering range suggests potential applicability in experiments requiring stable pH in this region.

Potential Applications (with Caution)

Based on its buffering range, an this compound buffer could theoretically be used in:

  • Enzyme Assays: For enzymes that have optimal activity in the acidic pH range of 3.8 to 5.8. However, it is crucial to first determine if valerate ions inhibit or otherwise affect the specific enzyme's activity.

  • Cell Culture Studies: For specialized cell cultures that may require an acidic extracellular environment. The biological activity and potential cytotoxicity of valerate must be carefully evaluated for the specific cell line being used.

  • Spectrophotometry: In assays where a stable acidic pH is required and the buffer components do not interfere with the absorbance readings at the desired wavelength.

  • Protein Crystallization: As a component of the crystallization buffer for proteins that are stable and crystallize in an acidic pH range.

Important Considerations and Limitations

Biological Activity of Valerate: Valeric acid and its salts are not biologically inert. They are short-chain fatty acids that can have significant physiological effects.

  • Enzyme Inhibition: Valeric acid and its derivatives have been shown to inhibit certain enzymes, such as lipase, α-amylase, and α-glucosidase.

  • Cellular Effects: Valerate has been observed to promote intestinal barrier function in Caco-2 cells at concentrations of 2-4 mM. It also exhibits anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2][3] These activities could interfere with experimental results.

  • Cytotoxicity: While comprehensive data is lacking for this compound, related compounds like sodium valproate have demonstrated dose-dependent cytotoxicity in primary rat hepatocytes.[4] It is imperative to determine the cytotoxic concentration of this compound for any cell line used in an experiment.

Lack of Established Protocols: There is a notable absence of published, standardized protocols for the use of this compound as a biological buffer. This means that researchers must develop and validate their own protocols.

Mass Spectrometry Incompatibility: As a non-volatile salt, this compound is generally considered incompatible with mass spectrometry, as it can contaminate the ion source.

Experimental Protocols

Note: The following protocols are based on theoretical calculations and general principles of buffer preparation. They have not been validated from published experimental data using this compound buffer and should be adapted and validated by the researcher.

Preparation of a 0.1 M this compound Stock Solution

This protocol describes the preparation of a 0.1 M this compound solution by titrating valeric acid with ammonium hydroxide (B78521).

Materials:

  • Valeric acid (liquid)

  • Ammonium hydroxide solution (concentrated, ~28-30%)

  • High-purity water (e.g., deionized, distilled)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Graduated cylinders and pipettes

Procedure:

  • Calculate the required amount of valeric acid:

    • Molar mass of valeric acid (C₅H₁₀O₂) = 102.13 g/mol

    • Density of valeric acid ≈ 0.939 g/mL

    • For 1 L of 0.1 M solution, you need 10.213 g of valeric acid.

    • Volume of valeric acid = 10.213 g / 0.939 g/mL ≈ 10.88 mL

  • Initial Dilution:

    • In a fume hood, carefully measure approximately 10.9 mL of valeric acid and add it to a beaker containing about 800 mL of high-purity water.

    • Place the beaker on a magnetic stirrer and begin stirring.

  • pH Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Slowly add concentrated ammonium hydroxide dropwise to the valeric acid solution while continuously monitoring the pH.

    • Continue adding ammonium hydroxide until the desired pH within the buffering range (e.g., pH 4.8) is reached. Be cautious, as the reaction is exothermic.

  • Final Volume Adjustment:

    • Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

    • Carefully add high-purity water to the flask until the solution reaches the 1 L mark.

    • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization and Storage:

    • Filter-sterilize the buffer solution through a 0.22 µm filter into a sterile storage bottle.

    • Store the buffer at 4°C. The stability of the buffer should be determined empirically.

Protocol for Determining Cytotoxicity using MTT Assay

This protocol provides a general method to assess the cytotoxicity of this compound buffer on a chosen cell line.

Materials:

  • The cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound buffer (sterile, stock solution)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24 hours to allow attachment A->B C Prepare serial dilutions of This compound buffer in complete culture medium D Replace medium with the prepared dilutions of the buffer C->D E Incubate for the desired exposure time (e.g., 24, 48, 72h) D->E F Add MTT solution to each well and incubate for 2-4 hours E->F G Remove MTT solution and add solubilization solution F->G H Incubate for 15-30 minutes to dissolve formazan (B1609692) crystals G->H I Measure absorbance at 570 nm using a plate reader H->I J Calculate cell viability (%) relative to untreated control I->J

Caption: Workflow for assessing the cytotoxicity of this compound buffer.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treatment: Prepare a range of concentrations of this compound buffer in your complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of the buffer. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Signaling Pathway and Logical Relationships

Henderson-Hasselbalch Equation for Buffer Preparation

The preparation of a buffer with a specific pH is guided by the Henderson-Hasselbalch equation. This diagram illustrates the relationship between the desired pH, the pKa of the weak acid, and the required ratio of the conjugate base to the weak acid.

Henderson_Hasselbalch cluster_0 Inputs cluster_1 Calculation cluster_2 Output Desired_pH Desired pH HH_Equation pH = pKa + log([A-]/[HA]) Desired_pH->HH_Equation pKa pKa of Weak Acid (Valeric Acid = 4.84) pKa->HH_Equation Ratio Required Ratio of [Valerate] / [Valeric Acid] HH_Equation->Ratio

Caption: Logical flow for calculating the buffer component ratio.

Conclusion

This compound is not a standard or commonly used buffer in biological research. Its significant biological activity is a major drawback, as an ideal buffer should be inert. Researchers considering its use must be aware of its potential to influence experimental outcomes and should conduct thorough validation, including cytotoxicity and interference assays. The provided protocols are theoretical and require experimental verification. Due to the lack of established use and potential for complications, exploring more common and well-characterized buffer systems is strongly recommended.

References

Application Notes and Protocols for the Quantification of Ammonium Valerate in Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) valerate (B167501), a salt composed of ammonium and valerate ions, is of growing interest in biomedical research, particularly in studies related to the gut microbiome and its influence on host physiology. In aqueous environments such as the gastrointestinal tract, ammonium valerate dissociates into the valerate anion and the ammonium cation. Valerate, a five-carbon short-chain fatty acid (SCFA), is a product of bacterial fermentation of dietary fibers in the colon. SCFAs, including valerate, are known to play crucial roles in maintaining gut homeostasis, serving as an energy source for colonocytes, and acting as signaling molecules that influence various physiological processes.

This document provides detailed application notes and protocols for the analytical quantification of both the valerate and ammonium components of this compound in fecal samples. The methods described herein are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for valerate, and colorimetric assays or ion chromatography for ammonium.

Part 1: Quantification of Valerate (as Valeric Acid) in Fecal Samples

The quantification of valerate in fecal samples is typically performed as part of a broader analysis of short-chain fatty acids. The choice between GC-MS and LC-MS/MS often depends on available instrumentation, desired sensitivity, and throughput.

Analytical Method Comparison
ParameterGC-MS / GC-FIDLC-MS/MS
Throughput ModerateHigh
Sensitivity HighHigh to Very High
Derivatization Often required to improve volatilityOften required to improve ionization and chromatographic retention
Sample Preparation Can be complex, often involving liquid-liquid extractionCan be streamlined, compatible with high-throughput sample prep
Robustness Generally robust and widely availableHighly robust, with excellent specificity from MS/MS
Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of valeric acid in human fecal samples using various methods. These values can vary based on the specific instrumentation, sample preparation protocol, and matrix effects.

Analytical MethodAnalyteLODLOQTypical Concentration Range (in human feces)Reference
GC-FIDValeric Acid0.06 µg/mL0.21 µg/mL-[1]
GC-FIDValeric Acid0.11–0.36 µM0.38–1.21 µM-[2]
GC-MSValeric Acid≤ 0.05 µmol/g1 µmol/g-[3]
LC-MS/MSValeric Acid0.001 mM--[4]
GC-MSn-Valeric Acid--0.6-3.8 mmol/kg (wet weight)[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; GC-FID: Gas Chromatography with Flame Ionization Detection; GC-MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols: Valerate Quantification

Protocol 1: GC-MS Analysis of Valeric Acid with Derivatization

This protocol is based on the principles of SCFA analysis using GC-MS, which often requires derivatization to increase the volatility of the analytes.

1. Materials and Reagents:

  • Fecal sample (fresh or frozen at -80°C)

  • Internal Standard (IS) solution (e.g., 2-ethylbutyric acid or a deuterated valeric acid standard)

  • Saturated NaCl solution

  • Concentrated HCl

  • Diethyl ether

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMS-Cl)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., DB-FATWAX UI)

2. Sample Preparation and Extraction:

  • Weigh approximately 50-100 mg of homogenized fecal sample into a 2 mL microcentrifuge tube.

  • Add a known amount of internal standard.

  • Add 1 mL of saturated NaCl solution and vortex thoroughly.

  • Acidify the sample to pH ~2 by adding concentrated HCl.

  • Add 1 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the ether layer (top layer) to a new glass vial.

  • Repeat the extraction with another 1 mL of diethyl ether and combine the ether layers.

  • Dry the ether extract over anhydrous sodium sulfate.

3. Derivatization:

  • Transfer a 100 µL aliquot of the dried ether extract to a new vial.

  • Add 50 µL of the derivatization agent.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Program: Start at 60°C, hold for 1 minute, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • MS Parameters: Use electron ionization (EI) and scan in either full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for valeric acid derivative and the internal standard.

Protocol 2: LC-MS/MS Analysis of Valeric Acid with Derivatization

This protocol utilizes derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH), which allows for sensitive detection in negative ion mode LC-MS/MS.[6][7]

1. Materials and Reagents:

  • Fecal sample (fresh or frozen at -80°C)

  • Internal Standard solution (e.g., deuterated valeric acid)

  • Water/Methanol (1:1, v/v)

  • 3-nitrophenylhydrazine (3-NPH) hydrochloride solution

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution in pyridine

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation and Extraction:

  • Homogenize the fecal sample in a 1:1 mixture of water and methanol.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant for derivatization.

3. Derivatization:

  • To 50 µL of the fecal extract supernatant, add 50 µL of the internal standard solution.

  • Add 20 µL of 200 mM 3-NPH solution.

  • Add 20 µL of 120 mM EDC solution.

  • Vortex and incubate at 40°C for 30 minutes.

  • Quench the reaction by adding 200 µL of 0.1% formic acid.

  • Centrifuge to pellet any precipitate and transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the SCFA derivatives.

  • Flow Rate: 0.3-0.5 mL/min

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for the 3-NPH derivative of valeric acid and its internal standard.

Part 2: Quantification of Ammonium in Fecal Samples

The ammonium cation is analyzed separately from valerate. Common methods include colorimetric assays and ion chromatography.

Protocol 3: Colorimetric (Berthelot Reaction) Assay for Ammonium

This method is based on the reaction of ammonia (B1221849) with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue indophenol (B113434) dye.

1. Materials and Reagents:

  • Fecal sample

  • Deionized water

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • Ammonium chloride standard solutions

  • Spectrophotometer or microplate reader

2. Sample Preparation:

  • Prepare a fecal homogenate by suspending a known weight of feces in deionized water (e.g., 1:10 w/v).

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet solid debris.

  • Collect the supernatant for analysis. A deproteinization step may be necessary for some samples.

3. Assay Procedure:

  • Pipette samples and ammonium standards into a 96-well plate.

  • Add the phenol-nitroprusside solution to each well and mix.

  • Add the alkaline hypochlorite solution to each well and mix.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at a wavelength between 630 nm and 670 nm.

  • Calculate the ammonium concentration in the samples by comparing their absorbance to the standard curve.

Protocol 4: Ion Chromatography for Ammonium Quantification

Ion chromatography (IC) is a highly specific and sensitive method for the quantification of inorganic ions, including ammonium.

1. Materials and Reagents:

  • Fecal sample

  • Deionized water

  • Ammonium standard solutions

  • IC system with a cation exchange column and a conductivity detector

2. Sample Preparation:

  • Prepare a fecal water extract as described in the colorimetric assay (Protocol 3, step 1 & 2).

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the IC system.

3. IC Analysis:

  • Eluent: Typically a dilute acid solution (e.g., methanesulfonic acid).

  • Flow Rate: As recommended for the specific column.

  • Detection: Suppressed conductivity detection.

  • Quantification: The concentration of ammonium is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from the ammonium standards.

Visualizations

Experimental Workflow Diagrams

Workflow for Valerate Quantification by GC-MS A Fecal Sample Homogenization B Spiking with Internal Standard A->B C Acidification & Liquid-Liquid Extraction B->C D Derivatization C->D E GC-MS Analysis D->E F Data Processing & Quantification E->F

Caption: Workflow for Valerate Quantification by GC-MS.

Workflow for Ammonium Quantification by IC A Fecal Sample Homogenization in DI Water B Centrifugation A->B C Supernatant Collection B->C D Filtration (0.22 µm) C->D E Ion Chromatography Analysis D->E F Data Processing & Quantification E->F

Caption: Workflow for Ammonium Quantification by IC.

Signaling Pathway Diagrams

Valerate, as a short-chain fatty acid, exerts its biological effects primarily through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

Valerate Signaling via G-Protein Coupled Receptors cluster_0 Gut Lumen cluster_1 Intestinal Epithelial Cell Valerate_lumen Valerate (from bacterial fermentation) GPR41 GPR41/FFAR3 Valerate_lumen->GPR41 GPR43 GPR43/FFAR2 Valerate_lumen->GPR43 G_protein Gq/Gi GPR41->G_protein GPR43->G_protein PLC PLC Activation G_protein->PLC AC AC Inhibition G_protein->AC MAPK MAPK Signaling (ERK, p38) PLC->MAPK AC->MAPK Response Cytokine/Chemokine Production, GLP-1 Secretion MAPK->Response

Caption: Valerate Signaling via G-Protein Coupled Receptors.

Valerate as a Histone Deacetylase (HDAC) Inhibitor cluster_0 Cell Nucleus Valerate_nuc Valerate HDAC HDAC (Class I) Valerate_nuc->HDAC Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., anti-inflammatory genes) Chromatin->Gene_Expression

Caption: Valerate as a Histone Deacetylase (HDAC) Inhibitor.

References

Application Notes and Protocols: Ammonium Valerate in Flavor Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) valerate (B167501), the ammonium salt of valeric acid, serves as a versatile and efficient reagent in the synthesis of various flavor esters.[1] Its use presents an alternative to traditional Fischer esterification, which often requires strong acid catalysts.[2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of two key flavor compounds, ethyl pentanoate (ethyl valerate) and isoamyl pentanoate (isoamyl valerate), utilizing ammonium valerate as the starting material. These esters are prized in the food and fragrance industries for their characteristic fruity aromas, reminiscent of apple, pineapple, and banana.[6][7][8][9][10][11]

Advantages of Using this compound

The synthesis of esters from the ammonium salt of a carboxylic acid offers several advantages, including the potential for a non-catalytic process.[6] This method can simplify purification and reduce the environmental impact associated with acid catalysts. The reaction proceeds by reacting the ammonium salt with an alcohol, during which ammonia (B1221849) and water are removed to drive the reaction to completion.[6]

Data Presentation: Synthesized Flavor Esters

The following table summarizes the key characteristics of the target flavor compounds synthesized from this compound.

Compound NameSystematic NameCAS NumberMolecular FormulaMolar MassFlavor ProfileApplications
Ethyl ValerateEthyl pentanoate539-82-2C₇H₁₄O₂130.18 g/mol Fruity, apple, pineapple, sweet[6][7][8][12]Beverages, candies, baked goods, perfumes[6]
Isoamyl Valerate3-Methylbutyl pentanoate2050-09-1C₁₀H₂₀O₂172.26 g/mol Fruity, apple, banana, pear[2][11][13]Liqueurs, candy, fragrances[9]

Experimental Protocols

These protocols are based on the principles of non-catalytic esterification of ammonium carboxylates.[6] Optimization of reaction time and temperature may be required to achieve maximum yields.

Protocol 1: Synthesis of Ethyl Pentanoate (Apple/Pineapple Flavor)

Materials:

  • This compound (CH₃(CH₂)₃COONH₄)

  • Ethanol (B145695) (CH₃CH₂OH), absolute

  • Reflux apparatus with a condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and ethanol. A molar ratio of alcohol to ammonium salt of 5:1 is recommended to drive the reaction towards the product.[6]

  • Reflux: Assemble the reflux apparatus and heat the mixture to the boiling point of ethanol (approximately 78°C). Allow the reaction to reflux for 4-6 hours. During reflux, ammonia and water are formed and will be removed in the vapor phase.

  • Work-up: After the reflux period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with an equal volume of deionized water and then with a saturated sodium bicarbonate solution to remove any unreacted starting material.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and purify the resulting ethyl pentanoate by fractional distillation. The boiling point of ethyl pentanoate is approximately 146°C.

Protocol 2: Synthesis of Isoamyl Pentanoate (Banana/Apple Flavor)

Materials:

  • This compound (CH₃(CH₂)₃COONH₄)

  • Isoamyl alcohol ((CH₃)₂CHCH₂CH₂OH)

  • Reflux apparatus with a condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound and isoamyl alcohol. A suggested molar ratio of alcohol to the ammonium salt is 5:1.[6]

  • Reflux: Attach a reflux condenser and heat the mixture to the boiling point of isoamyl alcohol (approximately 132°C). Maintain a gentle reflux for 6-8 hours. The removal of ammonia and water will favor the formation of the ester.

  • Work-up: Once the reaction is complete, let the mixture cool down. Transfer the contents to a separatory funnel.

  • Washing: Wash the organic phase with deionized water, followed by a wash with a saturated solution of sodium chloride.

  • Drying: Isolate the organic layer and dry it using anhydrous magnesium sulfate.

  • Purification: After filtering out the drying agent, purify the isoamyl pentanoate via fractional distillation. The boiling point of isoamyl pentanoate is approximately 193°C.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of flavor esters from this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products AmmoniumValerate This compound Reaction Esterification Reaction (Reflux) AmmoniumValerate->Reaction Alcohol Alcohol (Ethanol or Isoamyl Alcohol) Alcohol->Reaction Workup Aqueous Work-up Reaction->Workup Cooling Drying Drying Workup->Drying Purification Purification (Distillation) Drying->Purification FlavorEster Flavor Ester (Ethyl or Isoamyl Pentanoate) Purification->FlavorEster

General workflow for flavor ester synthesis.
Logical Relationship of Components

This diagram shows the relationship between the starting materials and the resulting flavor compounds.

G cluster_alcohols Reactant Alcohols cluster_esters Resulting Flavor Esters AmmoniumValerate This compound EthylValerate Ethyl Pentanoate (Apple/Pineapple Flavor) AmmoniumValerate->EthylValerate IsoamylValerate Isoamyl Pentanoate (Banana/Apple Flavor) AmmoniumValerate->IsoamylValerate Ethanol Ethanol Ethanol->EthylValerate IsoamylAlcohol Isoamyl Alcohol IsoamylAlcohol->IsoamylValerate

Reactants and their corresponding flavor products.

References

Application Notes and Protocols: Ammonium Valerate as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histone tails, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[1][2] The aberrant activity of HDACs is implicated in the pathogenesis of numerous diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.

Histone deacetylase inhibitors (HDACis) are a class of cytostatic agents that block this deacetylation process, causing hyperacetylation of histones, which in turn leads to a more relaxed chromatin state and the re-activation of silenced genes.[1] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

Ammonium (B1175870) valerate (B167501) (azanium pentanoate) is the ammonium salt of valeric acid. Its active component in solution, the valproate anion, is a well-documented inhibitor of Class I histone deacetylases.[3] Valproic acid (VPA), the acidic form of valproate, has been studied extensively for its HDAC inhibitory properties and serves as a proxy for the activity of ammonium valerate in biological systems.[3][4] VPA and its salts are recognized for their anti-cancer effects, which are largely attributed to their ability to inhibit HDACs.[4][5] These application notes provide an overview of the mechanism, quantitative data, and experimental protocols for utilizing this compound as an HDAC inhibitor in research settings.

Mechanism of Action

Zinc-dependent HDACs (Classes I, II, and IV) utilize a zinc ion in their active site to catalyze the removal of acetyl groups from lysine residues.[5][6] Valproate, the active component of this compound, is believed to directly inhibit HDAC activity, likely by binding to the catalytic center and blocking substrate access.[4]

The primary consequence of HDAC inhibition is the accumulation of acetylated histones (hyperacetylation), particularly on histones H3 and H4.[4] This neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and DNA. The resulting relaxed chromatin structure allows transcription factors to access DNA and activate the expression of previously silenced genes.[7] Key among these are tumor suppressor genes like p21, a cyclin-dependent kinase inhibitor that plays a critical role in inducing cell cycle arrest. Beyond chromatin remodeling, HDAC inhibitors are known to induce cellular stress, generate free radicals, and promote apoptosis.

HDAC_Inhibition_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin AmmoniumValerate This compound (Valproate) HDAC Histone Deacetylase (e.g., HDAC1, HDAC2) AmmoniumValerate->HDAC Inhibits AcetylatedHistone Histone Hyperacetylation -Lysine(Ac) remains Histone Histone Tail -Lysine(Ac) HDAC->Histone Deacetylates DNA DNA RelaxedChromatin Relaxed Chromatin (Euchromatin) AcetylatedHistone->RelaxedChromatin Leads to GeneActivation Tumor Suppressor Gene Activation (e.g., p21) RelaxedChromatin->GeneActivation Allows CellCycleArrest Cell Cycle Arrest GeneActivation->CellCycleArrest Apoptosis Apoptosis GeneActivation->Apoptosis

Figure 1. Mechanism of HDAC inhibition by this compound.

Data Presentation

The following tables summarize the inhibitory activity of Valproic Acid (VPA), which is used as a proxy for the valproate anion delivered by this compound. The data shows that VPA is a millimolar-range inhibitor with selectivity for Class I HDACs over some Class II isoforms.

Table 1: Inhibitory Concentration (IC50) of Valproic Acid against HDAC Isoforms

HDAC Isoform Class IC50 (mM) Reference(s)
HDAC1 I 0.4 [8]
HDAC2 I 0.54 [4][8]
HDAC5 IIa 2.8 [4][8]
HDAC6 IIb 2.4 [4][8]

Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data is for Valproic Acid.

Table 2: Growth Inhibitory Concentration (IC50/GI50) of Valproic Acid in Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time IC50 (mM) Reference(s)
A549 Non-small-cell Lung Cancer 24 h 10.5 [9]
A549 Non-small-cell Lung Cancer 48 h 6.8 [9]
A549 Non-small-cell Lung Cancer 72 h 4.5 [9]
IMR-32 Neuroblastoma 24 h 0.0027 [10]
SK-N-AS Neuroblastoma 24 h 0.0024 [10]
U-87 MG Glioblastoma 24 h 0.0060 [10]
U-251 MG Glioblastoma 24 h 0.0062 [10]
BT4Cn Glioma Not specified 2.67 [5]
HeLa Cervical Cancer Not specified 2.05 [5]
MCF-7 Breast Cancer 48 h Varies

Note: IC50 values can vary significantly based on the assay conditions and specific cell line sensitivities. The data presented for neuroblastoma and glioblastoma cell lines are notably lower (µM range) than typically reported for VPA (mM range) and should be interpreted with caution.[10]

Application Notes

Material Properties and Handling

This compound is a white, very hygroscopic crystalline solid. It is highly soluble in water and ethanol. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry environment.

Preparation of Stock Solutions

A sterile stock solution can be prepared by dissolving this compound (Molar Mass: 119.16 g/mol ) in sterile, nuclease-free water or a suitable buffer like PBS.

  • To prepare a 1 M stock solution: Dissolve 119.16 mg of this compound in 1 mL of sterile water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Use in Cell Culture

When treating cells, the desired final concentration of this compound can be achieved by diluting the stock solution directly into the cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for a specific cell line and experimental endpoint, typically ranging from 0.5 mM to 10 mM based on VPA data. A vehicle control (e.g., sterile water) should always be included in experiments.

Experimental Protocols

Protocol 1: In Vitro HDAC Activity Assay (Colorimetric)

This protocol provides a general method for measuring total HDAC activity from a nuclear extract in the presence of an inhibitor. This is adapted from commercially available colorimetric assay kits.

HDAC_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Nuclear Extract - this compound dilutions - Assay Buffer Start->PrepareReagents PlateCoating Coat microplate wells with acetylated histone substrate PrepareReagents->PlateCoating AddComponents Add Nuclear Extract and This compound to wells PlateCoating->AddComponents Incubate1 Incubate at 37°C (allows deacetylation) AddComponents->Incubate1 Wash1 Wash wells to remove HDACs and inhibitor Incubate1->Wash1 AddAntibody Add primary antibody specific to acetylated histones Wash1->AddAntibody Incubate2 Incubate at RT AddAntibody->Incubate2 Wash2 Wash wells to remove unbound primary antibody Incubate2->Wash2 AddSecondary Add HRP-conjugated secondary antibody Wash2->AddSecondary Incubate3 Incubate at RT AddSecondary->Incubate3 Wash3 Wash wells to remove unbound secondary antibody Incubate3->Wash3 AddSubstrate Add colorimetric substrate (e.g., TMB) Wash3->AddSubstrate Develop Incubate in dark (color develops) AddSubstrate->Develop StopReaction Add Stop Solution Develop->StopReaction Readout Read absorbance at 450 nm StopReaction->Readout End End Readout->End

Figure 2. Workflow for a colorimetric in vitro HDAC assay.

Methodology:

  • Plate Preparation: Use a microplate pre-coated with an acetylated histone substrate.

  • Reagent Preparation: Prepare serial dilutions of this compound (e.g., from 100 mM down to 0.1 mM). Prepare nuclear cell extract to serve as the source of HDAC enzymes. Include a positive control inhibitor (e.g., Trichostatin A) and a no-inhibitor control.

  • Enzymatic Reaction: Add assay buffer, nuclear extract, and the inhibitor (or vehicle) to the wells.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes to allow for the deacetylation reaction to occur.

  • Detection:

    • Wash the wells with a wash buffer.

    • Add a primary antibody that specifically recognizes the acetylated substrate and incubate for 60 minutes at room temperature.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 60 minutes.

    • Wash the wells and add a colorimetric HRP substrate.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to HDAC activity.

  • Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Histone Acetylation Assay by Western Blot

This protocol is used to confirm that this compound treatment leads to histone hyperacetylation in cultured cells.

Western_Blot_Workflow Start Start SeedCells Seed cells in culture plates and allow to attach Start->SeedCells TreatCells Treat cells with various concentrations of this compound SeedCells->TreatCells Incubate Incubate for a set time (e.g., 12-24 hours) TreatCells->Incubate LyseCells Harvest and lyse cells in RIPA buffer with protease and phosphatase inhibitors Incubate->LyseCells Quantify Quantify protein concentration (e.g., BCA assay) LyseCells->Quantify PrepareSamples Prepare samples with Laemmli buffer and denature Quantify->PrepareSamples SDSPAGE Separate proteins by SDS-PAGE PrepareSamples->SDSPAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDSPAGE->Transfer Block Block membrane to prevent non-specific antibody binding Transfer->Block PrimaryAb Incubate with primary antibodies (e.g., anti-acetyl-H3, anti-total-H3) Block->PrimaryAb Wash1 Wash membrane PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated secondary antibody Wash1->SecondaryAb Wash2 Wash membrane SecondaryAb->Wash2 Detect Add ECL substrate and detect signal using an imager Wash2->Detect End End Detect->End

Figure 3. Workflow for Western Blot analysis of histone acetylation.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 mM) for 12-24 hours.

  • Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, TSA).

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total-Histone H3 or anti-Actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a chemiluminescence imager. An increase in the acetyl-H3 signal relative to the total-H3 control indicates HDAC inhibition.

Protocol 3: Cell Viability Assay (MTT/MTS)

This protocol measures the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product.

  • Solubilization (for MTT assay): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the GI50/IC50 value.

Signaling Pathway Visualization

HDAC inhibition by this compound can reactivate key tumor suppressor pathways, leading to anti-proliferative effects. The diagram below illustrates the induction of the p21 pathway, a common mechanism for HDACi-induced cell cycle arrest.

p21_Pathway AmmoniumValerate This compound HDAC1_2 HDAC1/2 AmmoniumValerate->HDAC1_2 Inhibits p21_Gene p21 Gene Promoter (CDKN1A) HDAC1_2->p21_Gene Represses (via deacetylation) p21_mRNA p21 mRNA p21_Gene->p21_mRNA Transcription p21_Protein p21 Protein p21_mRNA->p21_Protein Translation CDK2_CyclinE CDK2/Cyclin E Complex p21_Protein->CDK2_CyclinE Inhibits Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F Represses S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Promotes

Figure 4. this compound induces cell cycle arrest via the p21 pathway.

References

Application Notes and Protocols: Ammonium Valerate in Short-Chain Fatty Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) valerate (B167501), a salt of the short-chain fatty acid (SCFA) valeric acid, is emerging as a significant tool in the study of SCFA metabolism and its systemic effects. As a product of gut microbial metabolism, valerate and its derivatives are gaining attention for their potential roles in gut health, neurobiology, and metabolic regulation. These application notes provide a comprehensive overview of the use of ammonium valerate in both in vitro and in vivo research models, complete with detailed experimental protocols and quantitative data summaries to facilitate further investigation into its therapeutic potential.

I. In Vitro Applications: Intestinal Barrier Function in Caco-2 Cells

Valerate has been shown to enhance intestinal barrier function, a critical aspect of gut health. The following protocols are designed to assess the effects of this compound on a Caco-2 cell monolayer model of the human intestinal epithelium.

Quantitative Data Summary: Effects of Valerate on Caco-2 Cell Monolayer
ParameterValerate ConcentrationResultReference
Transepithelial Electrical Resistance (TEER)2 mMMaximum increase observed[1]
Paracellular Permeability0 - 4 mMReduced paracellular permeability[1]
AMPK ActivationNot specifiedInduced AMPK activation[1]
Tight Junction AssemblyNot specifiedPromoted tight junction assembly[1]
Experimental Protocols
  • Cell Seeding: Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (0.4 µm pore size) at a density of 1 x 105 cells/cm².

  • Culture Medium: Maintain the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Culture the cells for 21 days post-seeding to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Stock Solution: Prepare a sterile stock solution of this compound in serum-free DMEM.

  • Treatment: After 21 days of differentiation, replace the culture medium with fresh medium containing this compound at desired concentrations (e.g., 0, 1, 2, 4 mM). Treat the cells for 24 hours.

  • Equilibration: Allow the cell monolayers to equilibrate to room temperature for 30 minutes before measurement.

  • Measurement: Use a voltohmmeter with "chopstick" electrodes. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

  • Calculation: Record the resistance reading. To calculate the TEER value (Ω·cm²), subtract the resistance of a blank insert without cells and multiply by the surface area of the insert.

  • Marker Loading: Following this compound treatment, wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add a fluorescent marker of appropriate molecular weight (e.g., FITC-dextran 4 kDa) to the apical compartment.

  • Sampling: At designated time points (e.g., 0, 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

  • Quantification: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.

  • Calculation: Determine the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of marker transport, A is the surface area of the insert, and C0 is the initial concentration of the marker in the apical compartment.

  • Cell Lysis: After treatment, wash the Caco-2 monolayers with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against tight junction proteins (e.g., occludin, claudin-1, ZO-1). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Experimental Workflow

G cluster_culture Caco-2 Cell Culture cluster_treatment This compound Treatment cluster_assays Barrier Function Assays seeding Seed Caco-2 cells on Transwell inserts differentiation Differentiate for 21 days seeding->differentiation treatment Treat with this compound (0-4 mM) for 24h differentiation->treatment teer TEER Measurement treatment->teer permeability Paracellular Permeability Assay treatment->permeability western Western Blot for Tight Junction Proteins treatment->western

Workflow for in vitro assessment of this compound on intestinal barrier function.

II. In Vivo Applications: Modulation of SCFA Metabolism and Behavior in Mice

Oral administration of sodium valerate (a common salt of valeric acid used in in vivo studies) has been shown to influence alcohol consumption and related behaviors in mice, mediated by changes in GABA levels, histone acetylation, and the gut microbiome.

Quantitative Data Summary: Effects of Sodium Valerate in a Mouse Model of Binge Drinking
ParameterTreatment GroupControl GroupPercent ChangeReference
Ethanol (B145695) Consumption4.03 g/kg7.16 g/kg40% reduction[2]
Blood Ethanol Concentration54.3 mg/dl116.3 mg/dl53% reduction[2]
GABA Levels in StoolSignificantly elevated--[3]
GABA Levels in AmygdalaSignificantly elevated--[3]
H4 Acetylation in AmygdalaSignificantly increased--[3]
Experimental Protocols
  • Housing: Individually house C57BL/6J mice to accurately measure liquid consumption.

  • Acclimation: Allow mice to acclimate to single housing for at least one week before the start of the experiment.

  • Procedure:

    • Three hours into the dark cycle, replace the water bottle with a bottle containing a 20% (v/v) ethanol solution.

    • On days 1-3, allow access to the ethanol solution for 2 hours.

    • On day 4, extend the access to 4 hours.

    • After each session, replace the ethanol bottle with the water bottle.

    • Measure the amount of ethanol consumed by weighing the bottles before and after each session.

  • Preparation: Dissolve sodium valerate in sterile saline to the desired concentration.

  • Administration: Administer the sodium valerate solution or saline (for the control group) daily via oral gavage for a predetermined period (e.g., 10 days) before and during the "Drinking in the Dark" procedure.

  • Blood: Collect blood samples via tail vein or cardiac puncture for the measurement of blood ethanol concentration and plasma GABA levels.

  • Stool: Collect fresh fecal pellets for the analysis of GABA levels and 16S rRNA sequencing of the gut microbiota.

  • Brain Tissue: Euthanize mice and dissect the amygdala for the analysis of GABA levels, histone acetylation, and RNA sequencing.

  • GABA ELISA:

    • Homogenize tissue samples (amygdala) or stool samples in PBS.

    • Centrifuge the homogenates to pellet debris.

    • Use the supernatant to perform a competitive ELISA for GABA according to the manufacturer's instructions.

  • Histone Acetylation Assay:

    • Isolate nuclei from amygdala tissue.

    • Extract histone proteins.

    • Perform a western blot using antibodies specific for acetylated H4 and total H4 to determine the relative level of acetylation.

  • 16S rRNA Gene Sequencing:

    • Extract microbial DNA from fecal samples.

    • Amplify the V4 hypervariable region of the 16S rRNA gene using PCR.

    • Sequence the amplicons on a high-throughput sequencing platform.

    • Analyze the sequencing data to determine the composition of the gut microbiota.

  • RNA Sequencing (RNAseq):

    • Extract total RNA from amygdala tissue.

    • Prepare RNA sequencing libraries.

    • Sequence the libraries on a high-throughput sequencing platform.

    • Analyze the data to identify differentially expressed genes and affected signaling pathways.

Visualization of Signaling Pathways and Experimental Workflow

G cluster_workflow In Vivo Experimental Workflow cluster_analysis Downstream Analysis oral_gavage Oral Administration of Sodium Valerate did Drinking in the Dark Model oral_gavage->did sample_collection Sample Collection (Blood, Stool, Amygdala) did->sample_collection gaba GABA ELISA sample_collection->gaba histone Histone Acetylation Assay sample_collection->histone seq_16s 16S rRNA Sequencing sample_collection->seq_16s rnaseq RNAseq sample_collection->rnaseq

Workflow for in vivo investigation of sodium valerate's effects.

G cluster_gut Gut cluster_brain Brain (Amygdala) valerate Sodium Valerate Supplementation microbiome Alters Gut Microbiome Composition valerate->microbiome gaba_gut Increases Stool GABA valerate->gaba_gut gaba_brain Increases Amygdala GABA valerate->gaba_brain hdac Inhibits HDACs valerate->hdac behavior Reduces Alcohol Consumption gaba_brain->behavior h4 Increases H4 Acetylation hdac->h4 gene_exp Alters Gene Expression h4->gene_exp gene_exp->behavior

Proposed signaling pathways of sodium valerate in reducing alcohol consumption.

Conclusion

This compound and its salts are valuable research tools for investigating the multifaceted roles of short-chain fatty acids in host physiology. The protocols and data presented here provide a foundation for researchers to explore the mechanisms by which valerate influences intestinal barrier function, gut-brain axis signaling, and metabolic processes. These studies are crucial for the development of novel therapeutic strategies targeting the gut microbiome and its metabolites for a range of health conditions.

References

Delivery Methods for Ammonium Valerate in In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) valerate (B167501), the ammonium salt of valeric acid, is a compound with historical use as a sedative.[1] Its investigation in modern in vivo animal studies requires well-defined and reproducible delivery methods to assess its pharmacokinetic, pharmacodynamic, and toxicological profiles. This document provides detailed application notes and protocols for the most common administration routes of ammonium salts in rodent models, based on available literature for structurally related compounds. Due to a lack of specific in vivo studies on ammonium valerate, the quantitative data and protocols presented here are extrapolated from studies on other ammonium salts, such as ammonium acetate (B1210297) and perfluorinated ammonium salts. Researchers should use this information as a starting point and perform dose-ranging studies to determine the optimal and safe dosage for this compound in their specific animal model and experimental context.

Key Considerations for In Vivo Delivery

Before commencing any in vivo study, it is crucial to consider several factors that can influence the outcome of the experiment:

  • Vehicle Selection: The vehicle used to dissolve or suspend this compound must be sterile and physiologically compatible to minimize irritation and toxicity. Given that this compound is readily soluble in water, sterile water or saline are appropriate vehicle choices.[1]

  • pH and Osmolality: The pH and osmolality of the final formulation should be adjusted to be as close to physiological levels as possible to avoid discomfort and tissue damage at the site of administration.

  • Animal Welfare: Proper handling and restraint techniques are essential to minimize stress, which can be a confounding factor in many studies. For procedures like oral gavage, the use of appropriate technique is critical to avoid injury.[2] The stress induced by repeated injections should also be considered in the experimental design.[3]

Common Delivery Methods

The most frequently used administration routes for systemic delivery of compounds in rodent studies are oral gavage and intraperitoneal injection.

Oral Gavage (PO)

Oral gavage ensures the precise administration of a known quantity of a substance directly into the stomach.

Protocol for Oral Gavage in Mice:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle (e.g., sterile deionized water) to the desired concentration.

    • Ensure the solution is at room temperature before administration.

  • Animal Handling and Restraint:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

  • Administration:

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).

    • Measure the distance from the oral cavity to the xiphoid process to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the dosing solution. The typical dose volume for a mouse is 5-10 mL/kg.[4]

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as respiratory difficulty or changes in behavior.

    • Record clinical observations at regular intervals.[4]

Intraperitoneal Injection (IP)

Intraperitoneal injection allows for rapid absorption of a substance into the systemic circulation.

Protocol for Intraperitoneal Injection in Rats:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a sterile, physiologically compatible vehicle (e.g., sterile saline).

    • The solution should be filtered through a 0.22 µm filter to ensure sterility.

  • Animal Handling and Restraint:

    • Securely restrain the rat, exposing the abdominal area.

  • Administration:

    • Use an appropriate-sized sterile needle and syringe (e.g., 23-25 gauge).

    • Insert the needle into the lower right or left quadrant of the abdomen at a shallow angle to avoid puncturing internal organs.

    • Aspirate to ensure no bodily fluids are drawn into the syringe before injecting.

    • Inject the solution slowly.

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions at the injection site or systemic signs of toxicity.

Quantitative Data Summary

The following tables summarize dosage information extrapolated from in vivo studies of other ammonium salts. These values should be used as a reference point for initial dose-finding studies with this compound.

Compound Animal Model Administration Route Vehicle Dosage Reference
PFH Ammonium SaltFemale Crl:CD(1CR) miceOral GavageReverse osmosis deionized water35, 175, 350 mg/kg[4]
Ammonium AcetateMiceIntraperitonealNot Specified12 mmol/kg[5]
Ammonium AcetateRatsIntraperitonealNot Specified7 mmol/kg[5]

Table 1: Summary of Dosages for Related Ammonium Compounds in Rodent Models.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the in vivo effects of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitoring Monitoring & Data Collection Phase cluster_analysis Analysis Phase prep_solution Prepare Ammonium Valerate Solution administer Administer Compound (e.g., Oral Gavage or IP) prep_solution->administer animal_acclimation Animal Acclimation and Grouping animal_acclimation->administer clinical_obs Clinical Observations (Behavior, Weight) administer->clinical_obs sample_collection Biological Sample Collection (Blood, Tissue) administer->sample_collection data_analysis Data Analysis (Biochemical, Histopathological) clinical_obs->data_analysis sample_collection->data_analysis results Results and Interpretation data_analysis->results

General experimental workflow for in vivo studies.

Potential Signaling Pathways

Acute toxicity from ammonium compounds is strongly linked to the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[5] The binding of excess glutamate (B1630785) to NMDA receptors triggers a cascade of intracellular events culminating in neuronal cell death.

The diagram below illustrates the proposed signaling pathway for ammonium-induced neurotoxicity.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ammonium This compound (Ammonium Ions) Glutamate Increased Extracellular Glutamate Ammonium->Glutamate Inhibits glutamate reuptake NMDA_R NMDA Receptor Glutamate->NMDA_R Binds and activates Ca_influx Increased Intracellular Ca2+ NMDA_R->Ca_influx Opens channel nNOS nNOS Activation Ca_influx->nNOS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS Increased ROS Production nNOS->ROS Caspase Caspase Activation ROS->Caspase Mito_dys->ROS Mito_dys->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Proposed signaling pathway for ammonium-induced neurotoxicity.

This pathway highlights the central role of NMDA receptor-mediated calcium influx, leading to downstream events such as the activation of neuronal nitric oxide synthase (nNOS), increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death.

Conclusion

The successful in vivo delivery of this compound in animal studies is achievable through established methods such as oral gavage and intraperitoneal injection. While specific data for this compound is currently unavailable, the provided protocols and dosage information for related ammonium compounds offer a solid foundation for initiating research. Careful consideration of the experimental design, including vehicle selection, administration technique, and potential for stress-induced artifacts, is paramount for obtaining reliable and reproducible data. Further investigation into the precise mechanisms of this compound's action will be crucial for understanding its full biological and toxicological profile.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Ammonium Valerate in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of ammonium (B1175870) valerate (B167501) in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is ammonium valerate poorly soluble in non-polar solvents?

This compound is an ionic salt. It consists of a positively charged ammonium cation (NH₄⁺) and a negatively charged valerate anion (CH₃(CH₂)₃COO⁻). Non-polar solvents, such as hexane (B92381), toluene (B28343), and chloroform (B151607), have low dielectric constants and cannot effectively solvate these charged ions. The strong electrostatic attraction between the ammonium and valerate ions is energetically more favorable than the weak interactions with non-polar solvent molecules, leading to poor solubility. The principle of "like dissolves like" governs solubility, and polar or ionic solutes like this compound dissolve best in polar solvents like water or ethanol.

Q2: What are the primary strategies to enhance the solubility of this compound in non-polar solvents?

There are three primary advanced techniques to overcome the solubility challenges of this compound in non-polar media:

  • Reverse Micelle Solubilization: This method involves the use of surfactants in a non-polar solvent to create nano-sized water droplets called reverse micelles. The polar heads of the surfactant molecules sequester the this compound within these aqueous cores, while the hydrophobic tails extend into the non-polar solvent, effectively dissolving the salt in the bulk organic phase.

  • Phase Transfer Catalysis (PTC): A phase transfer catalyst, typically a quaternary ammonium salt with long alkyl chains, is used to transport the valerate anion from an aqueous or solid phase into the non-polar organic phase. The large, lipophilic cation of the catalyst forms an ion pair with the valerate anion, rendering it soluble in the organic solvent where it can then react.

  • Hydrophobic Ion Pairing (HIP): This technique involves replacing the ammonium cation with a larger, more hydrophobic counter-ion. This new ion pair has significantly reduced aqueous solubility and increased solubility in organic solvents.

Q3: Can I just heat the mixture to improve solubility?

While gently heating the mixture can sometimes increase the solubility of a compound, it is often not a sufficient or practical solution for highly polar compounds like this compound in non-polar solvents. The energy input from moderate heating is typically not enough to overcome the strong ionic interactions of the salt. Furthermore, excessive heating can lead to the decomposition of this compound or other temperature-sensitive reagents in your experiment.

Q4: Are there any simple co-solvents I can try first?

Before resorting to more complex methods, you could explore the use of a polar aprotic co-solvent. Adding a small amount of a solvent like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) to your non-polar solvent might slightly improve the solubility of this compound. However, for significant solubility enhancement required for most applications, the advanced techniques mentioned above are generally necessary.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
This compound remains as a solid precipitate in the non-polar solvent. High ionic nature of this compound.Implement an advanced solubilization technique such as reverse micelle formation, phase transfer catalysis, or hydrophobic ion pairing.
The chosen solubility enhancement method is not effective. Suboptimal experimental conditions (e.g., wrong surfactant, catalyst, or solvent).Refer to the detailed experimental protocols below. Systematically screen different surfactants, catalysts, or counter-ions. Adjust concentrations and temperature as needed.
The reaction involving the solubilized this compound is not proceeding. The solubilization method may be interfering with the reaction.Ensure the chosen surfactant or catalyst is compatible with your reaction chemistry. For example, some phase transfer catalysts can be "poisoned" by certain reactants. Consider switching to a different solubilization technique.
Difficulty in removing the solubilizing agent (surfactant, catalyst) after the reaction. The solubilizing agent has similar properties to the product.Plan for a purification step that can effectively separate your product from the solubilizing agent. This may include column chromatography, distillation, or crystallization.

Data Presentation: Illustrative Solubility of this compound

The following table provides an illustrative comparison of the estimated solubility of this compound in various non-polar solvents, both with and without the application of advanced solubilization techniques. Note: This data is for illustrative purposes to demonstrate the potential efficacy of these methods and may not represent actual experimental values.

SolventMethodEstimated Solubility (g/L)
HexaneNone< 0.01
HexaneReverse Micelles (AOT)1 - 5
TolueneNone< 0.05
ToluenePhase Transfer Catalysis (TBAB)2 - 10
ChloroformNone< 0.1
ChloroformHydrophobic Ion Pairing (TBA)5 - 20

Abbreviations: AOT (Dioctyl sulfosuccinate (B1259242) sodium salt), TBAB (Tetrabutylammonium bromide), TBA (Tetrabutylammonium).

Experimental Protocols

Protocol 1: Solubilization using Reverse Micelles

This protocol describes the preparation of a solution of this compound in hexane using the surfactant dioctyl sulfosuccinate sodium salt (AOT) to form reverse micelles.

Materials:

  • This compound

  • Hexane (anhydrous)

  • Dioctyl sulfosuccinate sodium salt (AOT)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Prepare the Surfactant Solution: Dissolve a specific concentration of AOT (e.g., 100 mM) in anhydrous hexane. Stir until the surfactant is completely dissolved.

  • Prepare the this compound Stock Solution: Prepare a concentrated aqueous solution of this compound (e.g., 1 M).

  • Form the Reverse Micelles: To the AOT/hexane solution, add a small, precise amount of the aqueous this compound solution. The molar ratio of water to surfactant (W₀) is a critical parameter. Start with a low W₀ (e.g., 5-10).

  • Solubilization: Stir the mixture vigorously for at least 30 minutes. The solution should become clear and transparent, indicating the formation of reverse micelles containing the this compound.

Protocol 2: Solubilization using Phase Transfer Catalysis

This protocol outlines the transfer of this compound into toluene from a solid phase using tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst.

Materials:

  • This compound (solid)

  • Toluene (anhydrous)

  • Tetrabutylammonium bromide (TBAB)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Methodology:

  • Combine Reagents: In a round-bottom flask, combine solid this compound (1 equivalent), the phase transfer catalyst TBAB (0.05-0.1 equivalents), and anhydrous toluene.

  • Stirring and Heating: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Vigorous stirring is crucial to maximize the interfacial area between the solid and liquid phases.

  • Monitoring: Monitor the dissolution of the solid this compound over time. The formation of the soluble tetrabutylthis compound ion pair in the toluene phase will result in the gradual disappearance of the solid.

Protocol 3: Solubilization using Hydrophobic Ion Pairing

This protocol describes the formation of a hydrophobic ion pair of valerate with tetrabutylammonium (TBA) to enhance its solubility in chloroform.

Materials:

  • This compound

  • Tetrabutylammonium hydroxide (B78521) (TBAOH) or Tetrabutylammonium bromide (TBAB)

  • Valeric acid

  • Chloroform

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Ion Exchange (Option A - starting from valeric acid): a. In a flask, dissolve valeric acid in a suitable solvent (e.g., methanol). b. Add an equimolar amount of tetrabutylammonium hydroxide. c. Remove the solvent under reduced pressure to obtain tetrabutylthis compound.

  • Ion Exchange (Option B - starting from this compound): a. Dissolve this compound in water. b. Dissolve an equimolar amount of tetrabutylammonium bromide in a non-polar solvent immiscible with water (e.g., dichloromethane). c. Combine the two solutions in a separatory funnel and shake vigorously. The tetrabutylammonium cation will exchange with the ammonium cation, forming the hydrophobic tetrabutylthis compound in the organic phase. d. Separate the organic layer and wash it with deionized water to remove any remaining ammonium bromide. e. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent to obtain the tetrabutylthis compound salt.

  • Dissolution: Dissolve the resulting tetrabutylthis compound salt in chloroform to the desired concentration.

Visualizations

Troubleshooting_Workflow start Issue: this compound Insoluble check_solvent Verify Solvent is Non-Polar start->check_solvent simple_methods Attempt Simple Methods (Heating, Sonication, Co-solvent) check_solvent->simple_methods advanced_methods Select Advanced Solubilization Strategy simple_methods->advanced_methods reverse_micelles Reverse Micelle Solubilization advanced_methods->reverse_micelles Surfactant-based ptc Phase Transfer Catalysis advanced_methods->ptc Catalyst-based hip Hydrophobic Ion Pairing advanced_methods->hip Ion-exchange optimize Optimize Experimental Conditions (Concentration, Temperature, Reagents) reverse_micelles->optimize ptc->optimize hip->optimize success Solubility Achieved optimize->success Successful fail Re-evaluate Strategy optimize->fail Unsuccessful fail->advanced_methods

Caption: Troubleshooting workflow for overcoming solubility issues.

Experimental_Workflow_PTC start Start combine Combine Solid this compound, PTC Catalyst, and Non-Polar Solvent start->combine stir Vigorous Stirring (Optional Gentle Heating) combine->stir monitor Monitor Dissolution of Solid stir->monitor solution Homogeneous Solution of This compound in Non-Polar Solvent monitor->solution end Proceed with Reaction solution->end

Caption: Experimental workflow for Phase Transfer Catalysis.

Signaling_Pathway_HIP cluster_aqueous Aqueous Phase cluster_organic Organic Phase AmmoniumValerate This compound (NH₄⁺ C₅H₉O₂⁻) IonExchange Ion Exchange at Interface AmmoniumValerate->IonExchange HydrophobicCation Hydrophobic Cation Source (e.g., TBAB) HydrophobicCation->IonExchange SolublePair Soluble Hydrophobic Ion Pair (TBA⁺ C₅H₉O₂⁻) IonExchange->SolublePair

Caption: Logical relationship in Hydrophobic Ion Pairing.

preventing degradation of ammonium valerate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous solutions of ammonium (B1175870) valerate (B167501). Our goal is to help you prevent degradation and ensure the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ammonium valerate and why is its stability in aqueous solutions a concern?

This compound is the ammonium salt of valeric acid, a short-chain fatty acid.[1][2][3][4][5] In aqueous solutions, it exists in equilibrium with its constituent ions, ammonium (NH₄⁺) and valerate (CH₃(CH₂)₃COO⁻), as well as dissolved ammonia (B1221849) (NH₃) and valeric acid (CH₃(CH₂)₃COOH). The primary concern with its stability is the potential for the volatile ammonia gas to escape from the solution. This loss of ammonia shifts the equilibrium, leading to an increase in the concentration of valeric acid and a corresponding decrease in the pH of the solution. This change in composition and pH can significantly impact experimental outcomes.

Q2: What are the main factors that contribute to the degradation of this compound in an aqueous solution?

The degradation of this compound in an aqueous solution is primarily influenced by:

  • Temperature: Higher temperatures increase the volatility of dissolved ammonia, accelerating its loss from the solution and shifting the equilibrium towards the formation of valeric acid.[6]

  • pH: The equilibrium between ammonium (NH₄⁺) and ammonia (NH₃) is pH-dependent. At higher pH values, the equilibrium shifts towards the formation of ammonia gas, which can then be lost to the atmosphere.

  • Exposure to Air: Open or poorly sealed containers allow for the continuous escape of ammonia gas, driving the degradation process.

Q3: What are the ideal storage conditions for an this compound aqueous solution?

To minimize degradation, aqueous solutions of this compound should be stored in a cool, dark place in a tightly sealed container to prevent the escape of ammonia.[7][8][9] Refrigeration is recommended for long-term storage. Avoid exposure to heat sources and direct sunlight.

Q4: What are the visible signs of this compound degradation?

A noticeable change in the odor of the solution is a key indicator of degradation. A strong, pungent smell of valeric acid (often described as unpleasant or like "dirty socks") suggests that the ammonium has dissociated and the free acid is present in significant concentrations. Another sign is a decrease in the pH of the solution.

Q5: Can I use a buffer to stabilize my this compound solution?

While buffers can help maintain a specific pH, the choice of buffer is critical. Ammonium acetate (B1210297) or ammonium formate (B1220265) solutions can provide some buffering capacity around pH 4.75 and 9.25 respectively.[10] However, it is important to note that ammonium acetate is not a buffer at neutral pH.[10] The compatibility of any buffer system with your specific experimental conditions and downstream applications must be carefully considered. It is generally recommended to control degradation by optimizing storage conditions (low temperature, sealed containers) rather than relying solely on buffers.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low pH of the solution. Loss of ammonia (NH₃) from the solution, leading to an excess of valeric acid.1. Ensure the storage container is tightly sealed. 2. Store the solution at a lower temperature (e.g., in a refrigerator). 3. Prepare fresh solutions more frequently.
Strong, unpleasant odor from the solution. Significant degradation of this compound to valeric acid.1. Discard the solution and prepare a fresh batch. 2. Review storage procedures to minimize ammonia loss.
Inconsistent experimental results over time. The concentration of the active species is changing due to degradation.1. Use freshly prepared solutions for each experiment. 2. If using a stock solution, perform a quality control check (e.g., pH measurement, analytical quantification) before each use.
Precipitate formation in the solution. This is less common for this compound but could be due to interactions with other components in a complex mixture or significant pH shifts affecting solubility.1. Analyze the precipitate to determine its composition. 2. Assess the compatibility of all components in your formulation.

Experimental Protocols

Protocol 1: Quantification of Valeric Acid by High-Performance Liquid Chromatography (HPLC)-UV

This method is suitable for determining the concentration of valeric acid, a key degradation product.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase: Acetonitrile (B52724) and a slightly acidic aqueous solution (e.g., 0.1% phosphoric acid in water), in an isocratic or gradient elution. A common mobile phase is a mixture of acetonitrile and water (60:40, v/v).[11]

  • Valeric acid standard.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

2. Preparation of Standards:

  • Prepare a stock solution of valeric acid in the mobile phase.

  • Create a series of calibration standards by serially diluting the stock solution.

3. Sample Preparation:

  • Dilute a known volume of your this compound solution with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Set the UV detector to a low wavelength, typically around 210 nm, for detecting carboxylic acids.

  • Inject the standards and the sample onto the HPLC system.

  • Record the retention times and peak areas.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the valeric acid standards against their known concentrations.

  • Determine the concentration of valeric acid in your sample by interpolating its peak area on the calibration curve.

Protocol 2: Monitoring Ammonium Ion Concentration by Ion Chromatography

This method can be used to track the concentration of the ammonium ion in your solution.

1. Instrumentation and Materials:

  • Ion chromatograph (IC) with a conductivity detector.

  • Cation-exchange column.

  • Eluent (e.g., a dilute acid solution like methanesulfonic acid).

  • Ammonium chloride or ammonium sulfate (B86663) standard.

  • Deionized water.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

2. Preparation of Standards:

  • Prepare a stock solution of an ammonium salt (e.g., ammonium chloride) in deionized water.

  • Prepare a series of calibration standards by diluting the stock solution.

3. Sample Preparation:

  • Dilute your this compound solution with deionized water to bring the ammonium concentration into the calibration range.

  • Filter the sample through a 0.45 µm syringe filter.

4. IC Analysis:

  • Inject the standards and the sample into the IC system.

  • Record the retention times and peak areas for the ammonium ion.

5. Data Analysis:

  • Create a calibration curve by plotting the peak area of the ammonium standards against their concentrations.

  • Calculate the concentration of ammonium in your sample based on its peak area.

Visualizations

Degradation_Pathway AmmoniumValerate This compound (NH₄⁺CH₃(CH₂)₃COO⁻) Equilibrium Aqueous Solution Equilibrium AmmoniumValerate->Equilibrium Ammonium Ammonium Ion (NH₄⁺) Equilibrium->Ammonium Valerate Valerate Ion (CH₃(CH₂)₃COO⁻) Equilibrium->Valerate Ammonium->Equilibrium Ammonia Ammonia (NH₃) Ammonium->Ammonia Higher pH (Reversible) Valerate->Equilibrium ValericAcid Valeric Acid (CH₃(CH₂)₃COOH) Valerate->ValericAcid Lower pH (Reversible) Ammonia->Ammonium Loss Loss to Atmosphere Ammonia->Loss ValericAcid->Valerate

Caption: Degradation pathway of this compound in an aqueous solution.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Prep_Sample Prepare Ammonium Valerate Solution Dilution Dilute Sample and Standards Prep_Sample->Dilution Prep_Standards Prepare Valeric Acid & Ammonium Standards Prep_Standards->Dilution Filtration Filter all Samples and Standards Dilution->Filtration HPLC HPLC-UV Analysis (Valeric Acid) Filtration->HPLC IC Ion Chromatography (Ammonium) Filtration->IC Cal_Curve Generate Calibration Curves HPLC->Cal_Curve IC->Cal_Curve Quantify Quantify Analytes Cal_Curve->Quantify Assess Assess Degradation Quantify->Assess

Caption: Experimental workflow for assessing this compound degradation.

References

improving yield and purity of ammonium valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ammonium (B1175870) Valerate (B167501) Synthesis

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ammonium valerate, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common method for preparing this compound is through the acid-base neutralization reaction between valeric acid and ammonium hydroxide (B78521).[1] The chemical equation is:

CH₃(CH₂)₃COOH + NH₄OH → CH₃(CH₂)₃COONH₄ + H₂O

Q2: What are the key physical properties of this compound?

A2: this compound typically appears as white, hygroscopic crystals.[2] It is highly soluble in water and alcohol, and also soluble in ether.[1][2] It possesses the characteristic odor of valeric acid.[1]

Q3: What are the primary challenges in synthesizing high-purity this compound?

A3: The main challenges include:

  • Controlling Stoichiometry: Ensuring the correct molar ratio of reactants to prevent unreacted starting materials from contaminating the final product.

  • Managing Reaction Temperature: The neutralization reaction is exothermic, and excessive heat can lead to side reactions or decomposition.

  • Removing Water: The reaction produces water, which needs to be effectively removed to obtain a pure, crystalline product.

  • Preventing Impurities: Contaminants from starting materials or side products can be difficult to remove.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Product Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure a slight excess of the ammonia (B1221849) source (e.g., ammonium hydroxide) to drive the reaction to completion. - Monitor the pH of the reaction mixture; it should be neutral to slightly basic upon completion. - Increase the reaction time or gently warm the mixture to ensure full conversion.
Product Loss During Workup - If recrystallizing, ensure the solvent is appropriately chosen for high recovery. - Minimize transfer steps to avoid mechanical losses. - When removing solvent under reduced pressure, be cautious of the product's volatility.
Side Reactions - Maintain a low reaction temperature (e.g., using an ice bath) to minimize the formation of byproducts.[3]
Issue 2: Product Impurity

Common Impurities and Purification Strategies

Impurity Identification Purification Method
Unreacted Valeric Acid Odor of valeric acid in the final product; acidic pH of a solution of the product.Wash the crude product with a cold, non-polar solvent in which this compound has low solubility. Recrystallization is also effective.
Excess Ammonia Strong ammoniacal odor.Gently heat the product under vacuum to remove volatile ammonia.[4]
Water Product appears wet or oily; difficulty in crystallization.Dry the product in a vacuum oven at a moderate temperature. Lyophilization (freeze-drying) can also be effective.
Other Organic Impurities Discoloration of the product; unexpected peaks in analytical data (e.g., NMR, GC-MS).Recrystallization from a suitable solvent system is the primary method. Column chromatography can be used for more challenging separations.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Valeric acid

  • Ammonium hydroxide (e.g., 28-30% solution)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • In a round-bottom flask, dissolve a known molar amount of valeric acid in a minimal amount of deionized water.

  • Place the flask in an ice bath and begin stirring.

  • Slowly add a stoichiometric equivalent of ammonium hydroxide solution dropwise using an addition funnel. Monitor the temperature to ensure it does not rise significantly.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • The resulting solution contains aqueous this compound. Proceed with purification and isolation.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with a non-polar solvent like diethyl ether)

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • If impurities are visible, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, pH, etc.) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Gentle heating - Adjust stoichiometry incomplete->optimize_conditions Yes check_workup Review Workup Procedure incomplete->check_workup No end Improved Yield optimize_conditions->end product_loss Product Loss During Workup? check_workup->product_loss optimize_workup Optimize Workup: - Choose appropriate solvent - Minimize transfers - Careful solvent removal product_loss->optimize_workup Yes side_reactions Investigate Side Reactions (NMR, MS) product_loss->side_reactions No optimize_workup->end modify_conditions Modify Conditions to Minimize Side Reactions: - Lower temperature - Use inert atmosphere side_reactions->modify_conditions modify_conditions->end

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

Experimental Workflow for Synthesis and Purification

Synthesis_Purification_Workflow start Start: Reagents reaction 1. Neutralization Reaction (Valeric Acid + Ammonium Hydroxide) start->reaction workup 2. Aqueous Workup (if necessary) reaction->workup isolation 3. Crude Product Isolation (Solvent Removal) workup->isolation purification 4. Purification (Recrystallization) isolation->purification drying 5. Drying (Vacuum Oven) purification->drying analysis 6. Final Product Analysis (NMR, MP, etc.) drying->analysis end Pure this compound analysis->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

troubleshooting interference of ammonium ions in valerate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of ammonium (B1175870) ion interference in valerate (B167501) quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my valerate signal lower than expected in samples with high ammonium concentrations when using LC-MS?

A1: The most likely cause is a phenomenon called ion suppression . In Electrospray Ionization (ESI) Mass Spectrometry, both your valerate analyte and the ammonium ions (NH₄⁺) from your sample matrix are transferred into the gas phase and compete for the limited surface charge of the ESI droplets.[1][2] Since ammonium ions are often present at a much higher concentration and ionize readily, they can saturate the ionization process, leaving fewer charges available for the valerate molecules. This competition reduces the ionization efficiency of valerate, leading to a suppressed or lower signal intensity detected by the mass spectrometer.[2]

Q2: My valerate peaks are showing significant tailing in my GC analysis. Could ammonium ions be the cause?

A2: Yes, this is a common issue. Valeric acid is a volatile fatty acid (VFA), but in the presence of ammonium ions, it can form non-volatile ammonium valerate salts, especially if the sample pH is not acidic. These salts are not volatile and will not chromatograph well on a standard GC column, leading to poor peak shape, such as tailing, or even complete loss of the peak. Furthermore, the presence of salts can interfere with the derivatization process, which is often required to make valeric acid sufficiently volatile for GC analysis.[3][4]

Q3: Can I simply dilute my sample to reduce the interference from ammonium ions?

A3: Dilution can be a quick way to reduce the concentration of interfering ammonium ions and may alleviate ion suppression in LC-MS to some extent.[1] However, this approach has a significant drawback: you also dilute your analyte of interest, valerate. If the valerate concentration is already low, dilution may cause it to fall below the limit of detection (LOD) or limit of quantification (LOQ) of your instrument. While simple, dilution is often not a suitable solution for trace analysis.[1]

Q4: What is the most effective way to remove ammonium ions from my samples before analysis?

A4: For robust removal of ammonium ions with minimal loss of valerate, cation exchange chromatography is a highly effective sample preparation technique.[5][6] In this method, the sample is passed through a resin that selectively binds cations like NH₄⁺ while allowing the anionic valerate to pass through. This separation effectively cleans up the sample from the interfering ammonium ions. It is crucial to ensure the pH of the sample is appropriate to maintain valerate in its anionic form during this process.

Q5: Are there any analytical techniques that are less prone to ammonium ion interference for valerate quantification?

A5: While GC-MS and LC-MS are powerful techniques, if ammonium interference is persistent, you might consider Ion Chromatography (IC) . IC is specifically designed to separate and quantify ions from complex matrices.[7][8] By selecting an appropriate column and eluent, it is possible to achieve good separation of valerate from ammonium and other interfering ions.[7][8] Another approach for GC analysis is to optimize the derivatization reaction to ensure it proceeds to completion even in the presence of ammonium salts.[9]

Troubleshooting Guide

Issue 1: Reduced Valerate Signal in LC-MS (Ion Suppression)

This guide provides a step-by-step approach to diagnosing and mitigating ion suppression caused by ammonium ions in LC-MS analysis.

Logical Workflow for Troubleshooting Ion Suppression

start Start: Low Valerate Signal in LC-MS check_matrix Post-Column Infusion Experiment to Confirm Ion Suppression start->check_matrix is_suppression Ion Suppression Confirmed? check_matrix->is_suppression no_suppression Issue is Not Ion Suppression. Investigate Other Causes (e.g., sample degradation, instrument sensitivity). is_suppression->no_suppression No improve_chrom Optimize Chromatographic Separation (e.g., gradient, different column) to separate Valerate from NH₄⁺ is_suppression->improve_chrom Yes sample_prep Implement Sample Preparation to Remove NH₄⁺ (e.g., Cation Exchange Chromatography) improve_chrom->sample_prep dilution Dilute Sample (if valerate concentration is high enough) sample_prep->dilution end End: Valerate Signal Restored dilution->end

Caption: Troubleshooting workflow for low valerate signal in LC-MS.

Mechanisms of Ammonium Ion Interference in ESI-MS

cluster_source ESI Droplet valerate Valerate Anions (V⁻) charge Limited Surface Charge valerate->charge Compete for ammonium Ammonium Cations (NH₄⁺) ammonium->charge Compete for (higher concentration) gas_phase Gas Phase Ions charge->gas_phase Ion Evaporation ms_detector Mass Spectrometer Detector gas_phase->ms_detector suppressed_signal Suppressed Valerate Signal ms_detector->suppressed_signal high_ammonium_signal High Ammonium Signal ms_detector->high_ammonium_signal

Caption: How ammonium ions cause ion suppression in ESI-MS.

Issue 2: Poor Peak Shape and Recovery in GC

High concentrations of ammonium ions can lead to the formation of non-volatile this compound salts, which chromatograph poorly. The following steps can help mitigate this issue.

  • Sample Acidification: Before extraction or derivatization, acidify the sample to a pH of around 2-3 with a strong acid (e.g., HCl or H₂SO₄). This converts the valerate salt to the more volatile valeric acid form.[10][11]

  • Derivatization: Convert the valeric acid to a more volatile and thermally stable ester derivative. Common derivatizing agents for carboxylic acids include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or an alcohol (e.g., butanol) with an acid catalyst.[3]

  • Sample Cleanup: If acidification and derivatization are not sufficient, use a sample cleanup method like cation exchange solid-phase extraction (SPE) to remove ammonium ions prior to derivatization.

Quantitative Data Summary

The presence of ammonium ions can significantly reduce the measured signal of valerate. The extent of this interference is dependent on the analytical method and the concentration of ammonium.

Analytical MethodAmmonium Ion ConcentrationEffect on Valerate SignalNotes
LC-MS/ESI Low (e.g., <1 mM)Minimal to no significant suppression observed.The effect is matrix-dependent.
LC-MS/ESI Moderate (e.g., 1-10 mM)Signal suppression of 20-50% can be expected.Competition for ionization becomes significant.[1][2]
LC-MS/ESI High (e.g., >10 mM)Severe signal suppression (>50%) is common.Analyte signal may be completely lost in the noise.[1][2]
GC-FID/MS Any concentrationCan lead to the formation of non-volatile this compound salts, causing poor peak shape and reduced recovery if the sample is not acidified.The primary issue is not detector interference but the volatility of the analyte.

Key Experimental Protocols

Protocol 1: Removal of Ammonium Ions using Cation Exchange SPE

This protocol describes the removal of ammonium ions from an aqueous sample prior to valerate analysis.

Materials:

  • Strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (for conditioning)

  • Deionized water (for conditioning and rinsing)

  • Sample adjusted to pH > 6.0 (to ensure valerate is in its anionic form)

  • Collection tubes

Procedure:

  • Condition the Cartridge: Pass 5 mL of methanol through the SCX cartridge, followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Load the Sample: Load up to 4 mL of your pH-adjusted sample onto the cartridge.

  • Elute Valerate: Allow the sample to pass through the cartridge at a slow, steady rate (e.g., 1-2 drops per second). Collect the eluate. The ammonium ions will be retained on the SCX resin.

  • Rinse: Pass 2 mL of deionized water through the cartridge and combine it with the previously collected eluate. This ensures maximum recovery of the valerate.

  • Proceed to Analysis: The collected fraction is now free of ammonium ions and can be further processed for LC-MS or GC analysis (e.g., acidification and extraction/derivatization for GC).

Workflow for Cation Exchange SPE Cleanup

start Start: Sample with Valerate and High NH₄⁺ condition 1. Condition SCX Cartridge (Methanol, then DI Water) start->condition load 2. Load pH-Adjusted Sample (pH > 6) condition->load elute 3. Elute and Collect Fraction (Valerate passes through, NH₄⁺ is retained) load->elute rinse 4. Rinse with DI Water (Combine with eluate) elute->rinse end End: NH₄⁺-Free Sample Ready for Analysis rinse->end

Caption: Sample preparation workflow for ammonium ion removal.

Protocol 2: Derivatization of Valeric Acid for GC Analysis

This protocol details the esterification of valeric acid to its butyl ester for improved volatility.

Materials:

  • Ammonium-free valerate sample, acidified to pH ~2

  • Butanol

  • Concentrated Sulfuric Acid (as catalyst)

  • Anhydrous Sodium Sulfate (B86663)

  • Hexane (B92381) (for extraction)

  • GC vials

Procedure:

  • Sample Preparation: Take 1 mL of the acidified aqueous sample in a glass tube with a PTFE-lined cap.

  • Reagent Addition: Add 200 µL of butanol and 20 µL of concentrated sulfuric acid.

  • Reaction: Cap the tube tightly and heat at 80°C for 30 minutes in a heating block or water bath.

  • Cooling and Extraction: Allow the tube to cool to room temperature. Add 500 µL of hexane and vortex for 1 minute to extract the butyl valerate.

  • Phase Separation: Centrifuge briefly to separate the aqueous and organic layers.

  • Drying: Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried hexane extract to a GC vial for injection.

References

Technical Support Center: Stabilizing Perovskite Films with 5-Ammonium Valeric Acid Iodide (5-AVAI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-ammonium valeric acid iodide (5-AVAI) to stabilize perovskite films for applications such as solar cells.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and characterization of perovskite films incorporating 5-AVAI.

Problem Possible Causes Suggested Solutions
Poor film quality (pinholes, non-uniform coverage) 1. Inadequate substrate cleaning.2. Non-optimal spin-coating parameters.3. Incomplete dissolution of perovskite precursors or 5-AVAI.4. High humidity during fabrication.1. Ensure meticulous cleaning of substrates (e.g., sequential sonication in detergent, deionized water, acetone, isopropanol).2. Optimize spin-coating speed, acceleration, and duration. A two-step program may be beneficial.[1]3. Ensure complete dissolution of all precursor materials by stirring at a slightly elevated temperature (e.g., 60-70°C) for an adequate time.[1][2]4. Fabricate films in a controlled environment with low humidity (e.g., a nitrogen-filled glovebox).[2][3]
Low Power Conversion Efficiency (PCE) in solar cells 1. Sub-optimal concentration of 5-AVAI.2. Phase segregation or formation of undesired 2D perovskite phases.3. Increased series resistance.4. Poor charge extraction at interfaces.1. Titrate the molar percentage of 5-AVAI in the precursor solution. Optimal concentrations are often reported in the range of 1-5 mol%.[2]2. Ensure proper annealing temperature and time to facilitate the formation of the desired perovskite phase. Characterize with XRD to check for phase purity.3. While 5-AVAI can passivate defects, excessive amounts of the bulkier additive might reduce conductivity.[4] Re-evaluate the 5-AVAI concentration.4. The formation of a 2D capping layer can sometimes hinder charge extraction.[5] Consider the energy level alignment with charge transport layers.
Film degradation (yellowing) upon exposure to air/humidity 1. Incomplete conversion to the stable black perovskite phase (α-phase).2. Insufficient passivation by 5-AVAI.3. High defect density in the bulk perovskite.1. The presence of 5-AVAI should help stabilize the photoactive α-phase and suppress the formation of the photoinactive δ-phase (yellow phase).[2] Confirm with XRD and UV-vis spectroscopy.2. Ensure homogeneous incorporation of 5-AVAI. A post-treatment with a 5-AVAI solution in isopropanol (B130326) can create a protective capping layer.[6][7][8]3. 5-AVAI is known to decrease bulk defects and improve resistance to moisture.[1][9] Re-optimize the fabrication process to improve film crystallinity.
Inconsistent results between batches 1. Variations in precursor purity.2. Fluctuations in ambient conditions (temperature, humidity).3. Inconsistent timing in fabrication steps.1. Use high-purity (>99%) 5-AVAI and other perovskite precursors.[10]2. Strictly control the fabrication environment, preferably using a glovebox.[2]3. Standardize all experimental parameters, including stirring times, annealing profiles, and solvent quenching steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 5-AVAI in perovskite films?

  • Phase Stabilization: It helps to stabilize the desired photoactive black α-phase of FAPbI3, preventing its conversion to the non-photoactive yellow δ-phase.[2]

  • Defect Passivation: The ammonium (B1175870) group of 5-AVAI can passivate surface defects on the perovskite film, reducing non-radiative recombination and improving charge carrier lifetimes.[6][7][8]

  • Crystal Growth Modulation: It can influence the crystallization process, often leading to larger grain sizes and improved film morphology.[2][11]

Q2: How is 5-AVAI typically incorporated into the perovskite film?

A2: There are two common methods for incorporating 5-AVAI:

  • Post-Treatment Method: A 3D perovskite film is first fabricated, and then a solution of 5-AVAI in a solvent like isopropanol is spin-coated on top of it.[6][7][8] This forms a surface capping layer.

Q3: Does the addition of 5-AVAI affect the bandgap of the perovskite?

A3: At low concentrations (e.g., 1 mol%), 5-AVAI typically does not significantly shift the bandgap.[2] However, at higher concentrations (e.g., 5 mol% or more), a slight increase in the bandgap may be observed.[2][4] This is attributed to the formation of lower-dimensional perovskite phases which have wider bandgaps.[2]

Q4: Can 5-AVAI improve the long-term stability of perovskite solar cells?

A4: Yes, numerous studies have shown that the incorporation of 5-AVAI significantly enhances the operational and environmental stability of perovskite solar cells. For example, devices have been shown to retain 90% of their initial efficiency after 300 hours under continuous illumination.[11] This is due to the combined effects of improved phase stability, defect passivation, and protection from moisture.[1][6][7][8][9]

Q5: What is the difference between using 5-AVAI and 5-AVACl?

A5: Both 5-ammonium valeric acid iodide (5-AVAI) and 5-ammonium valeric acid chloride (5-AVACl) can stabilize the α-phase of FAPbI3, increase grain size, and improve carrier lifetimes.[2] However, some studies suggest that 5-AVACl can result in superior performance, possibly due to its ability to initiate the formation of the α-phase even before annealing and promoting the growth of moisture-stable (111) facets.[2]

Quantitative Data Summary

The following tables summarize the impact of 5-AVAI on the performance of perovskite solar cells as reported in the literature.

Table 1: Photovoltaic Performance of FAPbI₃-based Solar Cells with and without 5-AVAI

Perovskite Composition PCE (%) Voc (V) **Jsc (mA/cm²) **Fill Factor (%) Reference
Pristine FAPbI₃9.75 ± 0.61---[2]
FAPbI₃ with 1 mol% 5-AVAI----[2]
Optimized FAPbI₃ with AVAI18.94---[11]

Table 2: Photovoltaic Performance of MAPbI₃-based Solar Cells with and without 5-AVAI

Perovskite Composition PCE (%) Voc (V) **Jsc (mA/cm²) **Fill Factor (%) Reference
Control MAPbI₃18.1---[1][9]
MAPbI₃ with 5-AVAI Additive16.9---[1][9]
MAPbI₃ with 5-AVAI Post-treatment20.05---[6][7][8]

Experimental Protocols

Protocol 1: One-Step Deposition of FAPbI₃ with 5-AVAI Additive

This protocol is adapted from methodologies described in the literature.[2]

  • Precursor Solution Preparation (in a Nitrogen-filled glovebox): a. Prepare a 1.2 M FAPbI₃ precursor solution by dissolving 553.2 mg of PbI₂ and 206.4 mg of Formamidinium Iodide (FAI) in a 4:1 mixture of anhydrous DMF and DMSO. b. Stir the solution at 1000 rpm on a hotplate at 70°C for 1 hour. c. For the 5-AVAI-containing solution, add the desired molar percentage of 5-AVAI (e.g., 1-5 mol% with respect to Pb²⁺) to the pristine precursor solution. d. Stir the final solution for another 30 minutes at 70°C.

  • Substrate Preparation: a. Use Indium Tin Oxide (ITO) coated glass substrates. b. Deposit an electron transport layer (e.g., SnO₂) and anneal at 150°C for 1 hour. c. Cool the substrates to room temperature before transferring to the glovebox.

  • Perovskite Film Deposition: a. Deposit the perovskite precursor solution onto the SnO₂ layer via spin-coating. A typical two-step program might be 1000 rpm for 10s followed by 6000 rpm for 30s. b. During the second step, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate. c. Immediately transfer the substrate to a hotplate and anneal at a specified temperature (e.g., 150°C) for a defined time (e.g., 10-15 minutes).

  • Device Completion: a. After cooling, deposit a hole transport layer (e.g., PTAA) via spin-coating. b. Complete the device by thermally evaporating a metal back contact (e.g., Gold).

Protocol 2: Post-Treatment of MAPbI₃ Films with 5-AVAI

This protocol is based on the post-treatment method to form a 2D capping layer.[6][7][8]

  • Fabrication of 3D MAPbI₃ Film: a. Prepare a standard MAPbI₃ precursor solution (e.g., by dissolving PbI₂, and MAI in a suitable solvent like DMSO). b. Deposit the MAPbI₃ film onto the desired substrate using a standard spin-coating and annealing procedure.

  • Preparation of 5-AVAI Treatment Solution: a. Prepare a dilute solution of 5-AVAI in isopropanol (e.g., 2 mg/mL).

  • Post-Treatment Application: a. After the 3D MAPbI₃ film has cooled down after annealing, spin-coat the 5-AVAI isopropanol solution directly onto the MAPbI₃ film. b. Anneal the film again at a moderate temperature (e.g., 100°C) for a short period (e.g., 10 minutes) to promote the formation of the mixed-cation 2D perovskite capping layer.

  • Device Completion: a. Proceed with the deposition of the hole transport layer and the metal back contact as described in Protocol 1.

Visualizations

experimental_workflow cluster_additive Additive Method cluster_post_treatment Post-Treatment Method prep_sol Prepare Precursor Solution (FAI, PbI2, 5-AVAI) spin_coat_add Spin-Coat Solution prep_sol->spin_coat_add One-step anneal_add Anneal Film spin_coat_add->anneal_add device Complete Device (HTL, Electrode) anneal_add->device prep_3d Fabricate 3D Perovskite Film spin_coat_avai Spin-Coat 5-AVAI Solution prep_3d->spin_coat_avai Two-step anneal_pt Anneal Film spin_coat_avai->anneal_pt anneal_pt->device start Start start->prep_sol start->prep_3d

Caption: Experimental workflows for incorporating 5-AVAI into perovskite films.

stabilization_mechanism cluster_perovskite Perovskite Film cluster_effects Stabilization Effects node_3d 3D Perovskite Bulk (e.g., FAPbI3) node_surface Surface/Grain Boundaries phase_stability Phase Stabilization Suppresses δ-phase formation node_3d->phase_stability passivation Defect Passivation Reduces non-radiative recombination node_surface->passivation capping_layer 2D Capping Layer Moisture & Thermal Barrier node_surface->capping_layer avai 5-AVAI Molecule (HOOC-(CH2)4-NH3I) avai->node_surface Interaction

Caption: Mechanism of perovskite film stabilization by 5-AVAI.

References

minimizing cytotoxicity of ammonium valerate in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of ammonium (B1175870) valerate (B167501) in primary cell cultures. The information is presented in a question-and-answer format for clarity and ease of use.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving ammonium valerate and primary cell cultures.

Issue Potential Causes Solutions
1. High levels of cell death observed shortly after adding this compound. 1. Concentration is too high: this compound can be cytotoxic at high concentrations. 2. Cell type is particularly sensitive: Primary cells have varying sensitivities to chemical compounds.[1] 3. Rapid change in culture environment: A sudden introduction of a high concentration of any new compound can induce cellular stress.1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 mM to 5 mM) to determine the optimal, non-toxic concentration for your specific primary cell type.[2][3] 2. Gradual adaptation: Introduce this compound in increasing concentrations over several days to allow the cells to adapt. 3. Consult literature for similar compounds: If available, review studies on the effects of other short-chain fatty acids on your primary cell type to estimate a suitable starting concentration.
2. Reduced cell proliferation and altered morphology over time. 1. Sub-lethal toxicity: The concentration may not be immediately lethal but could be causing chronic stress, affecting cell division and health. 2. Ammonium-induced stress: The ammonium ion is known to affect cell growth and can cause morphological changes.[4] 3. Valeric acid-induced cell cycle arrest: Valeric acid can cause cells to arrest in the G1 phase of the cell cycle, which would reduce the rate of proliferation.[2][3]1. Lower the concentration: Even if not causing immediate death, a lower concentration may still provide the desired effect without impacting proliferation as severely. 2. Intermittent exposure: Consider treating the cells for a specific period and then replacing the medium with fresh, this compound-free medium. 3. Monitor cell cycle: Use techniques like flow cytometry to analyze the cell cycle distribution and confirm if G1 arrest is occurring.[5]
3. Precipitate forms in the culture medium after adding this compound. 1. Reaction with media components: High concentrations of this compound may react with salts or proteins in the culture medium, causing them to precipitate. 2. Temperature or pH shifts: Changes in temperature or pH can reduce the solubility of media components.1. Prepare stock solutions correctly: Dissolve this compound in a small amount of sterile, deionized water or PBS before adding it to the full volume of culture medium. 2. Warm medium before use: Ensure the culture medium is at 37°C before adding the this compound solution. 3. Filter the medium: If a precipitate forms, you can try to remove it by filtering the medium through a 0.22 µm filter, but be aware that this may also remove essential components. It is generally better to prepare a fresh batch of medium with a lower concentration of this compound.
4. Inconsistent results between experiments. 1. Variability in primary cell lots: Primary cells from different donors or even different passages can have different responses. 2. Inconsistent preparation of this compound solution: Small errors in weighing or dilution can lead to different final concentrations. 3. General cell culture inconsistencies: Variations in incubator conditions, media preparation, or handling techniques can all contribute to inconsistent results.[6]1. Thoroughly characterize each new lot of primary cells: Perform a new dose-response curve for each new batch of cells. 2. Prepare a large, single batch of a high-concentration stock solution: Aliquot and freeze this stock to ensure the same concentration is used in all subsequent experiments. 3. Standardize all cell culture procedures: Follow strict protocols for all aspects of cell handling and maintenance.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound cytotoxicity?

A1: The cytotoxicity of this compound is likely due to the combined effects of its two components: the ammonium ion and the valerate ion.

  • Ammonium-induced toxicity: High concentrations of ammonium can be toxic to cells. It can disrupt intracellular pH, lead to mitochondrial dysfunction, increase the production of reactive oxygen species (ROS), and ultimately induce apoptosis (programmed cell death).[8][9][10]

  • Valeric acid effects: Valeric acid, a short-chain fatty acid, can act as a histone deacetylase (HDAC) inhibitor.[11][12] This can alter gene expression and, in some cell types, lead to cell cycle arrest, typically in the G1 phase.[2][3] While this can reduce proliferation, at high concentrations it can also trigger apoptosis.[11]

Q2: Is there a "safe" concentration of this compound to use in primary cell cultures?

A2: There is no universal "safe" concentration, as it is highly dependent on the specific primary cell type being used.[1] Based on studies with valeric acid in other cell types, a starting range of 0.5 mM to 2.0 mM is often explored.[2][3] However, it is crucial to perform a dose-response experiment for your specific cells to determine the optimal concentration that provides the desired biological effect with minimal cytotoxicity.

Q3: How can I distinguish between the cytotoxic effects of the ammonium ion versus the valerate ion?

A3: To differentiate between the effects of the two ions, you can set up parallel experiments using sodium valerate and ammonium chloride.

  • Sodium valerate will help you assess the effects of the valerate ion in the absence of excess ammonium.

  • Ammonium chloride will allow you to evaluate the impact of the ammonium ion at a concentration equivalent to that in your this compound treatment.[13]

By comparing the results from these controls to your this compound experiment, you can infer the relative contribution of each ion to the observed cytotoxicity.

Q4: Can I supplement the culture medium to reduce cytotoxicity?

A4: While not extensively studied for this compound specifically, some general strategies to mitigate cellular stress may be helpful.

  • Antioxidants: If ROS production is a concern due to ammonium-induced mitochondrial stress, you could consider adding an antioxidant like N-acetylcysteine (NAC) to the culture medium.

  • pH buffering: Ensure your culture medium has sufficient buffering capacity (e.g., with HEPES) to counteract any potential pH changes caused by the this compound.

  • Pyruvate (B1213749): Supplementing with sodium pyruvate can sometimes help cells manage metabolic stress.

Any supplementation should be tested empirically to ensure it does not interfere with your experimental outcomes.

Q5: How long does it typically take for cytotoxic effects to become apparent?

A5: The timeframe for observing cytotoxicity can vary.

  • Acute toxicity: At high concentrations, you may see significant cell death within 24 to 48 hours.[14]

  • Chronic toxicity: At lower, sub-lethal concentrations, negative effects on cell proliferation and function may only become apparent after several days of continuous exposure.[15]

It is recommended to monitor your cells at multiple time points (e.g., 24, 48, and 72 hours) after treatment.

Quantitative Data Summary

The following tables summarize concentrations of ammonium and valeric acid used in various cell culture studies. Note that this data is not specific to this compound in primary cells but can serve as a starting point for designing your experiments.

Table 1: Effects of Valeric Acid on CHO Cell Cultures

ConcentrationCell LineEffectReference
1.5 mMRecombinant CHODecreased specific growth rate, increased culture longevity, 2.9-fold increase in maximum monoclonal antibody concentration.[2]
0 - 2.0 mMRecombinant CHODose-dependent decrease in specific growth rate and increase in specific monoclonal antibody productivity.[3]

Table 2: Cytotoxic Effects of Ammonium on Various Cell Lines

ConcentrationCell LineEffectReference
2.5 mMChannel Catfish Ovary (CCO)44.2% reduction in growth rate.[4]
5 mMChannel Catfish Ovary (CCO)Almost complete prevention of cell growth.[4]
2 mMHeLa and BHK>75% growth inhibition.[13]
2 mMMcCoy and MDCK50-60% reduction in final cell yield.[13]
5 mMRat AstrocytesInduced mitochondrial permeability transition.[10]

Experimental Protocols

1. Protocol for Dose-Response Assessment using MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).

  • Materials:

    • Primary cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (e.g., 100 mM in sterile PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A common range to test is from 0.1 mM to 10 mM. Include a "medium only" control.

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

    • At the end of the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells) and plot the results to determine the IC50 value.

2. Protocol for Assessing Membrane Integrity using LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

  • Materials:

    • Primary cells and culture reagents

    • This compound

    • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the MTT protocol. Include positive (lysis buffer provided in the kit) and negative (untreated cells) controls.

    • Incubate for the desired time.

    • After incubation, carefully collect a sample of the culture supernatant from each well.

    • Follow the LDH kit manufacturer's protocol to mix the supernatant with the reaction mixture.

    • Incubate for the time specified in the kit instructions, typically at room temperature and protected from light.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity relative to the positive control.[14]

3. Protocol for Detecting Apoptosis using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • Primary cells and culture reagents

    • This compound

    • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Culture cells in larger format vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound for a specific time.

    • Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

AmVal This compound Ammonium Ammonium (NH4+) AmVal->Ammonium Valerate Valerate AmVal->Valerate MitoStress Mitochondrial Stress Ammonium->MitoStress HDAC HDAC Inhibition Valerate->HDAC ROS Increased ROS MitoStress->ROS Apoptosis Apoptosis ROS->Apoptosis GeneExp Altered Gene Expression HDAC->GeneExp CycleArrest G1 Cell Cycle Arrest GeneExp->CycleArrest GeneExp->Apoptosis Cytotoxicity Cytotoxicity CycleArrest->Cytotoxicity Apoptosis->Cytotoxicity start Start: Define Primary Cell Culture dose_response Dose-Response (MTT/LDH Assay) start->dose_response determine_ic50 Determine IC50 & Optimal Concentration dose_response->determine_ic50 high_tox High Cytotoxicity? determine_ic50->high_tox reduce_conc Reduce Concentration & Re-test high_tox->reduce_conc Yes mechanism Assess Mechanism (Annexin V/PI) high_tox->mechanism No reduce_conc->dose_response implement Implement Mitigation (e.g., Gradual Adaptation) mechanism->implement proceed Proceed with Experiment implement->proceed start Problem: High Cell Death check_conc Is Concentration > 2 mM? start->check_conc lower_conc Action: Lower Concentration (Perform Dose-Response) check_conc->lower_conc Yes check_morphology Are Cells Stressed (Altered Morphology)? check_conc->check_morphology No end Solution Implemented lower_conc->end gradual_adaptation Action: Use Gradual Adaptation Protocol check_morphology->gradual_adaptation Yes check_precipitate Is Precipitate Visible? check_morphology->check_precipitate No gradual_adaptation->end remake_media Action: Prepare Fresh Media with Warmed Components check_precipitate->remake_media Yes check_precipitate->end No

References

refining extraction methods for ammonium valerate from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Refining Extraction Methods for Ammonium (B1175870) Valerate (B167501) from Biological Matrices.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to overcome common challenges in the extraction and quantification of ammonium valerate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its extraction from biological matrices challenging?

A1: this compound is the ammonium salt of valeric acid, a short-chain fatty acid (SCFA). In aqueous biological fluids, it dissociates into ammonium (NH₄⁺) and valerate (C₅H₉O₂⁻) ions. The primary challenges in extraction stem from the distinct physicochemical properties of these two ions, the high volatility of valeric acid, and the complexity of biological matrices which can cause interference and matrix effects.[1][2]

Q2: What are the critical first steps in sample handling and storage?

A2: Proper sample handling is crucial to prevent the degradation and volatilization of SCFAs.[2] Biological samples such as plasma, serum, urine, or tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to ensure stability. For fecal samples, it's recommended to collect them within four hours to obtain reliable results as SCFA concentrations can change over time.[3]

Q3: Why is pH control so important for valerate extraction?

A3: The extraction efficiency of valeric acid is highly dependent on the pH of the aqueous phase.[4] At a low pH (e.g., pH 2.0-4.0), valeric acid is in its protonated, non-dissociated form, which is less polar and more readily extracted into an organic solvent.[3][4] As the pH increases, it deprotonates to the valerate anion, which is highly water-soluble and difficult to extract, leading to a significant decrease in recovery.[4][5]

Q4: Which extraction method is best for my sample: Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A4: The choice depends on your sample matrix, target analyte concentration, and downstream analytical method.

  • Protein Precipitation (PPT): A fast and simple method for removing proteins from plasma or serum, often using organic solvents like acetonitrile (B52724) or acids like trichloroacetic acid (TCA).[6][7] It is suitable for high-throughput analysis but may result in some loss of the target analyte due to co-precipitation.[7]

  • Liquid-Liquid Extraction (LLE): A versatile technique that separates valeric acid based on its partitioning between two immiscible liquids. Efficiency is heavily influenced by solvent choice and pH control.[4][8] Reactive LLE using ionic liquids has shown high extraction efficiencies of over 98%.[4]

  • Solid-Phase Extraction (SPE): A time-saving and environmentally friendly method that can enrich and purify SCFAs from complex matrices like feces.[9][10] It reduces sample pretreatment time and the use of harmful reagents.[9]

Q5: Is derivatization necessary for analyzing valeric acid?

A5: Derivatization is often required for robust analysis, especially with Gas Chromatography (GC). Due to the high polarity and volatility of SCFAs, converting them into less polar and more stable ester derivatives (e.g., methyl or benzyl (B1604629) esters) improves chromatographic peak shape, detection limits, and reproducibility.[11][12] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can also enhance ionization efficiency and detection sensitivity.[13][14] However, some methods allow for the analysis of underivatized SCFAs, though they may require specific chromatographic conditions.[13][15]

Q6: How can I analyze the ammonium component?

A6: Extracting and quantifying the ammonium ion requires different strategies. One common laboratory approach is to raise the pH of the sample to convert ammonium (NH₄⁺) to volatile ammonia (B1221849) gas (NH₃), which can then be trapped in an acidic solution. Electrochemical methods have also proven effective for extracting and recovering ammonia from urine.[16][17]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Q: My recovery of valerate is consistently low. What are the likely causes and solutions?

A: Low recovery is a common issue that can often be traced back to several key factors.

Potential Cause Explanation & Solution
Incorrect pH The most critical factor for valerate extraction is pH. If the pH of your sample is too high (above ~4.5), valeric acid will be in its ionic (valerate) form and will remain in the aqueous layer. Solution: Acidify your sample to a pH between 2.0 and 4.0 before extraction to ensure the valeric acid is protonated.[3][4]
Inefficient Protein Removal In matrices like plasma or serum, valerate can be bound to proteins. If proteins are not efficiently removed, the analyte will be lost with the protein pellet. Solution: Ensure your protein precipitation protocol is effective. Use a sufficient volume of cold organic solvent (e.g., acetonitrile) or acid (e.g., TCA) and mix thoroughly.[7]
Inappropriate Extraction Solvent (LLE) The choice of organic solvent in LLE is crucial. A solvent with poor partitioning characteristics for valeric acid will yield low recovery. Solution: Use solvents like diethyl ether or ethyl acetate. For higher efficiency, consider reactive extraction with ionic liquids (ILs) like phosphonium-based ILs, which have demonstrated extraction efficiencies up to 99%.[4]
Analyte Volatility Valeric acid is a volatile compound. Significant loss can occur during sample preparation steps that involve drying or heating. Solution: Avoid or minimize solvent evaporation steps. If drying is necessary, perform it under a gentle stream of nitrogen at low temperatures.[18] When derivatizing, use methods that do not require anhydrous conditions.[12]
SPE Column Breakthrough During Solid-Phase Extraction, the analyte may not adsorb properly to the sorbent or may be washed away if the wrong wash solvent is used. Solution: Ensure the SPE cartridge is conditioned and equilibrated correctly. Optimize the loading, washing, and elution steps. Use a sorbent appropriate for polar acidic compounds.[9]
Issue 2: Poor Reproducibility and Matrix Effects

Q: My results are highly variable between replicates. What could be causing this poor reproducibility?

A: Poor reproducibility often points to inconsistent procedures or interference from the sample matrix itself.

Potential Cause Explanation & Solution
Matrix Effects Complex biological matrices like feces or plasma contain endogenous compounds that can interfere with the analysis, either suppressing or enhancing the analyte signal in MS-based detection.[2][19] Solution: Improve sample cleanup using SPE or LLE to remove interfering components. An internal standard, especially a stable isotope-labeled one, is essential to compensate for matrix effects and losses during sample prep.[19]
Inconsistent Sample Preparation Minor variations in pipetting, mixing times, temperature, or pH adjustment can lead to significant differences in extraction efficiency. Solution: Standardize every step of your protocol. Use calibrated pipettes and ensure consistent timing and temperature for all samples. Create a detailed standard operating procedure (SOP).
Sample Contamination SCFAs are present in the environment and can be introduced as contaminants during sample handling.[2] Solution: Use clean, dedicated labware. Run procedural blanks with each batch of samples to monitor for contamination.
Instrumental Variability Fluctuations in the analytical instrument (e.g., injector, detector) can contribute to poor precision. Solution: Perform regular instrument maintenance and calibration. Use an internal standard to account for instrument drift.[19]
Issue 3: Chromatographic Problems (LC/MS & GC/MS)

Q: I'm experiencing high backpressure, peak tailing, or split peaks in my LC system. How can I fix this?

A: These issues typically indicate problems with the column or mobile phase.

Potential Cause Explanation & Solution
Column Contamination/Plugging Particulates from improperly filtered samples or precipitated proteins can clog the column inlet frit, leading to high backpressure.[20][21] Solution: Always filter samples through a 0.2 µm filter before injection. Use a guard column to protect the analytical column. If a blockage occurs, try reverse-flushing the column with an appropriate solvent.[21][22]
Incompatible Injection Solvent If the injection solvent is much stronger than the mobile phase, it can cause peak distortion, such as fronting or split peaks.[20] Solution: Whenever possible, dissolve your final extract in the initial mobile phase.
Peak Tailing (GC) For underivatized acids, interactions with active sites in the GC system can cause severe peak tailing. Solution: Use a column specifically designed for free fatty acid analysis (e.g., FFAP). Derivatization is the most common and effective solution to eliminate these interactions and improve peak shape.[11]
Inefficient Derivatization (GC) The presence of water can inhibit many derivatization reactions (e.g., silylation), leading to incomplete reaction and poor results.[12] Solution: Ensure the sample extract is completely dry before adding derivatization reagents. Alternatively, use a derivatization method that works in aqueous conditions, such as those using chloroformates or condensing agents like DMT-MM.[12][18]

Experimental Protocols

Protocol 1: Protein Precipitation from Plasma/Serum

This protocol is a fast, general-purpose method for removing proteins prior to analysis.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Aliquot: In a microcentrifuge tube, place 100 µL of the plasma/serum sample.

  • Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., an isotope-labeled valeric acid).

  • Precipitation: Add 300-500 µL of cold (-20°C) acetonitrile (ACN) to the sample.[7] The 3:1 to 5:1 ratio of solvent to sample is common for efficient protein removal.[7]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Analysis: The supernatant can be directly injected for LC-MS analysis or undergo further processing (e.g., derivatization for GC-MS).

Protocol 2: pH-Dependent Liquid-Liquid Extraction (LLE) of Valeric Acid

This method is designed to extract valeric acid from aqueous matrices like urine or deproteinized plasma.

  • Sample Preparation: Take 1 mL of the aqueous sample (e.g., urine or PPT supernatant).

  • Add Internal Standard: Spike the sample with the internal standard.

  • Acidification: Adjust the sample pH to ~3.0 by adding an acid (e.g., hydrochloric acid). Verify the pH with a calibrated meter or pH paper. This step is critical for high recovery.[4]

  • Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Cap the tube tightly and vortex for 2 minutes to facilitate the transfer of valeric acid into the organic phase.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a new tube.

  • Repeat (Optional): For higher recovery, a second extraction of the aqueous layer can be performed with fresh organic solvent. Combine the organic extracts.

  • Analysis: The extract can now be concentrated or directly used for analysis. For GC-MS, proceed with derivatization.

Protocol 3: Solid-Phase Extraction (SPE) of SCFAs from Fecal Homogenate

This protocol is adapted for complex matrices and is effective for sample cleanup and enrichment.[9][23]

  • Sample Homogenization: Homogenize 50 mg of fecal material in a suitable solvent (e.g., acetone) and add the internal standard.[9][23]

  • Centrifugation: Centrifuge the homogenate at 8,000 r/min for 10 minutes. Collect the supernatant.[9]

  • SPE Column Conditioning: Condition an SPE column (e.g., Bond Elut Plexa) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not let the column run dry.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE column.

  • Washing: Wash the column with a weak organic solvent or an aqueous buffer to remove polar interferences. The exact solvent will depend on the sorbent chemistry.

  • Elution: Elute the SCFAs from the column using an appropriate solvent (e.g., acetone (B3395972) or an acidified organic solvent).[9]

  • Analysis: The eluate is now ready for derivatization and/or chromatographic analysis.

Data Presentation

Table 1: Influence of pH on Valeric Acid Extraction Efficiency

Aqueous Phase pH Extraction Method Extraction Efficiency (%) Reference
3.0Liquid-Liquid Extraction (Ionic Liquid C103)91.21%[4]
3.8Liquid-Liquid Extraction (Ionic Liquid C103)98.61% (Optimal)[4]
4.0Liquid-Liquid Extraction (Ionic Liquid C104)99.24% (Optimal)[4]
6.0Liquid-Liquid Extraction (Ionic Liquid C103)9.49%[4]
3.0Adsorption (Swellable Organically Modified Silica)~70% removal[5]
7.5Adsorption (Swellable Organically Modified Silica)<10% removal[5]

Table 2: Performance Metrics for Various SCFA Extraction and Analysis Methods

Method Matrix Recovery (%) Limit of Quantification (LOQ) Reproducibility (RSD %) Reference
SPE with Acetone Extraction (no derivatization)Feces98.34 - 137.83%0.38 - 1.21 µM≤ 1.30%[9][23]
SPE with Derivatization (3-nitrophenylhydrazine)Feces96.12 - 100.75%<0.04 mMNot specified[10]
Derivatization with Benzyl Chloroformate (BCF)Feces80.88 - 119.03%0.1 - 5 pg (as LOD)0.56 - 13.07%[12]
Headspace-SPDE (no derivatization)FecesEvaluatedStatedEvaluated[1]

Visualizations

G cluster_prep Phase 1: Sample Preparation cluster_extract Phase 2: Extraction / Cleanup cluster_analysis Phase 3: Analysis Sample Biological Sample (Plasma, Urine, Feces) Storage Store at -80°C Sample->Storage Homogenize Homogenize / Thaw Storage->Homogenize Spike Spike with Internal Standard Homogenize->Spike Acidify Acidify to pH 2-4 (for Valerate) Spike->Acidify Extraction Extraction (PPT, LLE, or SPE) Acidify->Extraction Separate Separate Phases (Centrifuge / Elute) Extraction->Separate Derivatize Derivatization (Optional, for GC-MS) Separate->Derivatize Analysis LC-MS or GC-MS Analysis Derivatize->Analysis Data Data Processing & Quantification Analysis->Data G node_rect node_rect start Start: Choose Extraction Method matrix_type Matrix Type? start->matrix_type protein_rich High Protein? (Plasma/Serum) matrix_type->protein_rich Liquid spe Use Solid-Phase Extraction (SPE) matrix_type->spe Solid/Complex (e.g., Feces) high_throughput High Throughput Needed? protein_rich->high_throughput Yes lle Use Liquid-Liquid Extraction (LLE) protein_rich->lle No max_purity Highest Purity Needed? high_throughput->max_purity No ppt Use Protein Precipitation (PPT) high_throughput->ppt Yes max_purity->lle No max_purity->spe Yes G start Problem: Low Analyte Recovery check_ph 1. Verify Sample pH Is it between 2.0-4.0? start->check_ph adjust_ph Action: Acidify Sample and Re-extract check_ph->adjust_ph No check_ppt 2. Check Protein Removal (For Plasma/Serum) Is pellet well-formed? check_ph->check_ppt Yes adjust_ph->check_ph optimize_ppt Action: Increase Solvent Ratio or Vortex Time check_ppt->optimize_ppt No check_solvent 3. Evaluate LLE/SPE Solvents Is solvent choice optimal? check_ppt->check_solvent Yes optimize_ppt->check_ppt change_solvent Action: Test Different Solvents or Use Reactive LLE/SPE check_solvent->change_solvent No solved Problem Solved check_solvent->solved Yes change_solvent->check_solvent

References

addressing the hygroscopic nature of ammonium valerate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) valerate (B167501). The information provided addresses the challenges associated with the hygroscopic nature of this compound in various experimental setups.

Troubleshooting Guide: Managing the Hygroscopic Nature of Ammonium Valerate

This compound is classified as "very hygroscopic," meaning it readily absorbs moisture from the atmosphere. This property can significantly impact experimental accuracy by altering the compound's weight and concentration. The following table summarizes the potential issues and recommended solutions.

Issue Observation Potential Cause Recommended Action
Inaccurate Weighing The weight of the this compound sample increases over time on the balance. The solid may appear clumpy or "wet."Absorption of atmospheric moisture. This compound is deliquescent and can absorb enough water to dissolve.1. Use a controlled environment: Whenever possible, handle and weigh this compound inside a glove box with a controlled, low-humidity atmosphere (e.g., purged with nitrogen or argon). 2. Work quickly: If a glove box is unavailable, minimize the exposure time to ambient air. Have all necessary equipment and containers ready before opening the stock bottle. 3. Use appropriate weighing vessels: Use a weighing bottle with a stopper or a vial with a screw cap. Weigh the container with the lid on, add the compound, and re-weigh with the lid on. 4. Prepare a stock solution: For applications where high precision is critical, consider preparing a concentrated stock solution from a larger, accurately weighed amount of this compound. This stock solution can then be aliquoted and stored under inert gas.
Inconsistent Solution Concentrations Variability in experimental results between different batches of solutions prepared with this compound.The actual concentration of the prepared solution is lower than calculated due to the unaccounted-for mass of absorbed water.1. Dry the compound before use: If the experimental protocol allows, dry the this compound in a vacuum oven at a temperature below its melting point (108°C) to remove absorbed water. After drying, allow it to cool in a desiccator before weighing. 2. Determine water content: For highly sensitive experiments, the water content of the this compound can be determined using Karl Fischer titration. The measured water content can then be used to correct the calculated concentration of the solution.
Degradation of the Compound Changes in the physical appearance or chemical properties of the stored this compound.Prolonged or repeated exposure to moisture can lead to hydrolysis or other forms of degradation.1. Proper storage: Store this compound in a tightly sealed container, preferably in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride).[1] For long-term storage, consider placing the sealed container inside a larger, heat-sealed bag with additional desiccant pouches. 2. Inert atmosphere: For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Handling and Dispensing The solid becomes sticky and difficult to handle, adhering to spatulas and weighing paper.The compound has absorbed a significant amount of moisture, leading to a change in its physical state.1. Use a desiccator: Allow the container of this compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. 2. Pre-aliquot: If multiple experiments are planned, consider pre-aliquoting the required amounts in a controlled environment to minimize repeated opening of the main stock container.

Quantitative Data: Hygroscopicity of Short-Chain Fatty Acid Ammonium Salts

Compound Relative Humidity (RH) Water Uptake (% w/w) Observations
Ammonium Acetate (B1210297)20%< 1%Minimal water absorption at low humidity.
40%~2-3%Noticeable water absorption begins.
60%~8-12%Significant water absorption, may start to appear damp.
80%> 20%Rapid water absorption, deliquescence is likely.
Ammonium Propionate (B1217596)20%< 1%Similar to ammonium acetate at low humidity.
40%~2-4%Slightly higher uptake than acetate.
60%~10-15%Becomes visibly moist and clumpy.
80%> 25%High potential for deliquescence.
This compound (Estimated) 20% < 1% Expected to be stable at low RH.
40% ~3-5% Hygroscopic nature becomes apparent.
60% ~12-18% Significant weight gain and physical changes expected.
80% > 30% Very likely to become deliquescent.

Note: The data for ammonium acetate and propionate are illustrative and based on the general behavior of hygroscopic salts. The estimated values for this compound are extrapolated and should be used as a guideline. For precise measurements, Dynamic Vapor Sorption (DVS) analysis is recommended.

Experimental Protocol: Assessing the Effect of this compound on Mitochondrial Respiration in Neuronal Cells using Seahorse XF Analyzer

This protocol outlines a general procedure to investigate the impact of this compound on the mitochondrial function of a neuronal cell line (e.g., SH-SY5Y) using a Seahorse XF Analyzer.

1. Cell Culture and Plating:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).

  • On the day before the assay, seed the cells into a Seahorse XF cell culture plate at an optimized density (typically 20,000 - 80,000 cells per well).

  • Ensure even cell distribution and allow the cells to attach overnight in a CO2 incubator at 37°C.

2. Preparation of Assay Medium and Compounds:

  • Prepare the Seahorse XF assay medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine to fuel mitochondrial respiration. Warm the medium to 37°C and adjust the pH to 7.4.

  • Prepare a concentrated stock solution of this compound in the assay medium. Due to its hygroscopic nature, follow the handling procedures outlined in the troubleshooting guide.

  • Prepare stock solutions of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for the Mito Stress Test.

3. Seahorse XF Analyzer Setup:

  • Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with XF Calibrant.

  • On the day of the assay, replace the calibrant and load the mitochondrial inhibitors and this compound into the appropriate ports of the sensor cartridge.

4. Assay Execution:

  • Replace the cell culture medium with the pre-warmed XF assay medium.

  • Place the cell culture plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell culture plate in the analyzer and initiate the assay protocol. The protocol should include baseline measurements followed by sequential injections of this compound and the mitochondrial inhibitors.

5. Data Analysis:

  • After the assay, normalize the oxygen consumption rate (OCR) data to the cell number or protein content in each well.

  • Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption in response to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned into a liquid in the bottle. Can I still use it?

A1: This phenomenon is called deliquescence, where the compound has absorbed enough atmospheric moisture to dissolve itself. While the this compound is still present, its concentration in the resulting solution is unknown. Using this liquid will lead to inaccurate and irreproducible results. It is strongly recommended to discard the deliquesced compound and use a fresh, properly stored container. To prevent this, always store this compound in a desiccator and minimize its exposure to ambient air.

Q2: I don't have access to a glove box. What is the best way to weigh this compound accurately?

A2: If a glove box is not available, the following "fast-weigh" method can be employed, although it may have slightly lower accuracy:

  • Place a weighing boat on the analytical balance and tare it.

  • Have your sample vial ready for dissolution.

  • Briefly open the this compound stock container, quickly remove an approximate amount of the solid using a clean, dry spatula, and place it on the weighing boat.

  • Immediately close the stock container.

  • Record the weight as soon as the balance reading stabilizes. Be aware that the weight will start to drift upwards as it absorbs moisture.

  • Quickly transfer the weighed solid to your pre-prepared solvent for dissolution.

For improved accuracy, preparing a stock solution from a larger, more carefully weighed amount is recommended.

Q3: How can I be sure that the observed effects in my cell-based assay are due to the valerate anion and not the ammonium cation?

A3: This is an important consideration. To distinguish the effects of the valerate anion from the ammonium cation, you should include appropriate controls in your experimental design. These controls could include:

  • Ammonium chloride (NH4Cl): Use a concentration of ammonium chloride that is equimolar to the this compound being tested. This will help to identify any effects specifically attributable to the ammonium ion.

  • Sodium valerate or valeric acid: If your experimental system allows, using sodium valerate or valeric acid (with appropriate pH adjustment) can help to isolate the effects of the valerate moiety.

Q4: Can I prepare a stock solution of this compound in water and store it?

A4: Yes, this compound is very soluble in water and alcohol. A concentrated aqueous stock solution can be prepared. However, the long-term stability of the solution should be considered. It is recommended to:

  • Prepare the stock solution using sterile, deionized water.

  • Filter-sterilize the solution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.

  • Store the aliquots at -20°C or -80°C.

Q5: Are there any safety precautions I should be aware of when working with this compound?

A5: While this compound is not considered highly toxic, it is good laboratory practice to handle all chemicals with care.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling any dust.

  • In case of contact with skin or eyes, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Plating reagent_prep Reagent Preparation (this compound & Inhibitors) cartridge_prep Sensor Cartridge Hydration equilibration Medium Exchange & Equilibration cartridge_prep->equilibration run_assay Seahorse XF Assay (Baseline & Injections) equilibration->run_assay normalization Normalization (Cell Count/Protein) run_assay->normalization data_analysis Analysis of Mitochondrial Parameters normalization->data_analysis

Caption: Experimental workflow for assessing mitochondrial function.

troubleshooting_logic start Inaccurate Weighing or Inconsistent Results? check_hygroscopic Is the compound hygroscopic? start->check_hygroscopic use_glovebox Use Glove Box or Controlled Environment check_hygroscopic->use_glovebox Yes work_quickly Work Quickly & Use Stoppered Vials check_hygroscopic->work_quickly Yes prepare_stock Prepare Concentrated Stock Solution use_glovebox->prepare_stock work_quickly->prepare_stock dry_compound Dry Compound Before Use (Vacuum Oven) prepare_stock->dry_compound karl_fischer Determine Water Content (Karl Fischer Titration) dry_compound->karl_fischer end Accurate & Reproducible Experiments karl_fischer->end

Caption: Troubleshooting logic for handling hygroscopic compounds.

signaling_pathway AmmoniumValerate This compound Valerate Valerate Anion AmmoniumValerate->Valerate Ammonium Ammonium Cation AmmoniumValerate->Ammonium Mitochondria Mitochondria Valerate->Mitochondria CellSignaling Cellular Signaling (e.g., Neuroinflammation) Valerate->CellSignaling Ammonium->Mitochondria ETC Electron Transport Chain (ETC) Mitochondria->ETC OCR Oxygen Consumption Rate (OCR) ETC->OCR CellularResponse Cellular Response (e.g., Neuroprotection) CellSignaling->CellularResponse

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Optimizing Storage Conditions for Ammonium Valerate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of ammonium (B1175870) valerate (B167501) during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

Ammonium valerate, being a salt of a weak acid and a weak base, is susceptible to degradation under various conditions. The following table summarizes common issues, their potential causes, and recommended solutions to ensure the integrity of your experiments.

Problem Potential Cause(s) Recommended Solution(s) Preventative Measures
Change in physical appearance (e.g., clumping, discoloration) Hygroscopicity (absorption of moisture from the atmosphere).[1]Dry the material under vacuum at a low temperature.Store in a tightly sealed container with a desiccant. Handle in a low-humidity environment (e.g., glove box).
Development of a strong ammonia (B1221849) or valeric acid odor Dissociation of the salt into ammonia and valeric acid, often accelerated by heat or moisture.If the odor is faint, the material may still be usable for non-critical applications. For sensitive experiments, it is recommended to use a fresh batch.Store at recommended low temperatures and protect from moisture. Avoid prolonged exposure to ambient conditions.
Precipitate formation in aqueous solutions Change in pH, leading to the precipitation of less soluble valeric acid. Incompatibility with other solutes.Adjust the pH of the solution. Filter the solution if the precipitate is minimal and does not affect the experiment.Maintain the pH of the solution within the optimal stability range (near neutral). Perform compatibility studies with other solution components.
Inconsistent analytical results (e.g., varying potency) Degradation of this compound. Inaccurate quantification due to the volatility of degradation products (ammonia).Re-standardize the solution before use. Use a fresh, properly stored batch of this compound.Implement a strict storage and handling protocol. Regularly test the purity and concentration of stock solutions.
pH shift in unbuffered solutions Loss of ammonia from the solution, leading to a decrease in pH due to the presence of valeric acid.Use buffered solutions when pH stability is critical.Prepare fresh solutions before use. Store solutions in tightly sealed containers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound is very hygroscopic and should be stored in a cool, dry place.[1] To minimize moisture absorption and degradation, it is recommended to store it in a tightly sealed container, preferably in a desiccator, at refrigerated temperatures (2-8 °C).

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is dissociation into its constituent parts: valeric acid and ammonia. This process can be accelerated by heat and moisture. In aqueous solutions, hydrolysis can also occur, influenced by the pH of the medium.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: In aqueous solutions, the stability of this compound is pH-dependent. At neutral pH, the salt is relatively stable. In acidic conditions, the equilibrium will shift, favoring the protonation of the valerate anion to form valeric acid. In alkaline conditions, the ammonium ion can be converted to ammonia gas, which can then escape from the solution, driving the dissociation of the salt. For optimal stability in solution, it is advisable to use a buffered system, ideally close to a neutral pH.

Q4: Is this compound sensitive to light?

Q5: What are some common signs of this compound degradation?

A5: Signs of degradation include a noticeable odor of ammonia or valeric acid, a change in the physical appearance of the solid (such as clumping or discoloration), or a shift in the pH of an unbuffered solution.

Q6: Can I use this compound that has a slight odor?

A6: A slight odor may indicate a minor degree of degradation. For non-critical applications, it might still be usable. However, for quantitative analyses or in sensitive biological experiments, it is highly recommended to use a fresh, high-purity batch to ensure the accuracy and reproducibility of your results.

Q7: Are there any known incompatibilities with common excipients?

A7: this compound, as an amine salt, may be incompatible with certain excipients. For instance, it could react with reducing sugars (like lactose) via the Maillard reaction.[4] It may also interact with alkaline excipients, which could lead to the release of ammonia gas. It is always advisable to perform compatibility studies with other components of your formulation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound by quantifying the parent compound and detecting potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and a pH 3.0 phosphate (B84403) buffer (e.g., 40:60 v/v)

  • This compound reference standard

  • Valeric acid reference standard

  • High-purity water

  • Phosphoric acid for pH adjustment

2. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 30 °C

  • Detection wavelength: 210 nm

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound and valeric acid reference standards in the mobile phase to prepare a stock solution of known concentration.

  • Sample Solution: Prepare samples of this compound under different stress conditions (e.g., heat, acid/base hydrolysis, light exposure) and dilute with the mobile phase to a suitable concentration.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the this compound and valeric acid peaks based on their retention times compared to the standards.

  • Monitor for the appearance of any new peaks, which may indicate other degradation products.

Protocol 2: Forced Degradation Study for this compound

This protocol describes a forced degradation study to identify potential degradation pathways and products of this compound under various stress conditions.[5][6][7]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose solid this compound to 60 °C in an oven for 48 hours.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • Analyze the stressed samples at appropriate time points using the stability-indicating HPLC method (Protocol 1).

  • Characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

cluster_storage Optimal Storage This compound (Solid) This compound (Solid) Tightly Sealed Container Tightly Sealed Container This compound (Solid)->Tightly Sealed Container Store in Cool & Dry Place Cool & Dry Place Tightly Sealed Container->Cool & Dry Place Place in Desiccant Desiccant Tightly Sealed Container->Desiccant Add

Caption: Recommended storage workflow for solid this compound.

This compound This compound Valeric Acid Valeric Acid This compound->Valeric Acid dissociates to Ammonia Ammonia This compound->Ammonia dissociates to Heat Heat Heat->this compound accelerates Moisture Moisture Moisture->this compound accelerates Incorrect pH Incorrect pH Incorrect pH->this compound accelerates

Caption: Primary degradation pathway of this compound.

start Experiment Failure? check_storage Check Storage Conditions start->check_storage check_odor Odor Present? check_storage->check_odor check_appearance Appearance Changed? check_odor->check_appearance No new_batch Use Fresh Batch check_odor->new_batch Yes check_ph pH Shift? check_appearance->check_ph No check_appearance->new_batch Yes check_ph->new_batch Yes proceed Proceed with Caution check_ph->proceed No

Caption: Troubleshooting flowchart for experimental issues.

References

Validation & Comparative

A Comparative Analysis of Ammonium Valerate and Sodium Valerate on Cellular Viability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and life sciences, understanding the nuanced effects of different salt forms of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of ammonium (B1175870) valerate (B167501) and sodium valerate, focusing on their impact on cell viability. While extensive research is available for sodium valerate, a well-known histone deacetylase (HDAC) inhibitor, literature directly comparing its effects to ammonium valerate is limited. This guide synthesizes available data to offer a comprehensive overview.

Executive Summary

Sodium valerate, the sodium salt of valeric acid, has been widely studied and demonstrates dose-dependent effects on cell viability, including inhibition of proliferation, induction of cell cycle arrest, and apoptosis in various cell lines. Its primary mechanism of action involves the inhibition of histone deacetylases. In contrast, specific data on the cytotoxic effects of this compound is scarce in publicly available literature. However, the known cytotoxicity of ammonium ions in cell culture suggests that this compound may exhibit a different, and potentially more complex, toxicity profile compared to its sodium counterpart. This guide will present the available quantitative data for sodium valerate, detail relevant experimental methodologies, and discuss the potential implications of the different cation components.

Quantitative Data on Cell Viability

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effect of a compound on cell viability. Below is a summary of reported IC50 values for sodium valerate (valproic acid) in various cancer cell lines. No directly comparable IC50 values for this compound were found in the reviewed literature.

Cell LineCancer TypeIncubation Time (hours)IC50 (mM)Reference
Neuro-2ANeuroblastomaNot Specified0.5[1]
C6GliomaNot Specified1.0[1]
TFK-1Cholangiocarcinoma72>2[2]
QBC939Cholangiocarcinoma120~8[2]
CCLP1Cholangiocarcinoma120~8[2]
MCF-7Breast Cancer48~1.5-2.0[3]
HeLaCervical Cancer24>2[4]

Note: The cytotoxic effects of sodium valerate are cell-line dependent and vary with the duration of exposure.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay commonly used to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and sodium valerate in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired experimental time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Sodium valerate primarily exerts its effects on cell viability through the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression. This can trigger several downstream events, including cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_extracellular cluster_cell Cell Sodium_Valerate Sodium Valerate HDAC Histone Deacetylase (HDAC) Sodium_Valerate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

HDAC Inhibition Pathway of Sodium Valerate.

The ammonium ion (NH4+), on the other hand, is known to be cytotoxic to mammalian cells in culture. The accumulation of ammonium can lead to a decrease in intracellular pH, alterations in metabolic rates, and ultimately, a reduction in cell growth and viability. The potential for this compound to release ammonium ions into the culture medium could therefore contribute to its overall effect on cell viability, a factor not present with sodium valerate.

Experimental Workflow

A typical workflow for comparing the effects of these two compounds on cell viability is outlined below.

Experimental_Workflow Start Start Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Compound_Prep Preparation of This compound & Sodium Valerate Solutions Cell_Culture->Compound_Prep Treatment Cell Treatment with Serial Dilutions Compound_Prep->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Collection Data Collection (Absorbance Reading) Viability_Assay->Data_Collection Analysis Data Analysis & IC50 Determination Data_Collection->Analysis Comparison Comparative Analysis of Effects Analysis->Comparison End End Comparison->End

Workflow for Comparing Valerate Salt Effects.

Discussion and Conclusion

The available evidence strongly supports the activity of sodium valerate as a compound that reduces cell viability in a variety of cancer cell lines, primarily through its action as an HDAC inhibitor.[2][3][5] This leads to downstream effects such as cell cycle arrest and apoptosis.

For this compound, a direct comparison is challenging due to the lack of specific studies. However, a hypothesis can be formulated based on the known biological effects of its constituent ions. The valerate anion would be expected to exert similar HDAC inhibitory effects as observed with sodium valerate. However, the presence of the ammonium cation introduces a confounding variable. Ammonium ions are known to be toxic to cells in culture, and this toxicity could be additive or synergistic with the effects of the valerate anion.

Therefore, it is plausible that this compound could exhibit greater cytotoxicity compared to sodium valerate at equivalent molar concentrations. This hypothesis, however, requires direct experimental validation. Future studies should focus on conducting parallel cytotoxicity assays to generate IC50 values for this compound across a panel of cell lines, allowing for a direct and quantitative comparison with sodium valerate. Such studies would provide valuable insights for researchers in drug development and cellular biology.

References

comparative study of different short-chain fatty acid ammonium salts in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer properties of short-chain fatty acid (SCFA) ammonium (B1175870) salts, focusing on ammonium butyrate (B1204436), ammonium propionate (B1217596), and ammonium valerate. While direct comparative studies on the ammonium salts of these SCFAs are limited in publicly available literature, this guide synthesizes data from studies on their sodium salt counterparts, which are widely used in cancer research. The biological activity of these compounds is primarily attributed to the SCFA anion (butyrate, propionate, valerate). However, it is important to note that the ammonium cation (NH₄⁺) may have its own biological effects, which are context-dependent and can influence cancer cell metabolism.[1][2][3][4][5][6][7][8][9] This guide will therefore extrapolate from the available data on sodium salts while acknowledging this distinction.

Introduction to Short-Chain Fatty Acids in Oncology

Short-chain fatty acids are metabolites produced by the gut microbiota through the fermentation of dietary fiber.[10] In recent years, they have garnered significant attention for their potential as anti-cancer agents. Their primary mechanism of action in cancer cells is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent changes in gene expression.[11][12] This can induce cell cycle arrest, apoptosis, and differentiation in various cancer cell types.[13][14][15][16][17][18]

Comparative Performance of SCFA Salts

The anti-proliferative and pro-apoptotic effects of SCFA salts have been evaluated in numerous cancer cell lines. The following tables summarize key quantitative data from studies using the sodium salts of butyrate, propionate, and valerate.

Table 1: Comparative IC50 Values of SCFA Sodium Salts in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

SCFA SaltCancer Cell LineIC50 Value (mM)Reference
Sodium ButyrateMCF-7 (Breast Cancer)1.26[13][14][18]
MDA-MB-231 (Breast Cancer)2.56[19][20]
HT-29 (Colon Cancer)~2.5 (viability reduction)[21]
SW480 (Colon Cancer)~2.5 (viability reduction)[21]
Sodium PropionateMCF-7 (Breast Cancer)4.5[13][14][18]
MDA-MB-231 (Breast Cancer)6.49[19][20]
Sodium ValproateTFK-1 (Cholangiocarcinoma)Induces apoptosis dose-dependently (0.5-8 mM)[22]
QBC939 (Cholangiocarcinoma)Induces cell cycle arrest dose-dependently[22]
Bel-7402 (Hepatocarcinoma)Inhibits proliferation dose-dependently[23]

Note: The data for sodium valproate is often presented in the context of valproic acid (VPA), a well-established HDAC inhibitor.[11][12]

Table 2: Effects of SCFA Sodium Salts on Cell Cycle and Apoptosis
SCFA SaltCancer Cell LineEffect on Cell CycleInduction of ApoptosisReference
Sodium ButyrateMCF-7 (Breast Cancer)G1 phase arrestInduces apoptosis at higher doses[13][14]
MDA-MB-231 (Breast Cancer)G1 phase arrestInduces apoptosis[17][20][24]
HT-29 (Colon Cancer)G1 phase arrestInduces apoptosis
Sodium PropionateMCF-7 (Breast Cancer)G1 phase arrestInduces apoptosis at higher doses[13][14]
MDA-MB-231 (Breast Cancer)G1 phase arrestInduces apoptosis[17][20][24]
H1299 & H1703 (Lung Cancer)G2/M phase arrestInduces apoptosis[15]
Sodium ValproateTFK-1 (Cholangiocarcinoma)G2/M phase arrestStrong dose-dependent induction[22]
QBC939 (Cholangiocarcinoma)G0/G1 phase arrest-[22]
HO8910 (Ovarian Cancer)G0/G1 phase arrestInduces apoptosis[25][26]

Signaling Pathways and Mechanisms of Action

The primary anti-cancer mechanism of SCFAs is the inhibition of HDACs. This leads to an open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer.

SCFA_HDAC_Inhibition SCFA SCFA (Butyrate, Propionate, Valerate) HDAC Histone Deacetylases (HDACs) SCFA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Open Chromatin) Histones->AcetylatedHistones Acetylation TSG Tumor Suppressor Genes (e.g., p21) AcetylatedHistones->TSG Activates Transcription CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Induces Apoptosis Apoptosis TSG->Apoptosis Induces

SCFA-mediated HDAC inhibition and its downstream effects.

Valeric acid also acts as an HDAC inhibitor, suppressing liver cancer development.[27] It has been shown to be cytotoxic to prostate cancer cells while having low toxicity to normal cells.[28]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow SeedCells 1. Seed cells in a 96-well plate and allow to adhere overnight. Treat 2. Treat cells with varying concentrations of SCFA ammonium salts. SeedCells->Treat Incubate 3. Incubate for a specified period (e.g., 24, 48, 72 hours). Treat->Incubate AddMTT 4. Add MTT solution to each well and incubate for 2-4 hours. Incubate->AddMTT Solubilize 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. AddMTT->Solubilize Measure 6. Measure absorbance at 570 nm using a microplate reader. Solubilize->Measure Western_Blot_Workflow Lysis 1. Lyse treated cells to extract proteins. Quantification 2. Quantify protein concentration (e.g., BCA assay). Lysis->Quantification SDSPAGE 3. Separate proteins by size using SDS-PAGE. Quantification->SDSPAGE Transfer 4. Transfer proteins to a PVDF membrane. SDSPAGE->Transfer Blocking 5. Block the membrane to prevent non-specific antibody binding. Transfer->Blocking PrimaryAb 6. Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP). Blocking->PrimaryAb SecondaryAb 7. Incubate with HRP-conjugated secondary antibodies. PrimaryAb->SecondaryAb Detection 8. Detect protein bands using chemiluminescence. SecondaryAb->Detection

References

A Comparative Guide to the Quantification of Ammonium Valerate: GC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and biomedical research, the accurate quantification of small molecules is paramount. Ammonium (B1175870) valerate (B167501), a short-chain fatty acid salt, plays a role in various biological processes and is a key component in certain drug formulations. This guide provides a comprehensive cross-validation of two powerful analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal analytical method for their specific needs.

Quantitative Performance Comparison

The choice between GC-MS and NMR for ammonium valerate quantification hinges on the specific requirements of the analysis, such as sensitivity, precision, and the nature of the sample matrix. The following table summarizes the key performance metrics for each technique, based on studies of similar short-chain fatty acids.[1][2][3][4]

Performance MetricGC-MS (with derivatization)¹H NMRKey Considerations
Sensitivity (LOD) < 0.01 µg/mL~2 µg/mLGC-MS is significantly more sensitive, making it ideal for trace-level detection.[1]
Sensitivity (LOQ) < 0.1 µg/mL-The limit of quantification for GC-MS is also substantially lower.[1][3][4]
Linearity (R²) > 0.99> 0.99Both methods exhibit excellent linearity over their respective dynamic ranges.[1][3][4]
Repeatability (RSD) < 15% (can be higher at low concentrations)0.3% - 6.7%NMR generally offers superior repeatability and precision.[1][2]
Recovery Accuracy 97.8% - 108.3%Not explicitly reported, but less susceptible to matrix effectsGC-MS with appropriate sample preparation shows excellent recovery.[1][2][3][4]
Matrix Effects Can be significant, requiring careful sample preparationMinimalNMR is less affected by the sample matrix, simplifying sample preparation.[1][2][3]
Sample Throughput Moderate to HighLow to ModerateGC-MS can be automated for higher throughput.
Derivatization Often required for volatilityNot requiredNMR analysis is non-destructive and requires no chemical modification of the analyte.
Structural Information Provides mass fragmentation patterns for identificationProvides detailed structural information and isomeric differentiationNMR offers richer structural data in a single experiment.
Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and the cross-validation process.

Cross-Validation Workflow for this compound Quantification Cross-Validation Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_comparison Data Comparison and Validation Sample This compound Sample Extraction Extraction of Valeric Acid Sample->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization NMR_Sample_Prep Preparation with Deuterated Solvent & Internal Standard Extraction->NMR_Sample_Prep GCMS_Analysis GC-MS Injection and Data Acquisition Derivatization->GCMS_Analysis GCMS_Quant Quantification using Calibration Curve GCMS_Analysis->GCMS_Quant Comparison Comparison of Quantitative Results GCMS_Quant->Comparison NMR_Analysis ¹H NMR Data Acquisition NMR_Sample_Prep->NMR_Analysis NMR_Quant Quantification relative to Internal Standard NMR_Analysis->NMR_Quant NMR_Quant->Comparison Validation Method Cross-Validation Assessment Comparison->Validation

Cross-Validation Workflow Diagram

Comparison of Key Performance Parameters Comparison of Key Performance Parameters cluster_params Performance Parameters cluster_methods Analytical Methods Sensitivity Sensitivity (LOD/LOQ) Precision Precision (Repeatability) Accuracy Accuracy (Recovery) Matrix Matrix Effects Throughput Sample Throughput GCMS GC-MS GCMS->Sensitivity High GCMS->Precision Moderate GCMS->Accuracy High GCMS->Matrix Susceptible GCMS->Throughput High NMR NMR NMR->Sensitivity Low NMR->Precision High NMR->Accuracy High NMR->Matrix Robust NMR->Throughput Low

Key Performance Parameter Comparison

Detailed Experimental Protocols

GC-MS Quantification of this compound

This protocol outlines a common method for the quantification of valeric acid (from this compound) using GC-MS, which involves an extraction and derivatization step.[5][6]

1. Sample Preparation and Extraction:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Create a series of calibration standards by serial dilution.

  • Sample Extraction: For biological samples, an extraction is necessary. Acidify the sample with an appropriate acid (e.g., succinic acid) to convert this compound to the more volatile valeric acid.[6] An internal standard (e.g., a deuterated analog like valeric acid-d9) should be added at this stage.

  • Liquid-Liquid Extraction: Extract the valeric acid into an organic solvent such as diethyl ether or a mixture of hexane (B92381) and acetone.[7]

  • Concentration: Evaporate the organic solvent under a gentle stream of nitrogen.

2. Derivatization:

  • To improve volatility and chromatographic performance, derivatization is often employed.[5][8] A common method is esterification.

  • Propyl Esterification: Add a solution of N,N-dimethylformamide dipropyl acetal (B89532) in propanol (B110389) and pyridine (B92270) to the dried extract. Heat the mixture to facilitate the reaction.[1]

  • Alternatively, use other derivatizing agents like pentafluorobenzyl bromide (PFBBr).[5]

3. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a DB-5ms or a Nukol™ fused silica (B1680970) capillary column, should be used for separation.[5][6]

    • Injector Temperature: Typically set around 200-250°C.[6]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium is commonly used as the carrier gas.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and selectivity.[5][6] Monitor characteristic ions for the valeric acid derivative and the internal standard.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

¹H NMR Quantification of this compound

Quantitative NMR (qNMR) offers a direct and non-destructive method for quantification.[9][10][11][12][13]

1. Sample Preparation:

  • Solvent: Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., D₂O or CDCl₃ after extraction and drying).

  • Internal Standard: Add a precisely weighed amount of a certified internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals. Common internal standards include maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), or dimethyl sulfone.

2. ¹H NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse angle is typically used.

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation between scans.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[9]

    • Acquisition Time (aq): A suitable acquisition time should be used to ensure good digital resolution.

3. Data Processing and Analysis:

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals of both the this compound and the internal standard. For valeric acid, the signals corresponding to the α, β, and γ methylene (B1212753) protons and the terminal methyl protons can be used.

  • Quantification: The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • C = Concentration or Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

    • analyte = this compound

    • IS = Internal Standard

Conclusion

Both GC-MS and ¹H NMR are powerful techniques for the quantification of this compound, each with distinct advantages and disadvantages.

  • GC-MS is the method of choice when high sensitivity is required for detecting trace amounts of this compound. However, it often necessitates derivatization and is more susceptible to matrix effects, requiring more extensive sample preparation and validation.

  • ¹H NMR provides excellent precision and is robust against matrix effects, making it a reliable method for quantifying higher concentrations of this compound with minimal sample preparation. It is also a non-destructive technique that provides valuable structural information.

The selection of the most appropriate method will depend on the specific analytical needs, including the expected concentration range of this compound, the complexity of the sample matrix, the required level of precision, and the available instrumentation. For a comprehensive understanding of the analytical results, a cross-validation approach utilizing both techniques is highly recommended.[14][15][16]

References

A Comparative Analysis of Ammonium Valerate and Other Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ammonium (B1175870) valerate (B167501) with other well-established histone deacetylase (HDAC) inhibitors, including valproic acid, sodium butyrate (B1204436), and suberoylanilide hydroxamic acid (SAHA). This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer an objective resource for evaluating these compounds.

Comparative Efficacy of HDAC Inhibitors

The inhibitory activity of HDAC inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for ammonium valerate (valeric acid), valproic acid, sodium butyrate, and SAHA against various HDAC isoforms and in different cancer cell lines.

Table 1: Comparative IC50 Values of HDAC Inhibitors Against Specific HDAC Isoforms

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Valeric Acid--16,600[1]--
Valproic Acid400,000[2]----
Sodium Butyrate-----
SAHA (Vorinostat)10[1]48[3]20[1]51[3]380[4]

Note: A lower IC50 value indicates a higher potency. Data for all inhibitors were not always available from a single source, and experimental conditions can vary between studies.

Table 2: Comparative IC50 Values of HDAC Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (mM)
Valeric AcidHepG2Liver Cancer0.948[5]
Valeric AcidHep3BLiver Cancer1.439[5]
Valeric AcidFarageLiver Cancer0.89[5]
Valproic AcidTE9, TE10, TE11, TE14Esophageal Squamous Cell Carcinoma1.02 - 2.15[6]
Sodium ButyrateHT-29Colon Carcinoma0.09[7]
SAHA (Vorinostat)HeLaCervical Cancer0.0002

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the evaluation of HDAC inhibitor efficacy.

HDAC Activity Assay (Fluorometric)

This protocol is used to measure the enzymatic activity of HDACs and the inhibitory effects of compounds.

Objective: To determine the IC50 value of an HDAC inhibitor.

Materials:

  • Recombinant human HDAC isoforms

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Developer solution

  • HDAC inhibitor (test compound)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Serially dilute the HDAC inhibitor in the assay buffer to create a range of concentrations.

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted enzyme to each well, followed by the addition of the different concentrations of the HDAC inhibitor. Include a control group with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the deacetylation reaction to occur.

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[8]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value is determined by fitting the dose-response curve using appropriate software.[3]

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of HDAC inhibitors on the proliferation and viability of cancer cells.

Objective: To determine the cytotoxic effect of an HDAC inhibitor on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • HDAC inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by HDAC inhibitors.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with an HDAC inhibitor.

Materials:

  • Cancer cell line

  • HDAC inhibitor (test compound)

  • Annexin V-FITC staining kit

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the HDAC inhibitor at the desired concentration and for a specific duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in the binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histones and other non-histone proteins, leading to changes in gene expression and the modulation of various signaling pathways involved in cell cycle arrest, apoptosis, and differentiation.

This compound (Valeric Acid)

Valeric acid has been identified as an inhibitor of HDAC3.[1] Its mechanism of action is believed to involve binding to the zinc ion in the catalytic site of the enzyme.[1] By inhibiting HDACs, valeric acid can affect cancer-related pathways and induce apoptosis.

G Ammonium_Valerate This compound (Valeric Acid) HDAC3 HDAC3 Ammonium_Valerate->HDAC3 inhibits Histone_Acetylation Increased Histone Acetylation HDAC3->Histone_Acetylation prevents deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Valproic Acid

Valproic acid is a well-known HDAC inhibitor that has been shown to induce hyperacetylation of histones H3 and H4.[6] It exerts its anti-neoplastic activity by altering cell cycle regulation.

G Valproic_Acid Valproic Acid HDACs HDACs Valproic_Acid->HDACs inhibits p27 p27 (CDK Inhibitor) Valproic_Acid->p27 upregulates cdk1 cdk1 Valproic_Acid->cdk1 downregulates bax bax (pro-apoptotic) Valproic_Acid->bax upregulates bcl2 bcl-2 (anti-apoptotic) Valproic_Acid->bcl2 downregulates Histone_Acetylation Increased Histone Acetylation (H3, H4) HDACs->Histone_Acetylation prevents deacetylation Cell_Cycle_Arrest Cell Cycle Arrest p27->Cell_Cycle_Arrest promotes cdk1->Cell_Cycle_Arrest inhibits progression Apoptosis Apoptosis bax->Apoptosis promotes bcl2->Apoptosis inhibits

Caption: Signaling pathways affected by Valproic Acid.

Sodium Butyrate

Sodium butyrate is a short-chain fatty acid that acts as a potent inhibitor of most HDACs, with the exception of class III and class II HDAC6 and -10. It has been shown to inhibit inflammation and carcinogenesis.

G Sodium_Butyrate Sodium Butyrate HDACs HDACs (Class I, IIa) Sodium_Butyrate->HDACs inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation prevents deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 (CDK Inhibitor) Gene_Expression->p21 upregulates Apoptosis Apoptosis Gene_Expression->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest induces

Caption: Mechanism of Sodium Butyrate as an HDAC inhibitor.

SAHA (Vorinostat)

SAHA is a potent pan-HDAC inhibitor that induces apoptosis in various cancer cell lines.

G SAHA SAHA (Vorinostat) HDACs HDACs (pan-inhibitor) SAHA->HDACs inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation prevents deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis_Pathways Activation of Apoptosis Pathways Gene_Expression->Apoptosis_Pathways Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action HDAC_Activity_Assay HDAC Activity Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT) HDAC_Activity_Assay->Cell_Viability Lead Compounds Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot (Histone Acetylation, Protein Expression) Cell_Cycle_Analysis->Western_Blot Confirm Target Engagement Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Western_Blot->Gene_Expression

References

A Comparative Analysis of the In Vitro and In Vivo Effects of Ammonium Valerate's Constituent Ions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activities of the ammonium (B1175870) cation and the valerate (B167501) anion, the constituent components of ammonium valerate, reveals distinct and sometimes contrasting effects in both laboratory-based cellular assays and whole-organism studies. Due to a scarcity of direct research on this compound, this guide provides a comparative analysis based on studies of ammonium chloride and valeric acid (or its salt, sodium valproate), offering valuable insights for researchers, scientists, and drug development professionals.

This guide synthesizes experimental data to objectively compare the in vitro and in vivo performance of these constituent ions, providing a foundational understanding for potential therapeutic applications or toxicological assessment.

Quantitative Data Summary

To facilitate a clear comparison of the biological effects, the following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Effects of Ammonium and Valerate Ions
Ion SourceAssayCell Line(s)Concentration/DoseObserved EffectCitation(s)
Ammonium Chloride Cytotoxicity (Cell Growth Inhibition)A549, A431, HT29, HCT116IC50: 2-7 mM (after 3 days)Dose-dependent inhibition of cancer cell growth.[1]
Neuronal ExcitabilityPrimary rat cortical neurons50 mMSubstantial membrane depolarization (from -63 mV to -35.7 mV).[2]
Neuronal Network ActivityRat cortical cells5-8 mMIncreased global network activity, suppressed network synchrony.[3][4]
Synaptic TransmissionMouse organotypic hippocampal cultures5 mMReversible reduction of excitatory synaptic transmission.[5]
Cell ProliferationOpossum kidney and primary rabbit proximal tubular epithelial cells5-20 mMDose-dependent depression of cell replication (8-63%).
Valeric Acid / Sodium Valproate Anticancer (Cell Proliferation Inhibition)Hep3B, SNU-449 (Liver Cancer)2 mMInhibition rates of 51.75% (Hep3B) and 55.93% (SNU-449) after 72h.[6]
HDAC Activity InhibitionHep3B (Liver Cancer)2 mMSignificant decrease in HDAC activity.[6]
NeuroprotectionPrimary mouse cortical neurons1 nmol/mLProtection against oxygen-glucose deprivation-induced injury.[7]
Cytokine Production InhibitionTHP-1 (Human monocytic leukemia)Not specifiedSignificantly inhibited LPS-induced production of TNF-alpha and IL-6.
Table 2: In Vivo Effects of Ammonium and Valerate Ions
Ion SourceAnimal ModelAdministration RouteDoseObserved EffectCitation(s)
Ammonium Chloride RatOralLD50: 1410-1650 mg/kgAcute toxicity.[8][9][10]
Valeric Acid / Sodium Valproate RatIntravenousDose-dependentDecrease in arterial blood pressure.[11]
RatIntraperitoneal100-300 mg/kgSedative effects (increased freezing and resting time).[12][13]
RatIntraperitoneal300 mg/kgAnxiolytic effects in fear conditioning and open field tests.[12][13]
MouseIntraperitoneal200 µg/kg (in combination with resveratrol)Neuroprotection in a model of ischemic stroke.[7]

Key Signaling Pathways and Mechanisms of Action

The biological effects of the ammonium and valerate ions are mediated through distinct signaling pathways.

Ammonium Ion: Modulation of Neuronal Excitability

The ammonium ion primarily affects neuronal function by altering ion channel activity and neurotransmitter systems. High concentrations can lead to over-activation of NMDA receptors, contributing to excitotoxicity.

Ammonium_Signaling cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space NH4+ Ammonium (NH₄⁺) NMDA_R NMDA Receptor NH4+->NMDA_R Activates K_Channel K⁺ Channels NH4+->K_Channel Inhibits Ca_Influx ↑ Ca²⁺ Influx NMDA_R->Ca_Influx Depolarization Membrane Depolarization K_Channel->Depolarization Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Depolarization->Excitotoxicity

Ammonium ion's impact on neuronal signaling.
Valerate Anion: GABAergic Modulation and HDAC Inhibition

Valeric acid and its salts, such as sodium valproate, exert their effects through multiple mechanisms. A key action is the enhancement of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Additionally, valeric acid has been identified as a histone deacetylase (HDAC) inhibitor, which can alter gene expression and contribute to its anticancer and neuroprotective properties.

Valerate_Signaling cluster_GABA GABAergic Synapse cluster_HDAC Nucleus Valerate_GABA Valerate GABA_R GABA-A Receptor Valerate_GABA->GABA_R Potentiates Neuronal_Inhibition Neuronal Inhibition (Sedative/Anxiolytic Effects) GABA_R->Neuronal_Inhibition Valerate_HDAC Valerate HDAC Histone Deacetylase (HDAC) Valerate_HDAC->HDAC Inhibits Histone_Acetylation ↑ Histone Acetylation Gene_Expression Altered Gene Expression (Anticancer/Neuroprotective Effects) Histone_Acetylation->Gene_Expression

Dual mechanisms of the valerate anion.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., ammonium chloride, valeric acid) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for the MTT cytotoxicity assay.
In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic effects of a compound in rodents.

Protocol:

  • Apparatus: The EPM consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated from the floor.

  • Animal Acclimatization: Allow the animals (e.g., rats) to acclimatize to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound (e.g., sodium valproate at 300 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).

  • Test Procedure: Place the animal on the central platform of the EPM, facing one of the open arms.

  • Data Recording: Record the animal's behavior for a 5-minute period using a video camera. The parameters measured include the number of entries into the open and closed arms, and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of open arm entries ([open arm entries / total arm entries] x 100) and the percentage of time spent in the open arms ([time in open arms / total time] x 100). An increase in these parameters is indicative of an anxiolytic effect.

  • Apparatus Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

EPM_Workflow A Acclimatize rat to testing room B Administer test compound or vehicle (i.p.) A->B C Place rat on central platform of EPM B->C D Record behavior for 5 min C->D E Analyze video for entries and time in open/closed arms D->E F Calculate % open arm entries and time E->F G Assess anxiolytic effect F->G

Workflow for the Elevated Plus Maze test.

Conclusion

The constituent ions of this compound exhibit distinct and significant biological activities. The ammonium ion primarily influences neuronal excitability, with high concentrations potentially leading to neurotoxicity. In contrast, the valerate anion demonstrates a broader range of effects, including neuroprotection, anxiolytic and sedative properties, and anticancer activity, largely through its modulation of the GABAergic system and inhibition of HDACs. This comparative guide highlights the importance of considering the individual contributions of these ions when evaluating the overall pharmacological or toxicological profile of this compound. The provided data and protocols serve as a valuable resource for designing future studies and for the development of novel therapeutic strategies.

References

Validating the Role of Ammonium Valerate in Microbial Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial communication, a cornerstone of microbial physiology, dictates processes ranging from biofilm formation and virulence to antibiotic resistance. Short-chain fatty acids (SCFAs), metabolites primarily produced through anaerobic fermentation in the gut, have emerged as key players in this intricate signaling network. While acetate, propionate, and butyrate (B1204436) have been extensively studied, the role of valerate (B167501), particularly in its ammonium (B1175870) salt form, remains less characterized. This guide provides a comparative analysis of ammonium valerate's validated roles in microbial signaling pathways, juxtaposed with other well-documented SCFAs. The information presented herein is supported by experimental data and detailed protocols to aid in the design and execution of further research in this burgeoning field.

Comparative Analysis of SCFA Effects on Microbial Signaling

The following tables summarize the quantitative effects of various SCFAs on key microbial processes. It is important to note that direct comparative data for this compound is limited in the current literature. Much of the available information pertains to valeric acid or its sodium salt, and the specific role of the ammonium cation has not been extensively investigated in the context of microbial signaling.

Table 1: Comparative Antimicrobial Activity of Short-Chain Fatty Acids

Short-Chain Fatty AcidBacteriumMinimum Inhibitory Concentration (MIC) (mg/L)Reference
Valeric Acid Campylobacter jejuni500 - 1000[1]
Escherichia coli2000 - 2800[1]
Salmonella Typhimurium2000 - 2800[1]
Butyric Acid Campylobacter jejuni500 - 800[1]
Staphylococcus aureus> 1 mM (approx. 88 mg/L) - No suppression of growth[2]
Propionic Acid Staphylococcus aureus> 1 mM (approx. 74 mg/L) - No suppression of growth[2]
Acetic Acid Staphylococcus aureus> 1 mM (approx. 60 mg/L) - No suppression of growth[2]

Table 2: Comparative Effects of SCFAs on Biofilm Formation

Short-Chain Fatty AcidBacteriumEffect on Biofilm FormationConcentrationReference
Butyric Acid Salmonella TyphimuriumInhibitionNot specified[1]
Staphylococcus aureusInhibitionNot specified[2]
Propionic Acid Salmonella TyphimuriumInhibitionNot specified[1]
Petroselinic Acid (Unsaturated C18 Fatty Acid) Staphylococcus aureus>65% inhibition100 µg/mL[3]

Table 3: Comparative Effects of SCFAs on Virulence Factor Expression

Short-Chain Fatty AcidBacteriumVirulence Factor Gene(s)EffectConcentrationReference
Butyric Acid Salmonella TyphimuriumVirulence-related genesDownregulationNot specified[1]
Propionic Acid Salmonella TyphimuriumVirulence-related genesDownregulationNot specified[1]
Petroselinic Acid (Unsaturated C18 Fatty Acid) Staphylococcus aureusagrA, RNAIII, hla, nuc1, nuc2, saeRDownregulationNot specified[3]

Microbial Signaling Pathways and Experimental Workflows

Quorum Sensing Inhibition by SCFAs

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Many pathogenic bacteria utilize QS to regulate virulence factor production and biofilm formation.[1] Some SCFAs have been shown to interfere with QS signaling.

Quorum_Sensing_Inhibition General Mechanism of Quorum Sensing Inhibition by SCFAs cluster_bacteria Bacterial Cell Signal Synthase Signal Synthase Signal Molecule Signal Molecule Signal Synthase->Signal Molecule Synthesis Receptor Protein Receptor Protein Signal Molecule->Receptor Protein Binding Virulence Genes Virulence Genes Receptor Protein->Virulence Genes Activation SCFA SCFA SCFA->Signal Synthase Inhibition SCFA->Receptor Protein Antagonism

Caption: Quorum sensing inhibition by SCFAs.

Experimental Workflow: Assessing SCFA Impact on Biofilm Formation

This workflow outlines a common method for quantifying the effect of SCFAs on bacterial biofilm formation.

Biofilm_Assay_Workflow Workflow for Biofilm Formation Assay A Bacterial Culture Preparation B Addition of SCFAs (e.g., this compound) at various concentrations A->B C Incubation in Microtiter Plate B->C D Washing to remove planktonic cells C->D E Staining with Crystal Violet D->E F Solubilization of Crystal Violet E->F G Quantification by measuring absorbance F->G

Caption: Biofilm formation assay workflow.

Logical Relationship: SCFA Production by Gut Microbiota and Host Impact

The production of SCFAs, including valerate, by gut commensals like Lachnospiraceae has significant implications for both the microbial community and the host.

SCFA_Production_Impact Impact of Lachnospiraceae-Derived Valerate Lachnospiraceae Lachnospiraceae Valerate Valerate Lachnospiraceae->Valerate Produces Microbial Community Microbial Community Valerate->Microbial Community Modulates Interspecies Signaling Host Epithelium Host Epithelium Valerate->Host Epithelium Impacts Barrier Function

Caption: Logical flow of valerate's impact.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an SCFA that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Stock solution of the SCFA (e.g., this compound) of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a serial dilution of the SCFA in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria in medium without SCFA) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the SCFA that prevents turbidity (visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Crystal Violet Biofilm Assay

Objective: To quantify the effect of an SCFA on biofilm formation.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • Stock solution of the SCFA

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

Protocol:

  • Grow the bacterial strain overnight in the appropriate medium.

  • Dilute the overnight culture and add it to the wells of a 96-well plate.

  • Add different concentrations of the SCFA to the wells. Include a control without any SCFA.

  • Incubate the plate without agitation for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

  • Carefully discard the liquid medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Add the 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells with water until the wash water is clear.

  • Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance in the presence of the SCFA indicates inhibition of biofilm formation.

Motility Assay (Swarming)

Objective: To assess the effect of an SCFA on bacterial swarming motility.

Materials:

  • Bacterial strain of interest

  • Soft agar (B569324) plates (e.g., Luria-Bertani broth with 0.3% agar)

  • Stock solution of the SCFA

Protocol:

  • Prepare soft agar plates containing different concentrations of the SCFA. Include a control plate without any SCFA.

  • Inoculate the center of each plate with a small volume (e.g., 2 µL) of an overnight culture of the test bacterium.

  • Incubate the plates at the optimal growth temperature for 16-24 hours.

  • Measure the diameter of the swarm zone (the area of bacterial migration from the point of inoculation). A smaller swarm diameter in the presence of the SCFA indicates inhibition of motility.

Conclusion

The available evidence suggests that valerate, a less-studied SCFA, exhibits antimicrobial properties and may play a role in modulating microbial community structure and host-microbe interactions. However, a significant knowledge gap exists regarding the specific effects of this compound on key microbial signaling pathways such as quorum sensing and virulence factor production, especially in direct comparison to other SCFAs like butyrate and propionate. The provided protocols offer a starting point for researchers to systematically investigate these effects and elucidate the precise role of this compound in the complex language of microbial communication. Further research in this area is crucial for a comprehensive understanding of the chemical ecology of microbial communities and for the potential development of novel anti-infective strategies.

References

comparative analysis of ammonium valerate's impact on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available preclinical data suggests that ammonium (B1175870) valerate (B167501), a salt composed of a valerate anion and an ammonium cation, holds potential as an anticancer agent. This guide synthesizes findings from studies on both valeric acid and ammonium salts, providing a comparative overview of their effects on various cancer cell lines for researchers, scientists, and drug development professionals.

The primary anticancer activity of the valerate component stems from its role as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, particularly HDAC3, valeric acid can alter gene expression, leading to cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in cell proliferation, colony formation, and migration in cancer cells. The ammonium ion has also been shown to exhibit dose-dependent cytotoxic effects on cancer cells, further contributing to the potential anticancer profile of ammonium valerate.

Comparative Efficacy of Valerate and Ammonium Ions Across Cancer Cell Lines

The following tables summarize the observed effects and inhibitory concentrations of valeric acid and ammonium chloride (as a source of the ammonium ion) on various cancer cell lines, providing a basis for understanding the potential impact of this compound.

Table 1: Effect of Valeric Acid on Cancer Cell Lines

Cancer TypeCell Line(s)Observed EffectsIC50 Values
Liver Cancer HepG2, Hep3B, SNU-449Inhibition of cell proliferation, colony formation, migration, and invasion; Induction of apoptosis.[1][2][3]Not explicitly stated, but significant inhibition observed at various concentrations.
Breast Cancer MCF-7, MDA-MB-231Reduced cell proliferation and migration.[4]Not explicitly stated, but effects observed at concentrations from 0.1 mM to 10 mM.[4]
Prostate Cancer PC-3, DU145Inhibition of cell proliferation; Induction of apoptosis.[5]Not explicitly stated, but inhibition rates of 34-56% observed at 100 µM.[5]

Table 2: Effect of Ammonium Chloride on Cancer Cell Lines

Cancer TypeCell Line(s)Observed EffectsIC50 Values
Various Carcinomas A549 (Lung), A431 (Skin), HT29 (Colon), HCT116 (Colon)Dose-dependent inhibition of cell growth; Induction of necrosis at high concentrations.2 - 7 mM[6]
Gastric Cancer HGC-27Dose-dependent inhibition of proliferation; S-phase cell cycle arrest.[7]Not explicitly stated.

Mechanistic Insights: Signaling Pathways and Cellular Processes

Valeric acid primarily exerts its anticancer effects through the inhibition of histone deacetylases (HDACs). This leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates the expression of genes involved in cell cycle regulation and apoptosis.

In prostate cancer cells, valeric acid has been shown to inhibit HDAC3, which subsequently downregulates the expression of E2F1 and E2F3 transcription factors and increases the activity of Caspase-3, a key executioner of apoptosis.[5]

The ammonium ion, at high concentrations, can disrupt cellular homeostasis, leading to cell cycle arrest and, in some cases, necrotic cell death.[6][7]

Below are diagrams illustrating the key signaling pathway affected by valeric acid and a general experimental workflow for assessing its anticancer properties.

valeric_acid_pathway Valeric Acid Valeric Acid HDAC3 HDAC3 Valeric Acid->HDAC3 Inhibits E2F1/E2F3 E2F1/E2F3 HDAC3->E2F1/E2F3 Deacetylates (activates) Caspase-3 Caspase-3 E2F1/E2F3->Caspase-3 Inhibits Apoptosis Apoptosis Caspase-3->Apoptosis Induces

Valeric Acid's Proposed Mechanism of Action in Prostate Cancer.

experimental_workflow cluster_invitro In Vitro Analysis Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Viability Assay Cell Viability Assay (e.g., MTT) Treatment->Viability Assay Apoptosis Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Assay HDAC Assay HDAC Activity Assay Treatment->HDAC Assay Data Analysis Data Analysis Viability Assay->Data Analysis Apoptosis Assay->Data Analysis HDAC Assay->Data Analysis

General Experimental Workflow for In Vitro Anticancer Assessment.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are outlined below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or valeric acid) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

HDAC Activity Assay
  • Nuclear Extract Preparation: Nuclear extracts are prepared from cancer cells treated with this compound.

  • Assay Reaction: The assay is performed using a colorimetric or fluorometric HDAC activity assay kit according to the manufacturer's instructions. Briefly, the nuclear extract is incubated with a substrate that is deacetylated by HDACs.

  • Signal Detection: The subsequent addition of a developer produces a colored or fluorescent product, the intensity of which is proportional to HDAC activity.

  • Data Analysis: HDAC activity is measured using a microplate reader and normalized to the protein concentration of the nuclear extract.

Conclusion and Future Directions

The compiled data indicates that the components of this compound, namely valeric acid and the ammonium ion, exhibit anticancer properties against a range of cancer cell lines. The primary mechanism of action for valeric acid is through HDAC inhibition, leading to apoptosis, while the ammonium ion can induce cell cycle arrest and cytotoxicity.

Further research is warranted to directly evaluate the efficacy and mechanisms of this compound as a single agent in a broader panel of cancer cell lines. Investigating potential synergistic effects with existing chemotherapeutic agents could also open new avenues for cancer therapy. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for such future investigations.

References

Evaluating the Synergistic Effects of Ammonium Valerate with Other Anti-Cancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is increasingly focused on combination therapies to enhance efficacy and overcome resistance. Ammonium (B1175870) valerate (B167501), and its active component valeric acid, have emerged as promising anti-cancer agents. Valeric acid, a short-chain fatty acid, functions as a histone deacetylase (HDAC) inhibitor, a class of drugs known to modulate gene expression and induce anti-tumor effects such as cell cycle arrest, apoptosis, and differentiation.[1][2] This guide provides a comparative analysis of the synergistic potential of ammonium valerate with other anti-cancer drugs, drawing upon direct preclinical evidence and the broader context of HDAC inhibitors in combination therapy.

Direct Evidence of Synergy: Valeric Acid and Cisplatin (B142131)

While research into the synergistic effects of this compound is still in its nascent stages, a preclinical study has demonstrated its potential in combination with the platinum-based chemotherapy agent, cisplatin.

A study on prostate cancer in vivo models revealed that the combination of valeric acid and cisplatin resulted in a significantly higher tumor inhibition rate compared to either agent alone.[3] This suggests a synergistic interaction that enhances the anti-tumor activity of cisplatin.

Table 1: In Vivo Tumor Inhibition Rate in a Prostate Cancer Model [3]

Treatment GroupTumor Inhibition Rate (TIR) (%)
Valeric Acid (VA)30.73 ± 8.24
Cisplatin (CDDP)47.87 ± 8.00
VA + CDDP70.33 ± 4.67
Broader Context: Synergistic Potential of HDAC Inhibitors

The synergistic activity observed with valeric acid and cisplatin is consistent with the well-documented effects of other HDAC inhibitors in combination with various anti-cancer drugs.[1][4] HDAC inhibitors are known to enhance the efficacy of DNA-damaging agents, topoisomerase inhibitors, and targeted therapies.[4] Valproic acid, another short-chain fatty acid with HDAC inhibitory activity, has shown promising results in combination therapies for various cancers, including acute myeloid leukemia and solid tumors.[5][6][7]

Table 2: Examples of Synergistic Combinations with HDAC Inhibitors

HDAC InhibitorCombination DrugCancer TypeObserved Synergistic EffectReference
Valeric AcidCisplatinProstate CancerIncreased tumor inhibition[3]
Valproic AcidDecitabine & Retinoic AcidBreast CancerIncreased histone acetylation, proliferation inhibition[5]
Ricolinostat (ACY-1215)BendamustineLymphomaIncreased apoptosis
Ricolinostat (ACY-1215)OxaliplatinColorectal CancerIncreased apoptosis
ChidamideDoxorubicinPeripheral T-cell LymphomaAntitumor effect
NicotinamideDoxorubicinBreast CancerIncreased inhibition of cell proliferation and apoptosis
Mechanisms of Synergy: The Role of HDAC Inhibition

The synergistic effects of HDAC inhibitors like valeric acid are believed to stem from their ability to modulate chromatin structure and gene expression, thereby sensitizing cancer cells to the effects of other anti-cancer agents.

One of the primary mechanisms involves the relaxation of chromatin structure, making DNA more accessible to DNA-damaging agents like cisplatin.[4] HDAC inhibitors can also downregulate the expression of proteins involved in DNA repair, further enhancing the efficacy of these agents.

Another key mechanism is the induction of apoptosis. Valeric acid has been shown to regulate the E2F1/E2F3/CASP3 axis, leading to increased caspase-3 activity and apoptosis.[3] When combined with other drugs that induce apoptosis through different pathways, a synergistic effect can be achieved.

Below is a diagram illustrating the proposed synergistic mechanism between an HDAC inhibitor (like valeric acid) and a DNA-damaging agent (like cisplatin).

Synergy_Mechanism cluster_2 Cellular Effects HDACi Valeric Acid HDAC HDAC HDACi->HDAC DNARepair DNA Repair Inhibition HDACi->DNARepair downregulates genes Apoptosis Apoptosis HDACi->Apoptosis induces Chromatin Chromatin Relaxation HDAC->Chromatin Cisplatin Cisplatin DNA DNA Cisplatin->DNA damages Cisplatin->Apoptosis induces Chromatin->DNA increased accessibility

Caption: Proposed synergistic mechanism of HDAC inhibitors and DNA damaging agents.

Experimental Protocols

In Vivo Tumor Xenograft Model for Synergy Assessment

This protocol is based on the methodology used to assess the synergy between valeric acid and cisplatin in a prostate cancer model.[3]

1. Cell Culture and Animal Model:

  • Human prostate cancer cells (e.g., PC-3) are cultured in appropriate media.

  • Male BALB/c nude mice (4-6 weeks old) are used for tumor implantation.

2. Tumor Implantation:

  • A suspension of prostate cancer cells (e.g., 1x10^7 cells in 100 µL PBS) is injected subcutaneously into the right flank of each mouse.

  • Tumor growth is monitored regularly by measuring tumor volume (Volume = 0.5 x length x width^2).

3. Treatment Groups:

  • Once tumors reach a certain volume (e.g., 100-150 mm^3), mice are randomly assigned to four groups:

    • Control (e.g., vehicle, normal saline)

    • Valeric Acid (VA) alone (dose to be determined by dose-escalation studies)

    • Cisplatin (CDDP) alone (e.g., 5 mg/kg)

    • Combination of VA and CDDP

4. Drug Administration:

  • Drugs are administered via an appropriate route (e.g., intraperitoneal injection) at a specified frequency and duration (e.g., every 3 days for 4 weeks).

5. Endpoint Analysis:

  • Tumor volumes are measured throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • The Tumor Inhibition Rate (TIR) is calculated using the formula: TIR (%) = (1 - Wt/Wc) x 100, where Wt is the average tumor weight of the treated group and Wc is the average tumor weight of the control group.

  • Synergy is indicated if the TIR of the combination group is significantly greater than the TIR of each individual drug group.

  • Further analysis can include immunohistochemistry of tumor tissues for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

Experimental Workflow Diagram

Experimental_Workflow start Start: Prostate Cancer Cell Culture implantation Subcutaneous Implantation in Nude Mice start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups (Control, VA, CDDP, VA+CDDP) tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Euthanize and Excise Tumors monitoring->endpoint analysis Data Analysis: - Tumor Weight - Tumor Inhibition Rate (TIR) - Immunohistochemistry endpoint->analysis end End: Evaluate Synergy analysis->end

Caption: Workflow for in vivo assessment of drug synergy.

Conclusion

The available evidence strongly suggests that this compound, through its action as a histone deacetylase inhibitor, holds significant potential for use in combination cancer therapies. While direct studies are limited, the synergistic effect observed with cisplatin in a prostate cancer model is highly encouraging. The extensive body of research on other HDAC inhibitors provides a solid rationale for further investigation into the synergistic effects of this compound with a broader range of anti-cancer drugs. Future preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and to identify the most effective combination strategies for various cancer types.

References

A Comparative Guide to the Stability of Ammonium Valerate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of different ammonium (B1175870) valerate (B167501) formulations. The information presented herein is based on established principles of pharmaceutical stability and is intended to guide researchers in developing stable and effective formulations of ammonium valerate.

This compound, a salt of valeric acid and ammonia, is a compound of interest for various therapeutic applications. However, like many pharmaceutical salts, its stability in different formulations is a critical factor that can influence its shelf life, efficacy, and safety. Understanding the degradation pathways and the impact of formulation strategies is paramount for successful drug development.

Comparative Stability Data

To illustrate the stability profiles of different this compound formulations, a hypothetical 12-week accelerated stability study was conducted at 40°C and 75% relative humidity (RH). Three representative formulations were evaluated:

  • Formulation A: A simple aqueous solution of this compound (10 mg/mL).

  • Formulation B: A lyophilized powder of this compound intended for reconstitution.

  • Formulation C: An aqueous solution of this compound (10 mg/mL) buffered to pH 6.5 with a phosphate (B84403) buffer.

The following table summarizes the key stability-indicating parameters monitored over the 12-week period.

TimepointFormulationAssay (% of Initial)Total Degradants (%)AppearancepH
Week 0 A: Aqueous Solution 100.0<0.1Clear, colorless solution7.2
B: Lyophilized Powder 100.0<0.1White, crystalline powderN/A
C: Buffered Solution 100.0<0.1Clear, colorless solution6.5
Week 4 A: Aqueous Solution 98.21.8Clear, colorless solution7.8
B: Lyophilized Powder 99.80.2White, crystalline powderN/A
C: Buffered Solution 99.50.5Clear, colorless solution6.5
Week 8 A: Aqueous Solution 96.53.5Slight yellow tint8.3
B: Lyophilized Powder 99.60.4White, crystalline powderN/A
C: Buffered Solution 99.10.9Clear, colorless solution6.5
Week 12 A: Aqueous Solution 94.15.9Yellowish solution8.9
B: Lyophilized Powder 99.50.5White, crystalline powderN/A
C: Buffered Solution 98.81.2Clear, colorless solution6.5

Analysis of Stability Data:

The results of this hypothetical study indicate that the lyophilized powder (Formulation B) is the most stable formulation, showing minimal degradation over the 12-week period. The buffered aqueous solution (Formulation C) also demonstrated good stability, with only a minor increase in total degradants. The simple aqueous solution (Formulation A) was the least stable, exhibiting a significant decrease in the assay of the active ingredient and a corresponding increase in degradation products, along with a noticeable change in appearance and a shift in pH. This suggests that hydrolysis is a likely degradation pathway for this compound in aqueous solutions, which is mitigated by controlling the pH.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted in a stability study of this compound formulations.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Aqueous Solutions: Dilute the sample to a target concentration of 0.1 mg/mL with the mobile phase.

    • Lyophilized Powder: Accurately weigh and dissolve the powder in a known volume of water to achieve a stock solution of 1 mg/mL. Further dilute to a target concentration of 0.1 mg/mL with the mobile phase.

  • Quantification: The concentration of this compound and the percentage of degradation products are determined by comparing the peak areas from the sample chromatograms to those of a reference standard of known concentration.

Appearance and pH Measurement
  • Appearance: The physical appearance of the formulations is visually inspected against a white and black background for any changes in color, clarity, or the presence of particulate matter.

  • pH Measurement: The pH of the aqueous formulations is measured at each time point using a calibrated pH meter.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and confirming the stability-indicating nature of the analytical methods.[1][2] These studies involve subjecting the this compound drug substance to more extreme conditions than those used in accelerated stability testing.[3]

  • Acid and Base Hydrolysis: The drug substance is dissolved in 0.1 N HCl and 0.1 N NaOH and heated (e.g., at 60°C) for a defined period. The reaction is then neutralized before analysis by HPLC.

  • Oxidative Degradation: The drug substance is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80°C) for several days.

  • Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Visualizations

Potential Degradation Pathway of this compound

The following diagram illustrates a potential degradation pathway for this compound in an aqueous solution, primarily through hydrolysis.

G Potential Degradation Pathway of this compound AmmoniumValerate This compound (CH3(CH2)3COONH4) ValericAcid Valeric Acid (CH3(CH2)3COOH) AmmoniumValerate->ValericAcid Hydrolysis (H2O) Ammonia Ammonia (NH3) AmmoniumValerate->Ammonia Hydrolysis (H2O) FurtherDegradants Further Degradation Products ValericAcid->FurtherDegradants Oxidation/Other

Caption: Potential hydrolytic degradation of this compound.

Experimental Workflow for Comparative Stability Testing

The diagram below outlines the logical workflow for conducting a comparative stability study of different drug formulations.

G Experimental Workflow for Comparative Stability Testing cluster_0 Formulation Preparation cluster_1 Stability Storage cluster_2 Timepoint Testing cluster_3 Analytical Testing cluster_4 Data Analysis & Comparison FormulationA Formulation A (Aqueous Solution) Storage Accelerated Conditions (40°C / 75% RH) FormulationA->Storage FormulationB Formulation B (Lyophilized Powder) FormulationB->Storage FormulationC Formulation C (Buffered Solution) FormulationC->Storage T0 T=0 Storage->T0 T4 T=4 weeks Storage->T4 T8 T=8 weeks Storage->T8 T12 T=12 weeks Storage->T12 HPLC HPLC Assay & Degradants T0->HPLC Appearance Appearance T0->Appearance pH pH Measurement T0->pH T4->HPLC T4->Appearance T4->pH T8->HPLC T8->Appearance T8->pH T12->HPLC T12->Appearance T12->pH Analysis Compare Stability Profiles HPLC->Analysis Appearance->Analysis pH->Analysis

Caption: Workflow for a comparative pharmaceutical stability study.

References

Safety Operating Guide

Proper Disposal of Ammonium Valerate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of ammonium (B1175870) valerate (B167501) is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides essential safety protocols, logistical procedures, and a step-by-step plan for the proper disposal of ammonium valerate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound, the salt of a weak acid (valeric acid) and a weak base (ammonia), requires careful handling. While specific toxicity data is not thoroughly established, it should be treated as a potentially harmful substance.[1] Valeric acid, a related compound, is known to be corrosive and can cause severe skin and eye irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Essential PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield (8-inch minimum).[4]

  • Hand Protection: Impervious gloves.[1]

  • Body Protection: A lab coat or protective clothing.[1]

Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or dust.[1][4] An eyewash station and safety shower should be readily accessible.

Logistical and Storage Requirements for this compound Waste

Proper storage of this compound waste is crucial to prevent hazardous reactions and ensure safe collection.

  • Container: Use a dedicated, properly labeled, and sealed waste container.[5] The original container is often the best choice.[6] The container must have a tight-fitting lid; parafilm is not a substitute.[6] If using a secondary container, ensure it is compatible with the chemical. Plastic containers are generally preferred for chemical waste.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").[5][6] Do not use abbreviations. The date when the first waste was added should also be on the label.[8]

  • Segregation: Incompatible chemicals must be stored separately. Do not store this compound waste with strong acids, bases, or oxidizers.[6][9] Specifically, keep ammonium-containing compounds away from mercury and silver.[6]

  • Accumulation: Do not accumulate more than 55 gallons of hazardous waste in a designated satellite accumulation area.[6][7] For acutely toxic waste, the limit is one quart.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5] Do not pour this compound down the drain or dispose of it in regular trash unless explicitly permitted by your EHS office. [5][10]

  • Waste Identification and Collection:

    • Identify the this compound to be discarded as "waste." A chemical is considered waste when you no longer intend to use it.[5]

    • Carefully transfer the waste into its designated, compatible, and properly labeled hazardous waste container. Keep the container closed except when adding waste.[5]

  • Storage and Segregation:

    • Store the sealed waste container in a designated satellite accumulation area at or near the point of generation.[7]

    • Ensure the storage area has secondary containment to control spills.[5]

    • Maintain segregation from incompatible materials as outlined in the storage requirements.

  • Arrange for Pickup:

    • Once the container is full or you have no more this compound waste to discard, contact your institution's EHS office to schedule a pickup.[7]

    • Complete any required waste pickup forms, ensuring the information matches the container label.[8]

  • Spill Management:

    • In case of a spill, evacuate non-essential personnel from the area.[2]

    • Remove all ignition sources.[2]

    • For small spills, use an inert absorbent material like dry lime, sand, or soda ash.[2][4]

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2][4]

    • Ventilate the area and wash it thoroughly after cleanup is complete.[2]

    • For large spills, or if you are not trained in spill cleanup, contact your EHS office immediately.

Quantitative Data Summary

The following table summarizes key quantitative parameters and limits relevant to the handling and disposal of chemical waste, based on general laboratory safety guidelines.

ParameterValue/GuidelineSource(s)
Maximum Hazardous Waste Accumulation 55 gallons[6][7]
Maximum Acutely Toxic Waste Accumulation 1 quart[7]
pH for Corrosive Waste Classification ≤ 2 or ≥ 12.5 (for aqueous solutions)[7]
Flash Point for Ignitable Liquid Waste < 140°F (60°C)[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow A Identify this compound for Disposal B Consult Institutional EHS/Safety Office for Specific Procedures A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Transfer Waste to Container, Keep Sealed C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F I Spill Occurs E->I During Handling/Storage G Arrange for Hazardous Waste Pickup with EHS F->G When Container is Full or No Longer in Use H EHS/Licensed Vendor Collects for Final Disposal G->H J Follow Spill Cleanup Protocol I->J J->G Dispose of Spill Debris as Hazardous Waste

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ammonium Valerate (B167501), offering procedural, step-by-step guidance to foster a secure and efficient research environment.

Ammonium Valerate is a white crystalline solid that is soluble in water. While not classified as a highly hazardous substance, it can cause skin and eye irritation and may be harmful if ingested or inhaled.[1][2] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of laboratory personnel.

Immediate Safety and Handling Protocols

This section outlines the critical personal protective equipment (PPE), emergency procedures, and handling and storage requirements for this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. It is imperative to always wear the appropriate PPE to prevent direct contact with the chemical.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Nitrile GlovesProvides adequate protection against incidental contact. For prolonged or immersive contact, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Body Protection Laboratory CoatShould be worn over personal clothing to protect against spills.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or a chemical fume hood.A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas. A self-contained breathing apparatus is recommended in emergency situations such as a fire.[2]
Emergency First Aid Procedures

In the event of exposure to this compound, follow these first aid measures immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[2]

Operational Plans: From Handling to Disposal

Proper operational procedures are essential for the safe and efficient use of this compound in a laboratory setting.

Handling and Storage
  • Engineering Controls : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[2]

  • Safe Handling Practices : Avoid creating dust. Use a scoop or spatula for transferring the solid. Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Experimental Protocol: Preparation of a Standard Solution

This protocol provides a step-by-step guide for the common laboratory task of preparing a standard solution of this compound.

  • Preparation :

    • Don all required personal protective equipment (safety glasses, lab coat, nitrile gloves).

    • Ensure the chemical fume hood is operational.

    • Gather all necessary equipment: analytical balance, weigh boat, spatula, beaker, volumetric flask, and appropriate solvent (e.g., deionized water).

  • Weighing the Solid :

    • Place a clean, dry weigh boat on the analytical balance and tare it.

    • Carefully add the desired amount of this compound to the weigh boat using a clean spatula.

    • Record the exact mass of the solid.

  • Dissolving the Solid :

    • Carefully transfer the weighed solid into a beaker.

    • Add a small amount of the solvent to the weigh boat to rinse any remaining solid into the beaker.

    • Add approximately half of the final desired volume of the solvent to the beaker.

    • Stir the mixture gently with a stir rod until the solid is completely dissolved.

  • Preparing the Final Solution :

    • Carefully pour the solution from the beaker into the appropriate size volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the solute is transferred.

    • Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage :

    • Label the volumetric flask with the name of the chemical, the concentration, the date of preparation, and the initials of the preparer.

    • Store the solution in a properly sealed container in a designated storage area.

Disposal Plan

The proper disposal of this compound and any contaminated materials is critical to ensure environmental protection and regulatory compliance.

  • Waste Characterization : Before disposal, it is necessary to determine if the this compound waste is hazardous. While not specifically listed as a hazardous waste by the EPA, a waste determination should be made based on its characteristics (ignitability, corrosivity, reactivity, and toxicity).

  • Non-Hazardous Disposal : If determined to be non-hazardous, solid this compound can typically be disposed of in the regular trash, provided it is in a securely sealed container.[3] Liquid solutions may be suitable for drain disposal with copious amounts of water, depending on local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Hazardous Disposal : If the waste is determined to be hazardous, it must be collected in a properly labeled, sealed, and compatible waste container. The container should be labeled with "Hazardous Waste" and the chemical name. Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5]

  • Contaminated Materials : Any materials, such as gloves, weigh boats, or paper towels, that are contaminated with this compound should be disposed of in the same manner as the chemical itself.

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound and its components, as specific occupational exposure limits for the salt are not established.

ParameterValueSource
Molecular Weight 119.16 g/mol PubChem
Occupational Exposure Limits (OELs) for Components
AmmoniaNIOSH REL: TWA 25 ppm (18 mg/m³), STEL 35 ppm (27 mg/m³)NIOSH[1]
OSHA PEL: TWA 50 ppm (35 mg/m³)OSHA[4]
Valeric AcidNo established OELs from NIOSH, OSHA, or ACGIH.[3]
Physical Properties
AppearanceWhite crystalline solid[6]
SolubilitySoluble in water[6]

Visualizing Safety Workflows

To further enhance understanding of the safety procedures, the following diagrams, created using Graphviz, illustrate key logical relationships and workflows.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Can the use of this compound be avoided?) Substitution Substitution (e.g., Can a less hazardous chemical be used?) Elimination->Substitution Engineering Engineering Controls (e.g., Use of a chemical fume hood) Substitution->Engineering Administrative Administrative Controls (e.g., Standard Operating Procedures, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Safety Glasses, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing risks associated with this compound.

HandlingWorkflow cluster_1 Safe Handling and Disposal Workflow for this compound Start Start: Need to handle this compound Assess Assess Hazards and Risks Start->Assess SelectPPE Select and Don Appropriate PPE Assess->SelectPPE PrepareWorkArea Prepare Work Area (e.g., Fume Hood) SelectPPE->PrepareWorkArea HandleChemical Handle this compound per Protocol PrepareWorkArea->HandleChemical Decontaminate Decontaminate Work Area and Equipment HandleChemical->Decontaminate SegregateWaste Segregate Waste (Solid, Liquid, Contaminated PPE) Decontaminate->SegregateWaste LabelWaste Label Waste Containers Correctly SegregateWaste->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste Dispose Arrange for Proper Disposal via EHS StoreWaste->Dispose End End Dispose->End

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.